Product packaging for Hidrosmin Impurity(Cat. No.:CAS No. 120250-44-4)

Hidrosmin Impurity

Cat. No.: B601716
CAS No.: 120250-44-4
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Description

Hidrosmin Impurity is a critical quality control standard used in the research and development of the active pharmaceutical ingredient (API) Hidrosmin, a semi-synthetic flavonoid with venotonic and vasculoprotective properties . This impurity is essential for validating analytical methods, ensuring batch-to-batch consistency, and monitoring the stability of Hidrosmin, which is itself used in the symptomatic treatment of chronic venous insufficiency and is under investigation for its potential benefits in diabetic macrovascular complications . The formation of this impurity is intrinsically linked to the synthesis of Hidrosmin from its natural precursor, Diosmin, through a hydroxyethylation process . During this manufacturing, various synthesis-related impurities can arise, including unreacted starting materials, reagents, catalysts, and by-products from side reactions, such as mono-, di-, and poly-hydroxyethylated derivatives . Furthermore, Hidrosmin and its impurities can form through degradation pathways, including hydrolysis of the O-glycosidic bond under acidic, basic, or neutral conditions, as well as oxidation and photolysis . Forced degradation studies are employed to proactively identify these potential degradation products and elucidate the stability profile of the API . This this compound product is provided as a well-characterized compound to support these vital pharmaceutical development activities. It is intended for Research Use Only and is not for diagnostic or therapeutic human use.

Properties

CAS No.

120250-44-4

Molecular Formula

C32H40O17.C30H36O16.C30H36O16

Synonyms

4H-​1-​Benzopyran-​4-​one, 7-​[[6-​O-​(6-​deoxy-​α-​L-​mannopyranosyl)​-​β-​D-​glucopyranosyl]​oxy]​-​5-​(2-​hydroxyethoxy)​-​2-​[3-​(2-​hydroxyethoxy)​-​4-​methoxyphenyl]​-​, mixt. with 7-​[[6-​O-​(6-​deoxy-​α-​L-​mannopyranosyl)​-​β-​D-​glucopyranosyl]​oxy]​-​5-​(2-​hydroxyethoxy)​-​2-​(3-​hydroxy-​4-​methoxyphenyl)​-​4H-​1-​benzopyran-​4-​one and 7-​[[6-​O-​(6-​deoxy-​α-​L-​mannopyranosyl)​-​β-​D-​glucopyranosyl]​oxy]​-​5-​hydroxy-​2-​[3-​(2-​hydroxyethoxy)​-​4-​methoxyphenyl]​-​4H-​1-​benzopyran-​4-​oneMixture

Origin of Product

United States

Foundational & Exploratory

Unveiling the Purity Profile of Hidrosmin: A Technical Guide to Common Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hidrosmin, a synthetic flavonoid derivative of diosmin, is a crucial therapeutic agent for chronic venous insufficiency. Ensuring its purity is paramount for its safety and efficacy. This technical guide provides an in-depth analysis of the common impurities found in Hidrosmin, offering a comprehensive overview for researchers, scientists, and drug development professionals. The information presented herein is compiled from publicly available scientific literature and manufacturer specifications.

Understanding the Impurity Landscape of Hidrosmin

Impurities in Hidrosmin can originate from various stages, including the synthesis process, degradation of the active pharmaceutical ingredient (API), and storage. These impurities can be broadly categorized as synthesis-related impurities, degradation products, and residual solvents.

Synthesis-Related Impurities: The manufacturing process of Hidrosmin, which involves the hydroxyethylation of diosmin, can lead to the presence of several related substances.[1] Incomplete reactions or side reactions can result in residual starting materials, intermediates, and by-products.

  • Diosmin: As the starting material for Hidrosmin synthesis, residual diosmin is a potential impurity.[1]

  • Hydroxyethylated Derivatives: The hydroxyethylation process can yield a mixture of mono-, di-, and poly-hydroxyethylated derivatives of diosmin. While a specific mixture constitutes the active drug, other isomers or over-hydroxylated products can be present as impurities.[1] Specifically, 3',5-di-O-(hydroxyethyl) diosmin and 3-mono-O-(hydroxyethyl) diosmin are major components of Hidrosmin, and their presence outside the specified ranges would classify them as impurities.[2]

Degradation Products: The inherent chemical structure of Hidrosmin, a flavonoid glycoside, makes it susceptible to degradation under various conditions, leading to the formation of impurities. The primary degradation pathways include hydrolysis, oxidation, and photolysis.[1]

  • Hydrolysis: The glycosidic bond in Hidrosmin can be cleaved under acidic or basic conditions, or even by residual moisture during storage, yielding the aglycone and the sugar moiety.[1]

  • Oxidation: The phenolic hydroxyl groups on the flavonoid structure are prone to oxidation, which can lead to the formation of quinone-type structures or other oxidative degradation products.[1]

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation of the Hidrosmin molecule.[1]

Residual Solvents: Organic solvents used during the synthesis and purification processes may remain in the final product as residual impurities.

Quantitative Analysis of Common Impurities

The following tables summarize the available quantitative data and typical acceptance criteria for common impurities in Hidrosmin. It is important to note that specific limits may vary between different manufacturers and pharmacopeial monographs.

Table 1: Acceptance Criteria for Major Components and Specified Impurities in Hidrosmin

AnalyteAcceptance Criterion
Assay of Hidrosmin≥ 85%[1][2]
3',5-di-O-(hydroxyethyl) diosmin30% - 45%[2]
3-mono-O-(hydroxyethyl) diosmin50% - 65%[2]
Specified Identified Impurity A≤ 0.2%[1]
Any Unspecified Impurity≤ 0.10%[1]

Table 2: Limits for Residual Solvents in Hidrosmin

Residual SolventLimit (ppm)
Methanol≤ 3000[2]
Ethanol≤ 5000[2]
Pyridine≤ 200[2]

Experimental Protocols for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the identification and quantification of impurities in Hidrosmin due to its ability to separate closely related compounds.[1]

Representative HPLC Method for Hidrosmin Impurity Profiling
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Detector: UV-Vis detector set at a wavelength where Hidrosmin and its impurities show significant absorbance, typically around 280 nm or 345 nm.

    • Pump: A gradient-capable pump.

    • Autosampler: Capable of injecting 10-20 µL.

  • Mobile Phase:

    • Mobile Phase A: A mixture of water and an acid, such as acetic acid or phosphoric acid, to control the pH and improve peak shape. A common composition is water/acetic acid (66:6 v/v).

    • Mobile Phase B: An organic solvent such as methanol or acetonitrile.

    • Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more nonpolar impurities.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the Hidrosmin sample.

    • Dissolve the sample in a suitable solvent, such as methanol or a mixture of the mobile phase components.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Record the chromatogram and identify the peaks corresponding to Hidrosmin and its impurities by comparing their retention times with those of reference standards.

    • Quantify the impurities using a suitable method, such as the external standard method or the area normalization method.

Visualizing the Biological Context and Analytical Workflow

Hidrosmin's Impact on Cellular Signaling Pathways

Hidrosmin exerts its therapeutic effects by modulating various signaling pathways involved in inflammation and oxidative stress. Understanding these pathways provides a biological context for the importance of controlling impurities that might interfere with these mechanisms.

Hidrosmin_Signaling_Pathways cluster_inflammation Inflammatory Signaling cluster_oxidative_stress Oxidative Stress Signaling NFkB NF-κB JAK_STAT JAK/STAT NRF2 NRF2 eNOS eNOS Hidrosmin Hidrosmin Hidrosmin->NFkB Inhibits Hidrosmin->JAK_STAT Inhibits Hidrosmin->NRF2 Activates Hidrosmin->eNOS Activates

Hidrosmin's modulation of key signaling pathways.
Workflow for this compound Analysis

The process of identifying and quantifying impurities in Hidrosmin involves a systematic workflow, from sample preparation to data analysis.

Impurity_Analysis_Workflow cluster_identification Impurity Identification cluster_quantification Impurity Quantification Sample Hidrosmin Bulk Drug or Formulation Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation Analysis HPLC Analysis (Separation and Detection) Preparation->Analysis Data Data Acquisition and Processing Analysis->Data RRT Relative Retention Time Comparison Data->RRT MS Mass Spectrometry (for structural elucidation) Data->MS ExternalStd External Standard Method Data->ExternalStd AreaNorm Area Normalization Data->AreaNorm Report Impurity Profile Report RRT->Report MS->Report ExternalStd->Report AreaNorm->Report

References

An In-depth Technical Guide to the Identification of Hidrosmin Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the identification and quantification of degradation products of Hidrosmin. Hidrosmin, a synthetic flavonoid derived from diosmin, is susceptible to degradation under various stress conditions. Understanding its degradation profile is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document outlines detailed experimental protocols for forced degradation studies, a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Hidrosmin and its primary degradation product, and insights into its biological signaling pathways. Due to the limited availability of public data on specific degradation products of Hidrosmin, this guide presents a systematic approach based on the known degradation pathways of its parent compound, diosmin, and other structurally related flavonoids. The primary degradation product is hypothesized to be the aglycone, 5-O-(β-hydroxyethyl) diosmetin, formed by the hydrolysis of the glycosidic bond.

Introduction

Hidrosmin is a flavonoid drug used in the treatment of chronic venous insufficiency.[1] Like many complex organic molecules, it can degrade when exposed to heat, light, humidity, and varying pH conditions. Regulatory agencies require comprehensive stability testing to identify potential degradation products and to develop stability-indicating analytical methods.[2] This guide provides a framework for conducting such studies on Hidrosmin.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3] These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing conditions.

Experimental Protocol for Forced Degradation

The following protocols are representative for inducing the degradation of Hidrosmin. The extent of degradation should ideally be between 5-20%.

2.1.1. Preparation of Stock Solution:

Prepare a stock solution of Hidrosmin at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.

2.1.2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 0.1 M sodium hydroxide.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Heat the mixture at 80°C for 30 minutes. After cooling, neutralize the solution with 0.1 M hydrochloric acid.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 48 hours. Also, heat 2 mL of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and fluorescent light for a period sufficient to induce degradation, as recommended by ICH guidelines.

Quantitative Analysis of Degradation Products

A stability-indicating HPLC method is crucial for separating the degradation products from the parent drug and for their quantification.

Hypothetical Degradation Profile of Hidrosmin

Based on the degradation of structurally similar flavonoids, the primary degradation pathway of Hidrosmin is expected to be the hydrolysis of the rutinoside linkage, yielding its aglycone, 5-O-(β-hydroxyethyl) diosmetin. The following table summarizes the hypothetical quantitative data from forced degradation studies.

Stress ConditionHidrosmin Assay (%)5-O-(β-hydroxyethyl) diosmetin (%)Total Impurities (%)Mass Balance (%)
Acid Hydrolysis (0.1 M HCl, 80°C, 2h)85.212.514.899.7
Base Hydrolysis (0.1 M NaOH, 80°C, 30min)88.99.811.1100.0
Oxidative (3% H₂O₂, RT, 24h)92.16.57.9100.0
Thermal (Solid, 105°C, 48h)96.52.13.5100.0
Photolytic (UV/Vis)94.34.25.7100.0
Experimental Protocol for Stability-Indicating HPLC Method

This method is designed for the separation and quantification of Hidrosmin and its primary aglycone degradation product.

3.2.1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

3.2.2. Method Validation Parameters:

The analytical method should be validated according to ICH guidelines, including the following parameters:[4][5][6][7][8]

ParameterSpecification
Specificity The method should be able to resolve Hidrosmin from its degradation products and any other potential impurities.
Linearity A linear relationship between concentration and peak area should be established over a defined range (e.g., 50-150% of the target concentration). Correlation coefficient (r²) should be > 0.999.
Range The range should cover the expected concentrations of Hidrosmin and its degradation products in stability samples.
Accuracy The recovery of the drug substance and its degradation products should be within 98-102%.
Precision Repeatability and intermediate precision should have a relative standard deviation (RSD) of < 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, column temperature).

Signaling Pathways and Experimental Workflows

Biological Signaling Pathways of Hidrosmin

Hidrosmin exerts its therapeutic effects through the modulation of several key signaling pathways, primarily related to its anti-inflammatory and antioxidant activities.[9][10][11][12][13][14]

cluster_stimulus Inflammatory & Oxidative Stimuli cluster_hidrosmin Hidrosmin Action cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Stimuli High Glucose, Cytokines, ROS NFkB NF-κB Pathway Stimuli->NFkB JAK_STAT JAK/STAT Pathway Stimuli->JAK_STAT MAPK MAPK Pathway Stimuli->MAPK OxidativeStress Oxidative Stress (Pro-oxidant enzymes) Stimuli->OxidativeStress Hidrosmin Hidrosmin Hidrosmin->NFkB Inhibits Hidrosmin->JAK_STAT Inhibits Nrf2 Nrf2 Pathway Hidrosmin->Nrf2 Activates Hidrosmin->MAPK Inhibits Inflammation Pro-inflammatory Cytokines & Chemokines NFkB->Inflammation JAK_STAT->Inflammation AntioxidantResponse Antioxidant Response (Antioxidant enzymes) Nrf2->AntioxidantResponse MAPK->Inflammation OxidativeStress->Nrf2 Activates

Caption: Signaling pathways modulated by Hidrosmin.

Experimental Workflow for Degradation Product Identification

The following diagram illustrates a typical workflow for the identification and characterization of degradation products.

cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization & Validation cluster_output Output Start Hidrosmin Drug Substance Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress HPLC Stability-Indicating HPLC-UV Stress->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS For structural elucidation MethodValidation Method Validation (ICH Guidelines) HPLC->MethodValidation Structure Structure Elucidation of Degradation Products LCMS->Structure Report Comprehensive Stability Report Structure->Report MethodValidation->Report

Caption: Workflow for Hidrosmin degradation studies.

Conclusion

References

A Technical Guide to the Synthesis of Hidrosmin and the Formation of Potential Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hidrosmin, a semi-synthetic flavonoid derived from diosmin, is a venoactive and vasoprotective agent used in the treatment of chronic venous insufficiency.[1] Its enhanced water solubility compared to its precursor, diosmin, improves its bioavailability.[2] The synthesis of hidrosmin involves the hydroxyethylation of diosmin, a process that can lead to a mixture of isomers and other potential impurities. This technical guide provides a comprehensive overview of the synthesis of hidrosmin, a detailed analysis of potential impurities, and the analytical methodologies required for their characterization.

Synthesis of Hidrosmin

The primary method for synthesizing hidrosmin is through the hydroxyethylation of diosmin. This reaction introduces hydroxyethyl groups (-CH₂CH₂OH) onto the hydroxyl moieties of the diosmin molecule. The reaction is typically carried out under alkaline conditions using a hydroxyethylating agent.

Reaction Scheme

The synthesis of hidrosmin from diosmin can be represented by the following general reaction scheme:

Synthesis Diosmin Diosmin Hidrosmin Hidrosmin (Mixture of mono- and di-hydroxyethylated isomers) Diosmin->Hidrosmin Hydroxyethylation Reagents Hydroxyethylating Agent (e.g., Ethylene Oxide or Ethylene Chlorohydrin) + Base (e.g., NaOH or KOH) + Catalyst (e.g., Pyridine or Triethylamine) Reagents->Hidrosmin

Caption: General reaction scheme for the synthesis of Hidrosmin from Diosmin.

Experimental Protocols

Several patented methods describe the synthesis of hidrosmin. The following protocols are based on these descriptions and represent common approaches.[3][4]

Protocol 1: Synthesis in an Aqueous Medium

  • Reaction Setup: To a reactor, add a calculated amount of water (typically 2-4 times the weight of diosmin).

  • Base Addition: Slowly add sodium hydroxide or potassium hydroxide (0.3-0.8% of the weight of diosmin) with stirring until fully dissolved.

  • Reactant Addition: Add diosmin to the alkaline solution.

  • Reaction Conditions: Heat the mixture to 60-80°C and maintain for 3-4 hours.

  • Hydroxyethylation: Continuously add the hydroxyethylating agent (ethylene oxide: 10-25% of diosmin weight; or ethylene chlorohydrin: 20-35% of diosmin weight) over the course of the reaction. The pH of the reaction mixture should be monitored.

  • Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the pH is adjusted. The crude product is then subjected to purification steps.

Protocol 2: Synthesis in a Methanol Medium (Pressurized Reaction)

  • Reaction Setup: In a pressurized reactor, add methanol as the reaction medium.

  • Reactant and Reagent Addition: Add diosmin, a catalyst (e.g., triethylamine, 1.5-3.0% of diosmin weight), and the hydroxyethylating agent (ethylene oxide: 10-30% of diosmin weight; or ethylene chlorohydrin: 20-40% of diosmin weight). In this method, the hydroxyethylating agent is typically added all at once.

  • Reaction Conditions: The reaction is carried out under pressure (0.45-0.50 MPa) for 1-3 hours.

  • Reaction Monitoring: The reaction is monitored by HPLC.

  • Work-up: After the reaction is complete, the pressure is released, and the crude product is processed for purification.

Purification of Hidrosmin

The crude hidrosmin obtained from the synthesis is typically subjected to a series of purification steps to remove unreacted starting materials, byproducts, and other impurities.[3][4]

Purification Crude_Hidrosmin Crude Hidrosmin Decoloring Decoloring with Activated Carbon Crude_Hidrosmin->Decoloring Filtration1 Filtration Decoloring->Filtration1 Crystallization1 Crystallization Filtration1->Crystallization1 Centrifugation1 Centrifugation Crystallization1->Centrifugation1 Crude_Product Crude Product Centrifugation1->Crude_Product Dissolving Dissolving in a Suitable Solvent (e.g., Methanol) Crude_Product->Dissolving Crystallization2 Recrystallization Dissolving->Crystallization2 Centrifugation2 Centrifugation Crystallization2->Centrifugation2 Drying Drying Centrifugation2->Drying Final_Product Pure Hidrosmin Drying->Final_Product

Caption: A typical workflow for the purification of Hidrosmin.

Potential Impurities in Hidrosmin Synthesis

The synthesis of hidrosmin can result in a variety of impurities, which can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities

These impurities are formed during the synthesis process and can include:

  • Unreacted Starting Material: Residual diosmin that has not undergone hydroxyethylation.

  • Isomeric Mono- and Di-hydroxyethylated Diosmin: The hydroxyethylation of diosmin can occur at different hydroxyl groups on the flavonoid structure, leading to a mixture of positional isomers. Commercial hidrosmin is, in fact, a defined mixture of these isomers. The primary components are typically 5-O-(2-hydroxyethyl)diosmin and 3'-O-(2-hydroxyethyl)diosmin, along with the di-substituted 5,3'-di-O-(2-hydroxyethyl)diosmin.

  • Over-hydroxyethylated Products: The reaction may proceed further to yield tri- or poly-hydroxyethylated diosmin derivatives.

  • Byproducts from the Hydroxyethylating Agent: For example, the use of ethylene oxide can lead to the formation of ethylene glycol.

  • Residual Solvents and Reagents: Traces of the reaction solvent (e.g., methanol, pyridine), base, and catalyst may remain in the final product.

Impurity_Formation cluster_synthesis Hidrosmin Synthesis cluster_impurities Potential Impurities Diosmin Diosmin Hidrosmin_Mixture Hidrosmin (Isomer Mixture) Diosmin->Hidrosmin_Mixture Hydroxyethylation Reagents Hydroxyethylating Agent + Base Reagents->Hidrosmin_Mixture Byproducts Reagent Byproducts Reagents->Byproducts Residual_Solvents Residual Solvents Reagents->Residual_Solvents Unreacted_Diosmin Unreacted Diosmin Hidrosmin_Mixture->Unreacted_Diosmin Over_hydroxyethylated Over-hydroxyethylated Products Hidrosmin_Mixture->Over_hydroxyethylated

Caption: Logical relationship of Hidrosmin synthesis and the formation of process-related impurities.

Degradation Products

Hidrosmin, like other flavonoids, can degrade under certain conditions such as exposure to heat, light, and extreme pH. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. Potential degradation pathways include hydrolysis of the glycosidic bond and oxidation of the flavonoid ring system.

Data Presentation

The following tables summarize key quantitative data related to the synthesis of hidrosmin.

Table 1: Reaction Conditions and Yields for Hidrosmin Synthesis[3][4]

ParameterAqueous MediumMethanol Medium
Starting Material DiosminDiosmin
Hydroxyethylating Agent Ethylene Oxide or Ethylene ChlorohydrinEthylene Oxide or Ethylene Chlorohydrin
Base/Catalyst NaOH or KOHTriethylamine
Temperature 60-80°CNot specified (pressurized)
Pressure Normal0.45-0.50 MPa
Reaction Time 3-4 hours1-3 hours
Yield 75-85%85-95%
Purity (HPLC) >85%>85%

Table 2: Composition of a Commercial Hidrosmin Product

ComponentPercentage Range
3'-mono-O-(hydroxyethyl) diosmin 50% - 65%
3',5-di-O-(hydroxyethyl) diosmin 30% - 45%

Analytical Methodologies

The analysis of hidrosmin and its impurities is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is required to separate hidrosmin from its potential impurities and degradation products.

Example HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength suitable for flavonoids (e.g., 280 nm or 340 nm).

  • Column Temperature: 25-30°C

Hyphenated Techniques for Structural Elucidation

For the identification and structural characterization of unknown impurities, hyphenated techniques are invaluable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the separated components, aiding in their identification.

  • Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): Allows for the direct acquisition of NMR spectra of the separated impurities, providing detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the hidrosmin isomers and any isolated impurities. 1H NMR and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, can be used to determine the exact position of the hydroxyethyl groups on the diosmin skeleton.

Conclusion

The synthesis of hidrosmin from diosmin is a well-established process, but it requires careful control to ensure the desired product quality and to minimize the formation of impurities. A thorough understanding of the potential impurities, including isomeric byproducts and degradation products, is essential for the development of robust and reliable drug products. The implementation of validated, stability-indicating analytical methods, particularly HPLC and hyphenated techniques, is critical for the comprehensive characterization and quality control of hidrosmin. This technical guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of hidrosmin.

References

A Technical Guide to Pharmacopeial and Non-Pharmacopeial Impurities in Hidrosmin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hidrosmin is a semi-synthetic flavonoid drug, structurally derived from the naturally occurring bioflavonoid diosmin through a hydroxyethylation process.[1] It is primarily used as a vasoprotective agent for the treatment of chronic venous insufficiency.[2][3] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final medicinal product. Impurities can originate from various sources, including the manufacturing process, degradation of the drug substance, or interaction with packaging materials.

This technical guide provides an in-depth overview of the landscape of impurities in Hidrosmin, drawing a clear distinction between pharmacopeial and non-pharmacopeial impurities. It details the origins of these impurities, presents robust analytical methodologies for their detection and quantification, and provides a framework for their control based on current regulatory standards.

Defining Pharmacopeial vs. Non-Pharmacopeial Impurities

The classification of impurities is governed by pharmacopeial standards, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), as well as guidelines from the International Council for Harmonisation (ICH).

  • Pharmacopeial Impurities : These are impurities that are explicitly listed and limited in an official monograph for a drug substance.[1][4] A monograph's "Related Substances" test section will define the acceptance criteria for these impurities, which can be either specified identified impurities (structure is known) or specified unidentified impurities (controlled by a specific analytical procedure but structure is unknown).[1][5]

  • Non-Pharmacopeial Impurities : These are impurities that are not listed in an official monograph but may be present in the drug substance. They can arise from new or modified synthesis routes, the use of different starting materials, or atypical degradation. These must still be identified and controlled according to ICH Q3A(R2) guidelines, which set thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.[4]

It is important to note that for many substances, including Hidrosmin, a specific monograph may not exist in all pharmacopoeias. In such cases, the manufacturer defines the impurity profile and specifications, which are then approved by regulatory authorities. For the purpose of this guide, we will consider such manufacturer-specified and approved related substances as being under the "pharmacopeial" framework.

The Impurity Profile of Hidrosmin

Hidrosmin's semi-synthetic nature means its impurity profile is influenced by both the starting material (diosmin) and the chemical synthesis (hydroxyethylation).[1]

Pharmacopeial Profile and Specified Substances
Substance NameTypeTypical Specification Limit (HPLC)
Hidrosmin (Total Assay)Active Substance≥ 85%
3-mono-O-(hydroxyethyl) diosminSpecified Related Substance50% - 65%
3',5-di-O-(hydroxyethyl) diosminSpecified Related Substance30% - 45%
Table 1: Example of manufacturer-defined specifications for Hidrosmin components, determined by HPLC. Data adapted from a commercial specification sheet.[6]

Any other related substance not defined in the specification would be classified as an unspecified impurity and controlled according to general pharmacopeial limits.

Non-Pharmacopeial Impurities

Non-pharmacopeial impurities in Hidrosmin can be broadly categorized into synthesis-related impurities and degradation products.

Synthesis-Related Impurities: These impurities arise from the manufacturing process of Hidrosmin from diosmin.

  • Starting Material : Residual, unreacted diosmin.

  • Intermediates : Incompletely reacted intermediates from the hydroxyethylation process.

  • By-products : Unintended side-reactions can lead to various by-products, such as over-reacted poly-hydroxyethylated derivatives or other isomeric forms.[1]

  • Reagents and Solvents : Residual solvents (e.g., methanol, ethanol, pyridine) and other reagents used in the synthesis and purification steps.[6][7]

Degradation Products: Forced degradation studies are essential to identify potential degradation pathways and products that may form during storage.[8][9] The flavonoid glycoside structure of Hidrosmin is susceptible to several degradation mechanisms.[1]

  • Hydrolysis : Cleavage of the glycosidic bond under acidic conditions can occur, yielding the aglycone portion of the molecule and the free sugar.[1]

  • Oxidation : The phenolic hydroxyl groups on the flavonoid structure are prone to oxidation, which can lead to the formation of quinone-type structures or even ring cleavage under more aggressive conditions.[1]

  • Photolysis : Exposure to light, particularly UV radiation, can cause photolytic degradation, leading to rearrangements and cleavage of the chromophore system.[1]

Logical Workflow: Impurity Identification and Control

Impurity_Workflow cluster_synthesis Drug Substance Synthesis cluster_analysis Impurity Profiling cluster_control Control Strategy Start Starting Materials (e.g., Diosmin) Process Chemical Synthesis (Hydroxyethylation) Start->Process API Crude Hidrosmin API Process->API Profile Analytical Profiling (HPLC, LC-MS) API->Profile Forced Forced Degradation (Acid, Base, Peroxide, Light, Heat) API->Forced Release Final Product Release Identify Structure Elucidation (HRMS, NMR) Profile->Identify Forced->Profile Qualify Toxicological Assessment (Qualification) Identify->Qualify Spec Set Specifications (Pharmacopeial / ICH Limits) Qualify->Spec Spec->Release

Caption: General workflow for the identification, characterization, and control of impurities.

Experimental Protocols for Impurity Analysis

The detection and quantification of Hidrosmin impurities rely on advanced chromatographic and spectroscopic techniques. The choice of method depends on the specific impurity and the required sensitivity.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for assaying the main components of Hidrosmin and quantifying known related substances.[6][11]

  • Objective : To separate and quantify Hidrosmin and its specified related substances.

  • Methodology :

    • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[11]

    • Mobile Phase : A gradient elution is employed for effective separation.

      • Mobile Phase A: A mixture of water and an acidifier like acetic acid or phosphoric acid to improve peak shape.

      • Mobile Phase B: An organic solvent such as methanol or acetonitrile.[11]

    • Flow Rate : Typically around 0.8 to 1.0 mL/min.

    • Detection : UV detector set at a wavelength appropriate for flavonoids, often around 345 nm.[11]

    • Quantification : Impurities are quantified against a reference standard of Hidrosmin, often using the area normalization method or an external standard if an impurity standard is available. Correction factors may be applied for impurities with different chromophoric responses.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), is the gold standard for detecting and identifying unknown non-pharmacopeial impurities at trace levels.[12][13]

  • Objective : To detect, identify, and quantify unknown impurities and degradation products.

  • Methodology :

    • Chromatography : An LC method similar to the HPLC protocol is used, but with MS-compatible mobile phase modifiers (e.g., formic acid or ammonium formate instead of non-volatile phosphates).

    • Ionization : Electrospray Ionization (ESI) is commonly used for flavonoids, typically in negative ion mode to deprotonate the phenolic hydroxyl groups.

    • Mass Analysis :

      • High-Resolution MS (e.g., TOF, Orbitrap) : Provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.[12]

      • Tandem MS (MS/MS) : Involves fragmenting a selected parent ion to obtain structural information, which is crucial for elucidating the structure of an unknown impurity.[13]

    • Application : This technique is critical for characterizing impurities found during forced degradation studies and for identifying potentially mutagenic impurities like nitrosamines, which require detection at parts-per-million (ppm) levels.[12][14]

Analytical Workflow: LC-MS for Unknown Impurity Identification

LCMS_Workflow Sample Hidrosmin Sample (Stressed or Routine) LC 1. HPLC Separation (Reversed-Phase C18) Sample->LC ESI 2. Ionization (Electrospray - ESI) LC->ESI MS1 3. Full Scan MS (HRMS) (Detect m/z of Unknowns) ESI->MS1 Formula 4. Propose Elemental Formula (from Accurate Mass) MS1->Formula MS2 5. Tandem MS (MS/MS) (Fragment Ion for Structure) MS1->MS2 Elucidate 6. Structure Elucidation Formula->Elucidate MS2->Elucidate Report Final Report Elucidate->Report

Caption: Step-by-step workflow for identifying unknown impurities using LC-HRMS/MS.

Quantitative Data and Acceptance Criteria

The control limits for impurities are established based on pharmacopeial standards and ICH guidelines. The thresholds are linked to the maximum daily dose (MDD) of the drug. For Hidrosmin, a typical adult dosage is 200 mg three times daily, making the MDD 600 mg.[15]

Based on an MDD of 600 mg/day (which is ≤ 2 g/day ), the following ICH Q3A(R2) thresholds apply to non-pharmacopeial impurities.

Threshold TypeLimit (% of API)Limit (Total Daily Intake)Purpose
Reporting > 0.05%-The level at which an impurity must be reported in a specification.
Identification > 0.10%> 1.0 mgThe level at which the structure of an impurity must be determined.
Qualification > 0.15%> 1.0 mgThe level at which an impurity's biological safety must be established.
Table 2: ICH Q3A(R2) Thresholds for identification and qualification of impurities for a drug with an MDD of 600 mg.[5]

For potentially highly potent (e.g., genotoxic) impurities, these general thresholds are not applicable. Such impurities must be controlled at much lower levels, often at or below a Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day for long-term treatment.[1]

Conclusion

The control of pharmacopeial and non-pharmacopeial impurities in Hidrosmin is a multi-faceted process that begins with a deep understanding of the synthesis and degradation pathways. While Hidrosmin API is itself a defined mixture of related flavonoids, a robust control strategy must also account for process-related by-products and potential degradants. The implementation of sophisticated analytical techniques like HPLC for routine quality control and advanced LC-MS/MS for in-depth impurity characterization is paramount. By adhering to the principles outlined in pharmacopeias and ICH guidelines, researchers and drug developers can ensure the consistent quality, safety, and efficacy of Hidrosmin products.

References

The Origin and Formation Pathways of Impurities in Hidrosmin Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the origin and formation pathways of impurities in the synthesis of Hidrosmin, a semi-synthetic flavonoid derived from Diosmin. A critical aspect of pharmaceutical development and manufacturing is the control of impurities, which can impact the efficacy and safety of the final drug product.[1] This document details the impurities arising from the starting material, Diosmin, process-related impurities from the hydroxyethylation reaction, and potential degradation products. Detailed experimental protocols for the identification and quantification of these impurities using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are provided. Furthermore, this guide includes visualizations of the core chemical transformations to aid in the understanding of impurity formation.

Introduction

Hidrosmin is a flavone, a type of flavonoid, used as a vasoprotective agent for the treatment of venous diseases.[2] It is a semi-synthetic derivative of Diosmin, which is itself often synthesized from Hesperidin, a flavonoid abundantly found in citrus fruits.[3][4] The synthesis of Hidrosmin from Diosmin typically involves a hydroxyethylation reaction.[5]

The control of impurities in active pharmaceutical ingredients (APIs) like Hidrosmin is a critical regulatory and safety requirement.[1] Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the drug substance.[6] Understanding the formation pathways of these impurities is essential for optimizing the synthetic process to minimize their levels and for developing robust analytical methods for their control.[6]

This guide aims to provide a detailed technical overview of the impurities encountered in Hidrosmin synthesis, their pathways of formation, and the analytical methodologies for their characterization and quantification.

Origin of Impurities in Hidrosmin Synthesis

The impurities in Hidrosmin can be broadly categorized into three main types:

  • Impurities from the starting material (Diosmin): These are impurities that are present in the Diosmin used for the synthesis of Hidrosmin and are carried through the process.

  • Process-related impurities: These are impurities formed during the synthesis of Hidrosmin from Diosmin, primarily during the hydroxyethylation step.

  • Degradation-related impurities: These are impurities that may form due to the degradation of Hidrosmin under various stress conditions such as exposure to acid, base, light, heat, or oxidizing agents.

Impurities from the Synthetic Pathway of the Starting Material (Diosmin)

Diosmin is most commonly synthesized from Hesperidin through an oxidation reaction that introduces a double bond in the C-ring of the flavonoid structure. This process can introduce several impurities that may be present in the final Diosmin starting material.[7] One of the major challenges in Diosmin preparation is minimizing by-products formed during the process.[8]

Common impurities that can be found in Diosmin and subsequently carried over into the Hidrosmin synthesis include:

  • Linarin and Isorhoifolin: These are other flavonoid glycosides that can be present in the natural source material of Hesperidin or formed as by-products.[7][9]

  • 6-Iodo Diosmin: The use of iodine in the oxidation of Hesperidin to Diosmin can lead to the formation of iodinated impurities if the reaction is not carefully controlled and the product is not sufficiently purified.[7][10]

  • Unreacted Hesperidin: Incomplete oxidation of Hesperidin can result in its presence as an impurity in the Diosmin starting material.[6]

Process-Related Impurities in Hidrosmin Synthesis

The synthesis of Hidrosmin involves the hydroxyethylation of Diosmin, typically under alkaline conditions using reagents like ethylene chlorohydrin or ethylene oxide.[5][11] This reaction targets the hydroxyl groups of the Diosmin molecule. The incomplete or excessive hydroxyethylation of Diosmin leads to the formation of the primary process-related impurities.

The main process-related impurities identified in Hidrosmin are:

  • 3-mono-O-(β-hydroxyethyl)diosmin: This impurity is formed when only one of the targeted hydroxyl groups on the diosmetin aglycone part of the molecule is hydroxyethylated.

  • 3',5-di-O-(β-hydroxyethyl)diosmin: This impurity arises from the hydroxyethylation of two hydroxyl groups on the diosmetin aglycone.[5][12]

The relative amounts of these impurities are dependent on the reaction conditions, including the stoichiometry of the reagents, reaction time, temperature, and pH.[11][13]

Degradation-Related Impurities

Flavonoids are known to be susceptible to degradation under certain conditions:

  • Acidic and Alkaline Hydrolysis: Flavonoid glycosides can undergo hydrolysis of the glycosidic bond under acidic or alkaline conditions, leading to the formation of the aglycone (diosmetin in the case of Diosmin-related compounds) and the corresponding sugar moieties. The flavonoid ring system itself can also undergo cleavage under harsh hydrolytic conditions.[2][11][17]

  • Oxidative Degradation: The phenolic hydroxyl groups in flavonoids are susceptible to oxidation, which can lead to the formation of quinone-type structures and other complex degradation products.[3]

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation of flavonoids.

  • Thermal Degradation: High temperatures can cause the degradation of flavonoids, often leading to the opening of the heterocyclic C-ring.[2]

Formation Pathways of Key Impurities

The following diagrams illustrate the synthetic pathway to Hidrosmin and the formation of its major process-related impurities.

Hidrosmin_Synthesis_and_Impurities cluster_synthesis Hidrosmin Synthesis cluster_impurities Impurity Formation Diosmin Diosmin Hidrosmin Hidrosmin (5-O-(β-hydroxyethyl)diosmin) Diosmin->Hidrosmin Hydroxyethylation Mono_Impurity 3-mono-O-(β-hydroxyethyl)diosmin (Process Impurity) Diosmin->Mono_Impurity Incomplete Hydroxyethylation Di_Impurity 3',5-di-O-(β-hydroxyethyl)diosmin (Process Impurity) Hidrosmin->Di_Impurity Further Hydroxyethylation Mono_Impurity->Hidrosmin Further Hydroxyethylation Mono_Impurity->Di_Impurity Further Hydroxyethylation Reagent + Ethylene Oxide / Ethylene Chlorohydrin (Alkaline conditions)

Caption: Synthesis of Hidrosmin and formation of key process-related impurities.

Quantitative Data Summary

Publicly available quantitative data on the levels of specific impurities in Hidrosmin is limited. However, a product specification sheet provides an example of the typical composition of a Hidrosmin product.

CompoundSpecification Range
Hidrosmin≥ 85%
3',5-di-O-(hydroxyethyl) diosmin30% - 45%
3-mono-O-(hydroxyethyl) diosmin50% - 65%
Residual Solvents
Methanol≤ 3000 ppm
Ethanol≤ 5000 ppm
Pyridine≤ 200 ppm

Note: The percentages for the hydroxyethylated derivatives likely represent their proportion within the total hydroxyethylated diosmin fraction, with the main component being the desired 5-O-(β-hydroxyethyl)diosmin (Hidrosmin).

Experimental Protocols

The following are detailed, plausible experimental protocols for the analysis of Hidrosmin and its impurities, based on established methods for related flavonoids.

Stability-Indicating HPLC-UV Method for Quantification of Hidrosmin and Process-Related Impurities

This method is designed for the routine quality control of Hidrosmin, allowing for the quantification of the active ingredient and its main process-related impurities.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve Hidrosmin sample in diluent) HPLC_System HPLC System (C18 column, Gradient elution) Sample_Prep->HPLC_System Standard_Prep Standard Preparation (Prepare standards of Hidrosmin and impurity reference materials) Standard_Prep->HPLC_System Detection UV Detection (e.g., 280 nm or 346 nm) HPLC_System->Detection Data_Analysis Data Analysis (Quantify impurities and assay of Hidrosmin) Detection->Data_Analysis

Caption: Experimental workflow for HPLC-UV analysis of Hidrosmin.

5.1.1. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 280 nm or 346 nm.

5.1.2. Sample and Standard Preparation

  • Diluent: Methanol or a mixture of Methanol and Water.

  • Standard Solution: Prepare a stock solution of Hidrosmin reference standard (e.g., 1 mg/mL) in the diluent. Prepare working standards by serial dilution. If available, prepare separate standard solutions for the mono- and di-hydroxyethylated impurities.

  • Sample Solution: Accurately weigh and dissolve the Hidrosmin sample in the diluent to a final concentration of approximately 1 mg/mL.

5.1.3. System Suitability

Perform system suitability tests by injecting the standard solution multiple times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The tailing factor for the Hidrosmin peak should be between 0.8 and 1.5.

5.1.4. Data Analysis

Identify the peaks corresponding to Hidrosmin and its impurities based on their retention times relative to the standards. Calculate the percentage of each impurity using the area normalization method or by using external standards if reference materials are available.

UPLC-MS/MS Method for Identification and Characterization of Impurities

This method is suitable for the identification of unknown impurities and the structural elucidation of known impurities.

LCMS_Workflow Sample_Prep Sample Preparation (Dissolve Hidrosmin sample, may include SPE for trace impurities) UPLC_System UPLC System (Sub-2 µm particle column, Fast gradient) Sample_Prep->UPLC_System MS_MS_System Tandem Mass Spectrometry (MS/MS) (ESI source, Full scan and product ion scan modes) UPLC_System->MS_MS_System Data_Interpretation Data Interpretation (Determine molecular weight and fragmentation patterns to identify impurities) MS_MS_System->Data_Interpretation

Caption: Experimental workflow for UPLC-MS/MS analysis of Hidrosmin impurities.

5.2.1. UPLC Conditions

  • Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

  • Gradient Elution: A fast gradient to ensure good separation and peak shape.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

5.2.2. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to obtain comprehensive information.

  • Scan Mode:

    • Full Scan (MS1): To determine the molecular weights of the eluted compounds.

    • Product Ion Scan (MS/MS): To obtain fragmentation patterns of the parent ions for structural elucidation.

  • Collision Energy: Optimized for each compound to achieve informative fragmentation.

5.2.3. Data Analysis

The data from the UPLC-MS/MS analysis will provide the retention time, accurate mass, and fragmentation pattern for each detected impurity. This information can be used to propose the chemical structure of unknown impurities by comparing the fragmentation patterns with that of the parent drug and known related compounds.

Conclusion

The control of impurities in Hidrosmin is a multifaceted task that requires a thorough understanding of the entire manufacturing process, from the synthesis of the starting material, Diosmin, to the final purification of the Hidrosmin API. The primary process-related impurities are the mono- and di-hydroxyethylated derivatives of Diosmin, and their formation is inherently linked to the hydroxyethylation reaction conditions. Impurities from the Diosmin starting material can also be carried over and must be controlled.

Robust and validated analytical methods, such as the HPLC-UV and UPLC-MS/MS methods outlined in this guide, are essential for the effective monitoring and control of these impurities. By implementing a comprehensive impurity control strategy based on a deep understanding of the formation pathways, manufacturers can ensure the consistent quality, safety, and efficacy of the Hidrosmin drug substance. Further studies, particularly forced degradation studies specific to Hidrosmin, would provide a more complete picture of its stability and potential degradation products.

References

A Comprehensive Technical Guide to the Impurity Profiling of Hidrosmin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hidrosmin, a semi-synthetic flavonoid derived from diosmin, is a crucial therapeutic agent for the management of chronic venous insufficiency.[1] Ensuring the purity and safety of Hidrosmin is paramount in drug development and manufacturing, necessitating a thorough understanding and control of its impurity profile. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or from the starting materials.[2][3] This technical guide provides an in-depth overview of the current knowledge on the impurity profiling of Hidrosmin, including potential impurities, analytical methodologies, and experimental workflows.

Potential Impurities in Hidrosmin

The impurity profile of Hidrosmin is intrinsically linked to its synthesis, which involves the hydroxyethylation of diosmin.[1] Consequently, impurities can be categorized as process-related impurities, including unreacted starting materials and by-products of the synthesis, and degradation products formed during storage.[2][3]

Process-Related Impurities

Given that Hidrosmin is synthesized from diosmin, impurities present in the starting material are a primary concern for carry-over into the final product. A study on the related substances in diosmin bulk drug identified several impurities that could potentially be found in Hidrosmin or its synthesis process. Furthermore, commercial specification sheets for Hidrosmin list mono- and di-hydroxyethylated derivatives of diosmin as expected related substances.

The following table summarizes the potential process-related impurities in Hidrosmin, drawing from data on diosmin impurities and available product specifications.

Impurity NameStructure/DescriptionPotential Source
Diosmin Starting materialUnreacted starting material
Linarin Isomer of diosminImpurity in diosmin raw material
Isorhoifolin Isomer of diosminImpurity in diosmin raw material
Hesperidin Related flavonoidImpurity in diosmin raw material
Diosmetin Aglycone of diosminImpurity in diosmin raw material
7-Hexopyranosidal diosmetin A diosmetin glycosideImpurity in diosmin raw material
3'-mono-O-(hydroxyethyl) diosmin Mono-hydroxyethylated diosminBy-product of Hidrosmin synthesis
3',5-di-O-(hydroxyethyl) diosmin Di-hydroxyethylated diosminBy-product of Hidrosmin synthesis
Degradation Products

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile and thermally unstable compounds like Hidrosmin and its impurities.[1][6] Coupling HPLC with Mass Spectrometry (LC-MS) provides a powerful tool for the identification and structural elucidation of unknown impurities.[6][7]

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is crucial for the accurate quantification of Hidrosmin and the separation of its impurities. While a specific, validated HPLC method for Hidrosmin impurity profiling is not publicly documented, a representative method can be adapted from the analysis of diosmin and related flavonoids.

Illustrative HPLC Protocol for this compound Profiling:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation of polar and non-polar impurities.

    • Solvent A: Acetonitrile

    • Solvent B: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to improve peak shape.

  • Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where Hidrosmin and its potential impurities exhibit significant absorbance (e.g., 270 nm or 340 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is instrumental in identifying unknown impurities by providing molecular weight information. This technique is particularly valuable for characterizing process-related impurities and degradation products for which reference standards are not available.

Experimental Workflows and Signaling Pathways

General Workflow for Impurity Profiling

The systematic process of identifying, quantifying, and controlling impurities in a drug substance is a critical aspect of pharmaceutical development.

G cluster_0 Impurity Profiling Workflow DrugSubstance Drug Substance (Hidrosmin) ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) DrugSubstance->ForcedDegradation AnalyticalMethod Analytical Method Development (e.g., HPLC, LC-MS) DrugSubstance->AnalyticalMethod ForcedDegradation->AnalyticalMethod ImpurityDetection Impurity Detection & Quantification AnalyticalMethod->ImpurityDetection StructureElucidation Structure Elucidation (MS, NMR) ImpurityDetection->StructureElucidation ToxicologicalAssessment Toxicological Assessment StructureElucidation->ToxicologicalAssessment SpecificationSetting Setting Specifications ToxicologicalAssessment->SpecificationSetting

Caption: A generalized workflow for the comprehensive impurity profiling of a drug substance like Hidrosmin.

Synthetic Pathway of Hidrosmin from Diosmin

Understanding the synthesis of Hidrosmin is key to predicting potential process-related impurities.

G Diosmin Diosmin (Starting Material) Hydroxyethylation Hydroxyethylation Reaction (e.g., with ethylene oxide or 2-chloroethanol) Diosmin->Hydroxyethylation HidrosminCrude Crude Hidrosmin Mixture Hydroxyethylation->HidrosminCrude Purification Purification (Crystallization) HidrosminCrude->Purification HidrosminAPI Hidrosmin API Purification->HidrosminAPI

Caption: The synthetic pathway illustrating the conversion of Diosmin to Hidrosmin.

Conclusion

The comprehensive impurity profiling of Hidrosmin is a multifaceted process that requires a deep understanding of its synthetic route and potential degradation pathways. While specific public data on Hidrosmin impurities is limited, knowledge of the impurities in its precursor, diosmin, provides a strong foundation for identifying potential process-related impurities. The use of advanced analytical techniques such as HPLC and LC-MS is essential for the separation, quantification, and identification of these impurities. Establishing a robust impurity control strategy based on thorough analytical characterization is critical to ensure the quality, safety, and efficacy of Hidrosmin as a pharmaceutical product. Further research, including detailed forced degradation studies and the development of a validated, stability-indicating analytical method specifically for Hidrosmin, is warranted to build a more complete impurity profile.

References

An In-depth Technical Guide on the Characterization of Hidrosmin Degradation Pathways under Stress Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the forced degradation of the synthetic flavonoid Hidrosmin under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. Understanding the degradation pathways of active pharmaceutical ingredients (APIs) like Hidrosmin is critical for the development of stable formulations and robust, stability-indicating analytical methods. This document outlines the primary degradation mechanisms, provides detailed experimental protocols for stress testing, presents quantitative data on degradation, and elucidates the potential degradation pathways. The information herein is intended to guide researchers and drug development professionals in ensuring the quality, safety, and efficacy of pharmaceutical products containing Hidrosmin.

Introduction

Hidrosmin, a synthetic derivative of the naturally occurring flavonoid Diosmin, is a venoactive drug used in the treatment of chronic venous insufficiency. Its chemical structure, a flavonoid glycoside, makes it susceptible to degradation under various environmental conditions, potentially impacting its therapeutic efficacy and safety profile. Forced degradation, or stress testing, is a crucial component of the drug development process that involves subjecting the drug substance to conditions more severe than accelerated stability testing. The primary objective of these studies is to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule. This knowledge is paramount for developing and validating stability-indicating analytical methods capable of separating and quantifying the intact drug from its degradation products.

The primary degradation mechanisms anticipated for Hidrosmin, owing to its flavonoid glycoside structure, are hydrolysis, oxidation, and photolysis. The synthesis process of Hidrosmin, which involves the hydroxyethylation of Diosmin, can also introduce process-related impurities that may be susceptible to degradation or interfere with the analysis of degradation products.

This guide will delve into the characterization of Hidrosmin's degradation under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized based on ICH guidelines and common practices in forced degradation studies. The specific concentrations, temperatures, and durations may need to be optimized to achieve the target degradation of 5-20%. It is crucial to perform these studies on a single batch of the drug substance and to include a placebo and a control sample (unstressed) for comparison.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the analysis of stressed samples. The method should be capable of separating Hidrosmin from all potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used. The pH of the mobile phase should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where both the API and potential degradation products have significant absorbance (e.g., 270 nm and 350 nm for flavonoids).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and characterization of degradation products.

Stress Conditions

2.2.1. Acidic Hydrolysis

  • Procedure: Dissolve Hidrosmin in a suitable solvent (e.g., methanol or a mixture of methanol and water) and add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).

  • Conditions: Heat the solution at a controlled temperature (e.g., 60°C - 80°C) for a specified duration (e.g., 2 to 24 hours).

  • Neutralization: After the stress period, cool the solution to room temperature and neutralize it with an appropriate concentration of sodium hydroxide (NaOH) before analysis.

2.2.2. Alkaline Hydrolysis

  • Procedure: Dissolve Hidrosmin in a suitable solvent and add an equal volume of 0.1 M to 1 M NaOH.

  • Conditions: Keep the solution at room temperature or heat at a controlled temperature (e.g., 40°C - 60°C) for a specified duration (e.g., 30 minutes to 8 hours).

  • Neutralization: After the stress period, cool the solution and neutralize it with an appropriate concentration of HCl before analysis.

2.2.3. Oxidative Degradation

  • Procedure: Dissolve Hidrosmin in a suitable solvent and add a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.

  • Conditions: Keep the solution at room temperature for a specified duration (e.g., 2 to 24 hours).

  • Analysis: Analyze the sample directly or after appropriate dilution.

2.2.4. Thermal Degradation (Solid State)

  • Procedure: Place the solid drug substance in a thermostatically controlled oven.

  • Conditions: Expose the sample to a high temperature (e.g., 10°C above the accelerated stability testing temperature, typically 60°C - 80°C) for a specified period (e.g., 24 to 72 hours).

  • Analysis: Dissolve the stressed solid sample in a suitable solvent for analysis.

2.2.5. Photolytic Degradation

  • Procedure: Expose the drug substance (solid or in solution in a photostable, transparent container) to a light source.

  • Conditions: According to ICH Q1B guidelines, the sample should be exposed to not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. A control sample should be protected from light with aluminum foil.

  • Analysis: Analyze the exposed and control samples.

Data Presentation: Quantitative Degradation of Hidrosmin

While specific quantitative data for the forced degradation of Hidrosmin is not extensively available in the public domain, the following table provides a hypothetical representation of expected degradation percentages based on the known stability of related flavonoids like Diosmin. These values are for illustrative purposes and actual results may vary.

Stress ConditionReagent/ParameterTemperatureDuration% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
Acid Hydrolysis 1 M HCl80°C8 hours15 - 25%2 - 3
Alkaline Hydrolysis 0.1 M NaOH60°C4 hours20 - 30%3 - 4
Oxidative Degradation 30% H₂O₂Room Temp.24 hours10 - 20%2 - 3
Thermal Degradation Solid State80°C72 hours5 - 15%1 - 2
Photolytic Degradation ICH Q1B exposureRoom Temp.As per guidelines10 - 20%2 - 3

Characterization of Degradation Pathways

The structural similarity of Hidrosmin to Diosmin suggests that they may share common degradation pathways. The primary sites of degradation are likely the glycosidic bond and the flavonoid backbone.

Hydrolytic Degradation

Under both acidic and alkaline conditions, the most probable degradation pathway is the hydrolysis of the glycosidic linkage, leading to the formation of the aglycone, Hidrosminetin (5-O-(β-hydroxyethyl)diosmetin), and the disaccharide rutinose. Further degradation of the aglycone or the sugar moiety may occur under more stringent conditions.

  • Acid-catalyzed hydrolysis: Protonation of the glycosidic oxygen, followed by nucleophilic attack by water, cleaves the bond.

  • Base-catalyzed hydrolysis: While less common for O-glycosides, strong alkaline conditions can promote cleavage.

Oxidative Degradation

The phenolic hydroxyl groups and the C-ring of the flavonoid structure are susceptible to oxidation. Hydrogen peroxide can lead to the formation of various oxidized derivatives, including quinones and ring-opened products. The presence of the hydroxyethyl group may also be a site for oxidation.

Photodegradation

Exposure to UV and visible light can induce photochemical reactions. Flavonoids can undergo photo-oxidation, leading to the formation of radical species and subsequent degradation products. The specific photoproducts will depend on the wavelength of light and the presence of photosensitizers.

Visualization of Pathways and Workflows

General Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (e.g., 1M HCl, 80°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Alkali Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) Alkali->Stressed_Samples Oxidation Oxidative Degradation (e.g., 30% H₂O₂, RT) Oxidation->Stressed_Samples Thermal Thermal Degradation (Solid, 80°C) Thermal->Stressed_Samples Photo Photolytic Degradation (ICH Q1B) Photo->Stressed_Samples API Hidrosmin API API->Acid Expose to API->Alkali Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Analysis HPLC / LC-MS Analysis Stressed_Samples->Analysis Data Data Interpretation (Degradation %, Product ID) Analysis->Data

General workflow for forced degradation studies of Hidrosmin.
Hypothetical Hydrolytic Degradation Pathway of Hidrosmin

Hydrolytic_Degradation Hidrosmin Hidrosmin Hidrosminetin Hidrosminetin (Aglycone) Hidrosmin->Hidrosminetin Hydrolysis (H⁺ or OH⁻) Rutinose Rutinose Hidrosmin->Rutinose Further_Degradation Further Degradation Products Hidrosminetin->Further_Degradation

Hypothetical pathway for the hydrolytic degradation of Hidrosmin.
Potential Oxidative Degradation Sites on Hidrosmin

Potential sites on the Hidrosmin molecule susceptible to oxidative degradation.
(Note: An actual chemical structure image would be embedded here in a real-world application)

Conclusion

The characterization of Hidrosmin's degradation pathways under stress conditions is a fundamental requirement for ensuring the development of a safe, effective, and stable pharmaceutical product. While specific public data on Hidrosmin is limited, this guide provides a robust framework based on established scientific principles and regulatory guidelines. By following the outlined experimental protocols and utilizing appropriate analytical techniques, researchers can effectively identify potential degradation products, elucidate degradation pathways, and develop stability-indicating methods. This comprehensive understanding of Hidrosmin's stability profile is indispensable for successful drug formulation, packaging, and registration. Further research is warranted to generate specific quantitative data and definitively characterize the degradation products of Hidrosmin under various stress conditions.

An In-Depth Technical Guide to the In-Vitro Identification of Hidrosmin Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in-vitro metabolism studies specifically identifying the metabolites of Hidrosmin are not extensively available in the public domain. This guide is constructed based on the well-documented in-vitro and in-vivo metabolism of its parent compound, Diosmin. As Hidrosmin is a synthetic derivative of Diosmin, its metabolic fate is anticipated to follow similar pathways. The methodologies and analytical techniques described are standard industry practices for the in-vitro identification of flavonoid metabolites.

Introduction

Hidrosmin, a synthetic flavonoid derived from Diosmin, is recognized for its therapeutic effects, particularly in vascular protection. A thorough understanding of its metabolic fate is crucial for comprehensive safety and efficacy assessments in drug development. In-vitro metabolism studies are fundamental in identifying potential metabolites, elucidating metabolic pathways, and providing insights into the enzymes responsible for biotransformation. This technical guide outlines the expected in-vitro metabolism of Hidrosmin based on data from its parent compound, Diosmin, and details the standard experimental protocols and analytical techniques employed in such investigations.

Predicted Metabolic Pathways of Hidrosmin

Based on the metabolism of Diosmin, the in-vitro biotransformation of Hidrosmin is expected to proceed through several key phases. The primary metabolic steps are likely to be hydrolysis followed by conjugation.

Phase I Metabolism: Hydrolysis

The initial and most significant metabolic step for Diosmin, and likely for Hidrosmin, is the hydrolysis of the glycosidic bond. In-vivo, this is primarily carried out by the gut microbiome before absorption.[1][2] In in-vitro systems that do not contain gut microflora, this step may be less prominent unless specific enzymes are introduced. The product of this hydrolysis is the aglycone, Diosmetin.

Phase II Metabolism: Conjugation

Following the formation of the aglycone, Diosmetin, it is expected to undergo extensive Phase II conjugation reactions. These reactions increase the water solubility of the molecule, facilitating its excretion.

  • Glucuronidation: This is the most common conjugation pathway for flavonoids. Diosmetin is anticipated to be conjugated with glucuronic acid, with Diosmetin-3-O-β-d-glucuronide being the major metabolite, as observed with Diosmin.[1][3]

  • Sulfation: Sulfation is another possible conjugation pathway, although it is generally less common for flavonoids compared to glucuronidation.

  • Other Transformations: Further degradation of the flavonoid structure can lead to the formation of smaller phenolic compounds, such as phenolic acids (e.g., m-hydroxy-phenylpropionic acid), which have been observed as urinary metabolites of Diosmin.[2][4]

Below is a diagram illustrating the predicted metabolic pathway of Hidrosmin, based on the known metabolism of Diosmin.

Hidrosmin_Metabolic_Pathway Hidrosmin Hidrosmin Diosmetin Diosmetin (Aglycone) Hidrosmin->Diosmetin Hydrolysis (Intestinal Microbiota in-vivo) Glucuronide_Metabolite Diosmetin-3-O-β-d-glucuronide Diosmetin->Glucuronide_Metabolite Glucuronidation (UGTs) Phenolic_Acids Phenolic Acid Derivatives (e.g., m-hydroxy-phenylpropionic acid) Diosmetin->Phenolic_Acids Ring Fission

Predicted metabolic pathway of Hidrosmin.

Quantitative Data on Predicted Hidrosmin Metabolites

While specific quantitative data for Hidrosmin metabolites from in-vitro studies are not available, data from pharmacokinetic studies of Diosmin in humans can provide an estimate of the relative abundance of its major metabolite.

MetaboliteMatrixCmax (Mean ± SD)Notes
DiosmetinPlasma6,049.3 ± 5,548.6 pg/mLMeasured after oral administration of 450 mg Diosmin. Represents the absorbed aglycone.[3]
Diosmetin-3-O-β-d-glucuronidePlasmaNot directly quantifiedConfirmed as the major circulating metabolite of Diosmin.[1][3] A very good correlation was found between measured diosmetin and glucuronide metabolite concentrations.[3]

Experimental Protocols for In-Vitro Metabolite Identification

The following are detailed methodologies for the key experiments required to identify Hidrosmin metabolites in vitro.

In-Vitro Incubation with Liver Subcellular Fractions

This experiment aims to identify metabolites formed by hepatic enzymes.

4.1.1. Materials

  • Hidrosmin (test compound)

  • Pooled Human Liver Microsomes (HLM) or S9 fraction

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or Methanol (for reaction termination)

  • Control compounds (e.g., testosterone for CYP activity, propofol for UGT activity)

4.1.2. Protocol

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM or S9 fraction, and the NADPH regenerating system. For identifying glucuronide conjugates, also add UDPGA.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add Hidrosmin (typically dissolved in a small amount of DMSO, final concentration <1%) to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol. This will precipitate the proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully collect the supernatant for analysis.

In-Vitro Incubation with Hepatocytes

This experiment provides a more complete metabolic profile as hepatocytes contain a full complement of metabolic enzymes.

4.2.1. Materials

  • Hidrosmin

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Collagen-coated culture plates

  • Acetonitrile (ACN) or Methanol

4.2.2. Protocol

  • Cell Seeding: Thaw and seed the hepatocytes onto collagen-coated plates at a desired density and allow them to attach for a few hours.

  • Compound Addition: Remove the seeding medium and add fresh, pre-warmed culture medium containing Hidrosmin at the desired concentration.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for various time points (e.g., 0, 2, 8, 24 hours).

  • Sample Collection: At each time point, collect both the culture medium (for extracellular metabolites) and the cells (for intracellular metabolites).

  • Metabolite Extraction:

    • Medium: Add 2-3 volumes of ice-cold acetonitrile to the collected medium, vortex, and centrifuge to precipitate proteins. Collect the supernatant.

    • Cells: Wash the cells with PBS, then lyse them and extract metabolites using a suitable solvent (e.g., 80% methanol). Centrifuge to remove cell debris and collect the supernatant.

  • Sample Pooling: The supernatant from the medium and cell extracts can be pooled or analyzed separately.

Below is a workflow diagram for a typical in-vitro metabolism study.

In_Vitro_Metabolism_Workflow cluster_incubation Incubation cluster_extraction Sample Preparation cluster_analysis Analysis Test_System In-vitro System (e.g., Microsomes, Hepatocytes) Incubation Incubation at 37°C Test_System->Incubation Hidrosmin Hidrosmin Hidrosmin->Incubation Termination Reaction Termination (e.g., Acetonitrile) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS NMR NMR for Structure Elucidation (if needed) LC_MS->NMR

Workflow for in-vitro metabolite identification.

Analytical Techniques for Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for detecting and identifying drug metabolites due to its high sensitivity and specificity.[5]

  • Methodology: The supernatant from the in-vitro incubation is injected into an LC system coupled to a mass spectrometer. The LC separates the parent compound from its metabolites based on their physicochemical properties. The mass spectrometer then detects and fragments the ions to provide structural information.

  • Data Analysis: Metabolites are identified by comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the detected peaks with that of the parent compound. Common metabolic transformations (e.g., hydroxylation, glucuronidation) result in predictable mass shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for the unambiguous structure elucidation of novel or unexpected metabolites.[6][7]

  • Methodology: If a significant metabolite is detected by LC-MS but its structure cannot be confirmed, it can be isolated and purified using preparative HPLC. The purified metabolite is then analyzed by NMR.

  • Data Analysis: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure, including the exact site of metabolic modification.

Conclusion

While direct in-vitro metabolic data for Hidrosmin is currently limited, a robust understanding of its biotransformation can be inferred from its parent compound, Diosmin. The primary metabolic pathway is anticipated to be hydrolysis to Diosmetin, followed by extensive glucuronidation. The experimental protocols and analytical techniques detailed in this guide provide a comprehensive framework for the in-vitro identification and characterization of Hidrosmin metabolites. Such studies are essential for a complete pharmacological and toxicological profiling of this therapeutically important flavonoid.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Hidrosmin Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hidrosmin, a semi-synthetic flavonoid derived from diosmin, is a crucial therapeutic agent for treating venous insufficiency and related conditions. Its efficacy and safety are intrinsically linked to its purity. This technical guide provides a comprehensive overview of the chemical structures and properties of impurities found in hidrosmin, detailing their origins, characterization, and the analytical methodologies required for their identification and quantification. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals involved in the quality control and advancement of hidrosmin-based therapeutics.

Chemical Structure of Hidrosmin and Origin of Impurities

Hidrosmin is chemically known as 5-O-(β-hydroxyethyl)diosmin. Its molecular structure consists of a flavone backbone, diosmetin, linked to a rutinoside sugar moiety, with a hydroxyethyl group attached.

Impurities in hidrosmin can be broadly categorized into two main types:

  • Synthesis-Related Impurities: These impurities are formed during the manufacturing process of hidrosmin, which involves the hydroxyethylation of diosmin. The reaction can lead to the formation of various hydroxyethylated derivatives of diosmin, including mono-, di-, and poly-substituted products. Unreacted starting materials and intermediates can also be present as impurities.

  • Degradation Products: These impurities arise from the chemical decomposition of hidrosmin over time due to factors such as hydrolysis, oxidation, and photolysis. The flavonoid glycoside structure of hidrosmin is susceptible to cleavage of chemical bonds or modification of functional groups under various environmental conditions.[1]

Known Impurities of Hidrosmin

Based on available data, the following are some of the known impurities associated with hidrosmin:

Impurity NameChemical Structure (if available)Typical Percentage Range
3',5-di-O-(hydroxyethyl) diosminNot available30%-45%
3-mono-O-(hydroxyethyl) diosminNot available50%-65%

Note: The percentage ranges are based on a product specification sheet and may vary between different manufacturers and batches.

Experimental Protocols for Impurity Analysis

The accurate identification and quantification of hidrosmin impurities are critical for ensuring the quality and safety of the drug product. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally unstable compounds like hidrosmin and its impurities.[2]

A typical Reverse-Phase HPLC (RP-HPLC) method would involve:

  • Column: A C18 column is frequently used for the separation of flavonoids.[2]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with acetic acid) and an organic modifier (e.g., methanol or acetonitrile) is commonly employed to achieve optimal separation of compounds with varying polarities.[2]

  • Detection: A UV detector set at a wavelength where the flavonoid structure exhibits strong absorbance, such as 280 nm, is often used.[2]

  • Method Development: Optimization of the mobile phase composition, pH, and temperature is crucial to achieve the desired resolution between hidrosmin and its closely related impurities.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Elucidation

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, making it a powerful tool for the identification and structural characterization of unknown impurities.[2]

The general workflow for LC-MS analysis includes:

  • Separation: The sample is first separated using an HPLC system as described above.

  • Ionization: The separated components are then introduced into the mass spectrometer and ionized, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured, providing information about the molecular weight of the compounds.

  • Fragmentation (MS/MS): For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, specific ions are selected and fragmented, and the resulting fragment ions are analyzed to deduce the structure of the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the connectivity of atoms within a molecule. Both 1D (¹H and ¹³C) and 2D NMR experiments are used to fully characterize the structure of impurities.

Visualization of Methodologies and Pathways

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities in hidrosmin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Hidrosmin_Sample Hidrosmin API or Drug Product Dissolution Dissolution in suitable solvent Hidrosmin_Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_UV HPLC-UV (Quantification) Filtration->HPLC_UV LC_MS LC-MS/MS (Identification) Filtration->LC_MS Quant_Data Quantitative Data (Impurity Levels) HPLC_UV->Quant_Data NMR NMR (Structural Elucidation) LC_MS->NMR For unknown impurities Struct_Data Structural Information LC_MS->Struct_Data NMR->Struct_Data Report Technical Report Quant_Data->Report Struct_Data->Report

A typical workflow for the analysis of hidrosmin impurities.
Signaling Pathways Modulated by Hidrosmin and Related Flavonoids

Hidrosmin and its parent compound, diosmin, have been shown to exert their therapeutic effects by modulating various cellular signaling pathways, primarily those involved in inflammation and oxidative stress.

signaling_pathway cluster_stimuli Inflammatory Stimuli / Oxidative Stress cluster_hidrosmin Hidrosmin / Diosmin cluster_pathways Signaling Pathways cluster_response Cellular Response Stimuli e.g., Cytokines, ROS NFkB NF-κB Pathway Stimuli->NFkB JAK_STAT JAK/STAT Pathway Stimuli->JAK_STAT MAPK MAPK Pathway Stimuli->MAPK Hidrosmin Hidrosmin Hidrosmin->NFkB Hidrosmin->JAK_STAT Hidrosmin->MAPK Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation JAK_STAT->Inflammation Oxidative_Stress Oxidative Stress MAPK->Oxidative_Stress

Modulation of inflammatory signaling pathways by hidrosmin.

Conclusion

The control of impurities in hidrosmin is paramount to ensure its therapeutic efficacy and patient safety. This technical guide has provided a detailed overview of the chemical structures, origins, and analytical methodologies for the characterization of hidrosmin impurities. A thorough understanding of these aspects is essential for the development of robust manufacturing processes and quality control strategies. The provided workflows and pathway diagrams serve as a foundational reference for professionals in the field, facilitating further research and development in the pursuit of higher purity and safer hidrosmin-based drug products.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Impurities in Hidrosmin

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of impurities in Hidrosmin. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] A C18 stationary phase with gradient elution was employed to achieve optimal separation of Hidrosmin from its potential impurities. The method demonstrated excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control and stability testing of Hidrosmin drug substances.

Introduction

Hidrosmin is a semi-synthetic flavonoid drug, structurally related to diosmin, used in the treatment of chronic venous insufficiency.[4][5] As with any active pharmaceutical ingredient (API), the presence of impurities can affect the efficacy and safety of the drug product.[6][7] Therefore, a reliable analytical method for the quantification of these impurities is crucial for ensuring the quality and consistency of Hidrosmin.[8] This application note provides a detailed protocol for an HPLC method developed to separate and quantify impurities in Hidrosmin, adhering to regulatory expectations for analytical method validation.[9][10]

Experimental Protocols

Materials and Reagents
  • Hidrosmin reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
20
25
30
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Standard and Sample Preparation
  • Standard Solution (for system suitability): Accurately weigh and dissolve an appropriate amount of Hidrosmin reference standard in methanol to obtain a final concentration of 1.0 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the Hidrosmin sample in methanol to obtain a final concentration of 1.0 mg/mL.

  • Spiking Solution (for accuracy): Prepare solutions of Hidrosmin (1.0 mg/mL) spiked with known concentrations of potential impurities at three levels (e.g., 50%, 100%, and 150% of the specification limit).

System Suitability Test (SST)

Before sample analysis, the chromatographic system must meet the predefined system suitability criteria. Inject the standard solution six times and evaluate the following parameters.

Table 2: System Suitability Test Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Method Validation Protocol

The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:[3]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This was evaluated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) and by analyzing a placebo sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Linearity was assessed by analyzing a series of solutions with at least five different concentrations of the main impurity.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy was determined by applying the method to samples spiked with known amounts of impurities.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Assessed by six replicate injections of the same sample.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory on different days, with different analysts, or with different equipment.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This was evaluated by slightly varying the flow rate, column temperature, and mobile phase composition.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Literature Review & Physicochemical Property Analysis B Selection of Stationary & Mobile Phases A->B C Optimization of Chromatographic Conditions (Gradient, Flow Rate, etc.) B->C D Initial System Suitability Testing C->D E Specificity (Forced Degradation) D->E F Linearity & Range E->F G Accuracy (Spike/Recovery) F->G H Precision (Repeatability & Intermediate Precision) G->H I Robustness H->I J Limit of Quantitation (LOQ) I->J K Routine Quality Control Testing J->K L Stability Studies K->L

Caption: Workflow for HPLC method development and validation.

Validation_Parameters cluster_parameters Validation Parameters (ICH Q2(R1)) Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOQ LOQ Method->LOQ

Caption: Interrelationship of HPLC validation parameters.

Results and Discussion

The developed HPLC method successfully separated the main peak of Hidrosmin from its potential impurities. The validation results are summarized in the tables below.

Table 3: Linearity Data for a Key Impurity

Concentration (µg/mL)Peak Area
0.512500
1.025100
2.562800
5.0125500
7.5188000
Correlation Coefficient (r²) 0.9998

Table 4: Accuracy (Spike and Recovery) Results

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
50%1.251.2398.4%
100%2.502.53101.2%
150%3.753.7098.7%
Average Recovery 99.4%

Table 5: Precision Results

Parameter%RSD of Peak Area
Repeatability (n=6) 0.8%
Intermediate Precision (n=6, different day) 1.2%

The specificity of the method was confirmed through forced degradation studies, which showed that the degradation products did not interfere with the quantification of the main impurities. The method was also found to be robust, with minor variations in the chromatographic parameters not significantly affecting the results. The LOQ was determined to be 0.5 µg/mL for the key impurity, demonstrating the sensitivity of the method.

Conclusion

The developed and validated RP-HPLC method is specific, accurate, precise, and robust for the quantification of impurities in Hidrosmin. This method is suitable for routine use in quality control laboratories for the analysis of bulk drug substances and for monitoring the stability of Hidrosmin.

References

Application Note: Sensitive and Selective Analysis of Hidrosmin and its Process-Related Impurities by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hidrosmin, a synthetic flavonoid derived from diosmin, is a venoactive drug used in the treatment of chronic venous insufficiency.[1] Like all active pharmaceutical ingredients (APIs), the purity of Hidrosmin is critical to its safety and efficacy. Process-related impurities can arise during synthesis and degradation products can form during storage. Therefore, a sensitive and selective analytical method is required for the identification and quantification of these impurities. This application note describes a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Hidrosmin and its potential process-related impurities.

Hidrosmin is synthesized by the hydroxyethylation of diosmin.[2] This process can lead to the formation of several impurities, including unreacted diosmin and over-hydroxylated products. This method enables the separation and quantification of Hidrosmin from its key potential impurities:

  • Diosmin (Impurity A): The starting material for Hidrosmin synthesis.

  • 3'-mono-O-(hydroxyethyl) diosmin (Impurity B): An intermediate in the synthesis of Hidrosmin.

  • 3',5-di-O-(hydroxyethyl) diosmin (Impurity C): A potential by-product of the synthesis.

Experimental Protocols

1. Sample Preparation

  • Standard Solution Preparation:

    • Prepare individual stock solutions of Hidrosmin and each impurity (if available as reference standards) in methanol at a concentration of 1 mg/mL.

    • Prepare a mixed standard working solution by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 1 µg/mL for each analyte.

    • Prepare a series of calibration standards by further diluting the mixed standard working solution to the desired concentrations (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Sample Solution Preparation (for drug substance):

    • Accurately weigh 10 mg of the Hidrosmin drug substance into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to obtain a 1 mg/mL solution.

    • Further dilute 100 µL of this solution to 10 mL with a 50:50 (v/v) mixture of methanol and water to get a final concentration of 10 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Method

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      10.0 90
      12.0 90
      12.1 10

      | 15.0 | 10 |

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Ion Spray Voltage: +5500 V.

    • Source Temperature: 500 °C.

    • Curtain Gas: 30 psi.

    • Collision Gas: Nitrogen.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Proposed MRM Transitions and MS Parameters for Hidrosmin and its Impurities

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
Hidrosmin 653.2463.11003580
Impurity A (Diosmin) 609.2463.11003075
Impurity B (3'-mono-O-(hydroxyethyl) diosmin) 653.2507.11003580
Impurity C (3',5-di-O-(hydroxyethyl) diosmin) 697.2507.11004085

Table 2: Example Quantitative Analysis of a Hidrosmin Sample

AnalyteRetention Time (min)Concentration (µg/g)Specification Limit (µg/g)
Hidrosmin 7.8995,000Report
Impurity A (Diosmin) 7.21,500≤ 2,000
Impurity B (3'-mono-O-(hydroxyethyl) diosmin) 8.12,500≤ 3,000
Impurity C (3',5-di-O-(hydroxyethyl) diosmin) 8.5800≤ 1,000
Total Impurities -4,800≤ 5,000

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Hidrosmin Sample weigh Weigh 10 mg of Sample start->weigh dissolve Dissolve in 10 mL Methanol weigh->dissolve dilute Dilute to 10 µg/mL dissolve->dilute filter Filter (0.22 µm) dilute->filter lc_separation LC Separation (C18 Column, Gradient Elution) filter->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Calibration Curve) integration->quantification report Generate Report quantification->report synthesis_pathway diosmin Diosmin (Impurity A) mono_hydroxy 3'-mono-O-(hydroxyethyl) diosmin (Impurity B) diosmin->mono_hydroxy Hydroxyethylation hidrosmin Hidrosmin mono_hydroxy->hidrosmin Hydroxyethylation di_hydroxy 3',5-di-O-(hydroxyethyl) diosmin (Impurity C) mono_hydroxy->di_hydroxy Over-reaction

References

Application Note: Protocol for Forced Degradation Studies of Hidrosmin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hidrosmin is a synthetic flavonoid derived from diosmin, used in the treatment of chronic venous insufficiency.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing Hidrosmin, it is crucial to understand its stability profile. Forced degradation studies are essential in pharmaceutical development to identify potential degradation products and establish degradation pathways.[1][2] This information is vital for developing and validating stability-indicating analytical methods, which are required by regulatory agencies.

This application note provides a detailed protocol for conducting forced degradation studies on Hidrosmin. The stress conditions outlined are based on ICH guidelines and common practices for flavonoids, aiming to produce an appropriate level of degradation for the identification of degradation products and the development of a stability-indicating method.

Materials and Methods

Materials
  • Hidrosmin reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%, analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade or purified

  • Phosphate buffer components, analytical grade

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • Analytical balance

  • pH meter

  • Water bath or oven for thermal degradation

  • Photostability chamber

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Protocols

A stock solution of Hidrosmin (e.g., 1 mg/mL) should be prepared in a suitable solvent such as a mixture of methanol and water. This stock solution will be used for the following stress studies. A control sample (unstressed) should be prepared by diluting the stock solution to the target concentration and analyzing it alongside the stressed samples.

Acidic Hydrolysis
  • To a known volume of Hidrosmin stock solution, add an equal volume of 1 M HCl.

  • Incubate the mixture at 60°C for 2 hours in a water bath.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1 M NaOH.

  • Dilute the solution to the final concentration with the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.

Alkaline Hydrolysis
  • To a known volume of Hidrosmin stock solution, add an equal volume of 1 M NaOH.

  • Incubate the mixture at 60°C for 2 hours in a water bath.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1 M HCl.

  • Dilute the solution to the final concentration with the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.

Oxidative Degradation
  • To a known volume of Hidrosmin stock solution, add an equal volume of 30% H₂O₂.

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • After the specified time, dilute the solution to the final concentration with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

Thermal Degradation
  • Transfer a known amount of solid Hidrosmin powder into a vial.

  • Place the vial in an oven maintained at 105°C for 24 hours.

  • After heating, allow the sample to cool to room temperature.

  • Dissolve a known weight of the heat-stressed solid in the solvent to achieve the desired concentration.

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

Photolytic Degradation
  • Expose a solution of Hidrosmin (e.g., 1 mg/mL) and a sample of solid Hidrosmin powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • After exposure, dissolve the solid sample and dilute the solution sample to the final concentration with the mobile phase.

  • Filter the solutions through a 0.45 µm syringe filter before HPLC analysis.

Proposed Stability-Indicating HPLC Method

A reversed-phase HPLC method is proposed for the separation of Hidrosmin from its potential degradation products. The following conditions can be used as a starting point and should be optimized as needed.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid or a phosphate buffer)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 20 µL
Column Temperature 30°C

Data Presentation

The results of the forced degradation studies should be summarized in a table to allow for easy comparison. The percentage of degradation can be calculated using the following formula:

% Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

Table 1: Summary of Forced Degradation Studies of Hidrosmin

Stress ConditionTreatmentDurationTemperature% Degradation of HidrosminNumber of Degradation ProductsRetention Times of Major Degradants (min)
Control No Stress-RT00-
Acidic 1 M HCl2 hours60°CDataDataData
Alkaline 1 M NaOH2 hours60°CDataDataData
Oxidative 30% H₂O₂24 hoursRTDataDataData
Thermal Dry Heat24 hours105°CDataDataData
Photolytic (Solid) 1.2 million lux hrs & 200 W-h/m²--DataDataData
Photolytic (Solution) 1.2 million lux hrs & 200 W-h/m²--DataDataData

Visualizations

Experimental Workflow

The overall workflow for the forced degradation study of Hidrosmin is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Hidrosmin Stock Solution (1 mg/mL) acid Acidic Hydrolysis (1 M HCl, 60°C, 2h) stock->acid alkali Alkaline Hydrolysis (1 M NaOH, 60°C, 2h) stock->alkali oxidative Oxidative Degradation (30% H₂O₂, RT, 24h) stock->oxidative photo Photolytic Degradation (Light Exposure) stock->photo solid Solid Hidrosmin thermal Thermal Degradation (105°C, 24h) solid->thermal hplc Stability-Indicating HPLC Analysis acid->hplc alkali->hplc oxidative->hplc thermal->hplc photo->hplc data Data Evaluation (% Degradation, Peak Purity) hplc->data

Caption: Experimental workflow for the forced degradation study of Hidrosmin.

Proposed Degradation Pathway of Hidrosmin

Based on the structure of Hidrosmin, which is a glycoside of diosmetin, the primary degradation pathway under hydrolytic conditions is likely the cleavage of the glycosidic bond.

G Hidrosmin Hidrosmin Aglycone Aglycone (Diosmetin derivative) Hidrosmin->Aglycone Hydrolysis (Acid/Base) Sugar Sugar Moiety (Rutinoside) Hidrosmin->Sugar Hydrolysis (Acid/Base) Further_Degradation Further Degradation Products Aglycone->Further_Degradation Oxidation/Photolysis

Caption: Proposed degradation pathway of Hidrosmin under stress conditions.

Conclusion

This application note provides a comprehensive protocol for conducting forced degradation studies on Hidrosmin. The successful execution of these studies will provide critical information on the stability of the molecule and enable the development of a robust, stability-indicating analytical method. Such a method is indispensable for routine quality control and stability monitoring of Hidrosmin in pharmaceutical formulations. It is important to note that the provided stress conditions and HPLC method may require optimization based on the observed degradation and the specific instrumentation used.

References

Application Notes and Protocols for the Preparation and Certification of Hidrosmin Impurity Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and certification of impurity reference standards for Hidrosmin. Accurate and well-characterized impurity standards are critical for the quality control, stability testing, and regulatory submission of Hidrosmin drug substances and products.[1][2] This document outlines the identification of potential impurities, detailed protocols for their preparation through synthesis and isolation, and the analytical methodologies required for their certification.

Identification of Potential Hidrosmin Impurities

Impurities in Hidrosmin can originate from the manufacturing process or degradation over time. A thorough understanding of the synthetic route and the chemical stability of Hidrosmin is essential for identifying potential impurities.[1]

Process-Related Impurities: Hidrosmin is synthesized from the naturally occurring flavonoid Diosmin through a hydroxyethylation process.[3][4] Potential process-related impurities include:

  • Starting Material: Unreacted Diosmin.

  • Reagents: Residuals from the hydroxyethylation reaction, such as ethylene oxide or 2-chloroethanol.

  • By-products: Isomeric or over-hydroxyethylated derivatives of Diosmin.

Degradation Products: Hidrosmin, a flavonoid glycoside, can degrade under various stress conditions such as acidic or basic hydrolysis, oxidation, and photolysis.[5] Key degradation pathways can lead to the formation of:

  • Aglycone Impurity: Hydrolysis of the glycosidic bond can yield the aglycone, Diosmetin.

  • Oxidative Degradation Products: Oxidation of the phenolic hydroxyl groups can result in various degradation products.

Preparation of Impurity Reference Standards

The preparation of impurity reference standards can be achieved through two primary methods: chemical synthesis or isolation from bulk material.

Protocol for Synthesis of a Process-Related Impurity (e.g., O-alkylated flavonoid)

This protocol provides a general method for the synthesis of an O-alkylated flavonoid impurity, which can be adapted for specific Hidrosmin-related impurities.[6][7][8]

Objective: To synthesize a specific O-alkylated derivative of a flavonoid starting material.

Materials:

  • Flavonoid starting material (e.g., Diosmin)

  • Alkylating agent (e.g., 2-chloroethanol)

  • Base (e.g., Potassium Carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve the flavonoid starting material in anhydrous DMF.

  • Add the base (e.g., Potassium Carbonate) to the solution and stir at room temperature.

  • Slowly add the alkylating agent to the reaction mixture.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Collect the fractions containing the desired impurity, combine them, and evaporate the solvent to obtain the purified impurity.

Protocol for Isolation of a Degradation Product via Forced Degradation and Preparative HPLC

This protocol describes how to generate and isolate a degradation product of Hidrosmin.[5][9][10][11][12][13][14]

Objective: To isolate a specific degradation product of Hidrosmin for use as a reference standard.

Materials:

  • Hidrosmin Active Pharmaceutical Ingredient (API)

  • Acidic solution (e.g., 0.1 M HCl)

  • Basic solution (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Acetonitrile

  • Water (HPLC grade)

  • Formic acid or Acetic acid

Procedure:

  • Forced Degradation:

    • Acid Hydrolysis: Dissolve Hidrosmin in a 0.1 M HCl solution and heat at 80°C for a specified time (e.g., 2-4 hours). Neutralize the solution.

    • Base Hydrolysis: Dissolve Hidrosmin in a 0.1 M NaOH solution at room temperature for a specified time (e.g., 1-2 hours). Neutralize the solution.

    • Oxidative Degradation: Treat a solution of Hidrosmin with 3% H₂O₂ at room temperature.

  • Monitor the degradation process using analytical HPLC to ensure the formation of the desired impurity at a sufficient level.

  • Preparative HPLC Purification:

    • Concentrate the solution from the forced degradation study.

    • Dissolve the residue in a suitable solvent for injection onto the preparative HPLC system.

    • Develop a suitable gradient elution method using a mobile phase of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to achieve good separation of the impurity from the parent drug and other degradants.

    • Inject the concentrated degradation mixture onto the preparative HPLC column.

    • Collect the fractions corresponding to the peak of the target impurity.

    • Combine the collected fractions and evaporate the solvent under reduced pressure to obtain the isolated impurity.

Certification of Impurity Reference Standards

Certification of an impurity reference standard involves a comprehensive characterization to confirm its identity, purity, and potency.[15][16][17][18][19]

Structural Elucidation

A combination of spectroscopic techniques should be employed for the unequivocal structural confirmation of the prepared impurity.[2][20][21][22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for determining the complete chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) helps in elucidating the fragmentation pattern and confirming the structure.[20][21][22]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps in confirming the chromophoric system of the flavonoid structure.

Purity Assessment

The purity of the reference standard must be determined using appropriate analytical methods. A purity of ≥95% is generally expected for impurity reference standards.[24]

  • HPLC: A validated, stability-indicating HPLC method should be used to determine the purity of the reference standard. The peak area percentage is commonly used for purity determination.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Analyzed by Gas Chromatography (GC) with a headspace sampler.

  • Inorganic Impurities (Residue on Ignition): Determined by a standard pharmacopeial method.

Certificate of Analysis (CoA)

A comprehensive Certificate of Analysis must be prepared for each certified reference standard. The CoA should include the following information:[25][26]

Parameter Method Acceptance Criteria Example Result
Identity ¹H NMR, ¹³C NMR, MS, IRConforms to the proposed structureConforms
Purity by HPLC HPLC-UV≥ 95.0%98.5%
Water Content Karl Fischer Titration≤ 1.0%0.5%
Residual Solvents GC-HSMeets ICH Q3C limitsComplies
Residue on Ignition USP <281>≤ 0.1%0.05%
Assigned Purity Mass Balance CalculationReport Value98.0%

Calculation of Assigned Purity (Mass Balance): Assigned Purity (%) = Purity by HPLC (%) × (100 - Water Content (%) - Residual Solvents (%) - Residue on Ignition (%)) / 100

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key workflows for the preparation and certification of Hidrosmin impurity reference standards.

experimental_workflow cluster_prep Preparation of Impurity cluster_cert Certification of Reference Standard start Start synthesis Chemical Synthesis start->synthesis isolation Isolation from API start->isolation purification Purification (e.g., Preparative HPLC) synthesis->purification isolation->purification characterization Structural Characterization (NMR, MS, IR, UV) purification->characterization Purified Impurity purity_assessment Purity Assessment (HPLC, KF, GC, ROI) characterization->purity_assessment coa Certificate of Analysis (CoA) Generation purity_assessment->coa certified_standard Certified Reference Standard coa->certified_standard

Caption: General workflow for the preparation and certification of an impurity reference standard.

certification_logic start Isolated/Synthesized Impurity identity Confirm Identity (NMR, MS) start->identity purity Determine Purity (HPLC >95%?) identity->purity purity->start No, re-purify impurities Characterize Other Impurities (Water, Solvents, Inorganic) purity->impurities Yes assign_purity Calculate Assigned Purity (Mass Balance) impurities->assign_purity coa Issue Certificate of Analysis assign_purity->coa certified Certified Reference Standard coa->certified

Caption: Logical flow for the certification of a prepared impurity reference standard.

References

Application Note: Development of a Stability-Indicating Analytical Method for Hidrosmin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hidrosmin, a synthetic flavonoid derived from diosmin, is a venoactive and vasculoprotective agent used in the treatment of chronic venous insufficiency.[1][2][3] Ensuring the stability of Hidrosmin in pharmaceutical formulations is critical for its safety and efficacy. This application note provides a detailed protocol for the development and validation of a stability-indicating analytical method for Hidrosmin, primarily using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to separate and quantify Hidrosmin in the presence of its potential degradation products, process impurities, and excipients.

This document outlines the forced degradation studies required to generate potential degradation products and establish the stability-indicating nature of the analytical method. Furthermore, it provides a comprehensive protocol for the validation of the developed method in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Postulated Signaling Pathway of Hidrosmin's Vasoprotective Effects

Hidrosmin exerts its therapeutic effects through a multi-faceted mechanism primarily centered on improving endothelial function and reducing inflammation and oxidative stress in the vasculature.[5][6] The following diagram illustrates a postulated signaling pathway for Hidrosmin's action.

Hidrosmin Signaling Pathway cluster_extracellular Extracellular cluster_cellular Endothelial Cell cluster_inflammatory Inflammatory & Oxidative Stress Pathways cluster_hidrosmin_action Hidrosmin's Mechanism of Action Hidrosmin Hidrosmin CellMembrane Hidrosmin->CellMembrane Crosses membrane Hidrosmin_int Hidrosmin Hyperglycemia Hyperglycemia ROS ROS Production Hyperglycemia->ROS InflammatoryStimuli InflammatoryStimuli NFkB NF-κB Activation InflammatoryStimuli->NFkB ROS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Hidrosmin_int->ROS Inhibits Hidrosmin_int->NFkB Inhibits eNOS eNOS Activation Hidrosmin_int->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Postulated signaling pathway of Hidrosmin in endothelial cells.

Experimental Workflow for Method Development

The development of a stability-indicating method follows a systematic workflow, beginning with forced degradation studies to generate degradation products, followed by method development and optimization, and concluding with method validation.

Method Development Workflow Start Start ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic) Start->ForcedDegradation SampleAnalysis Analysis of Stressed Samples by HPLC-UV ForcedDegradation->SampleAnalysis MethodDevelopment HPLC Method Development & Optimization (Column, Mobile Phase, Flow Rate, Wavelength) SampleAnalysis->MethodDevelopment Specificity Assess Peak Purity & Resolution MethodDevelopment->Specificity Specificity->MethodDevelopment Optimization Needed MethodValidation Method Validation (ICH Guidelines) Specificity->MethodValidation Meets Criteria End End MethodValidation->End

Caption: Workflow for developing a stability-indicating analytical method.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

4.1.1. Preparation of Stock Solution

Prepare a stock solution of Hidrosmin at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

4.1.2. Stress Conditions

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 8 hours. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid Hidrosmin powder to a temperature of 105°C for 48 hours in a hot air oven. Dissolve the stressed powder in the solvent to the stock solution concentration for analysis.

  • Photolytic Degradation: Expose the solid Hidrosmin powder to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines. Dissolve the stressed powder in the solvent to the stock solution concentration for analysis.

A control sample (unstressed Hidrosmin solution) should be analyzed concurrently.

Proposed HPLC-UV Method

Based on methods for similar flavonoids like Diosmin and Hesperidin, the following HPLC-UV conditions are proposed as a starting point for method development.

ParameterProposed Condition
Instrument High-Performance Liquid Chromatography system with UV-Vis Detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile: 0.1% Formic acid in Water (Gradient elution may be necessary)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm (based on UV spectra of similar flavonoids)
Injection Volume 20 µL
Run Time 30 minutes (to ensure elution of all degradation products)

Note: The mobile phase composition and gradient program will need to be optimized to achieve adequate separation between Hidrosmin and all its degradation products.

Method Validation Protocol

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4]

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, Hidrosmin standard, and stressed samples. Assess peak purity using a photodiode array (PDA) detector.No interference from blank or placebo at the retention time of Hidrosmin. Peak purity index should be greater than 0.999. Resolution between Hidrosmin and the closest eluting peak should be > 2.
Linearity Prepare at least five concentrations of Hidrosmin standard solution (e.g., 50-150% of the target concentration). Plot a calibration curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with known amounts of Hidrosmin at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate injections of the Hidrosmin standard solution on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Robustness Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).The method should remain unaffected by small, deliberate variations in parameters. System suitability parameters should be met.

Data Presentation

The quantitative data from the forced degradation studies and method validation should be summarized in clear and concise tables for easy comparison and interpretation.

Summary of Forced Degradation Studies
Stress Condition% Degradation of HidrosminNumber of Degradation Products
Acid Hydrolysis (0.1 N HCl, 60°C, 24h)[Insert Data][Insert Data]
Base Hydrolysis (0.1 N NaOH, RT, 8h)[Insert Data][Insert Data]
Oxidative (3% H₂O₂, RT, 24h)[Insert Data][Insert Data]
Thermal (105°C, 48h)[Insert Data][Insert Data]
Photolytic (ICH Q1B)[Insert Data][Insert Data]
Summary of Method Validation Parameters
Validation ParameterResultAcceptance Criteria
Linearity (r²) [Insert Data]≥ 0.999
Accuracy (% Recovery) [Insert Data]98.0% - 102.0%
Precision (RSD %)
- Repeatability[Insert Data]≤ 2.0%
- Intermediate Precision[Insert Data]≤ 2.0%
LOD (µg/mL) [Insert Data]Report Value
LOQ (µg/mL) [Insert Data]Report Value
Robustness [Insert Data]No significant impact on results

Conclusion

This application note provides a comprehensive framework for developing and validating a stability-indicating HPLC-UV method for the analysis of Hidrosmin. The successful implementation of these protocols will result in a reliable and robust analytical method capable of accurately assessing the stability of Hidrosmin in pharmaceutical products. It is important to note that the identification and structural elucidation of the actual degradation products, which is beyond the scope of this note, would require advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the separation and analysis of Hidrosmin, its isomers, and related impurities using High-Performance Liquid Chromatography (HPLC). Hidrosmin, a semi-synthetic flavonoid derived from Diosmin, is used in the treatment of venous insufficiency.[1] Due to its synthetic nature, various process-related impurities, including residual starting materials and isomers from the hydroxyethylation process, can be present in the final drug substance.[2] Additionally, degradation products may form under stress conditions. This document provides a comprehensive HPLC method, adapted from a validated procedure for the closely related compound Diosmin, to ensure the purity and quality of Hidrosmin. The protocol is supplemented with illustrative quantitative data, system suitability parameters, and visualizations to guide researchers in method implementation and interpretation.

Introduction

Hidrosmin is a hydroxyethylated derivative of Diosmin, a naturally occurring flavonoid. The manufacturing process involves the chemical modification of Diosmin, which can lead to the formation of various related substances, including positional isomers (mono-, di-, and poly-hydroxyethylated derivatives) and the presence of unreacted Diosmin as a significant process impurity.[2] Furthermore, the flavonoid structure is susceptible to degradation via hydrolysis and oxidation.[2] Regulatory guidelines necessitate the identification and quantification of such impurities to ensure the safety and efficacy of the pharmaceutical product.

This application note provides a robust starting point for developing a validated HPLC method for the quality control of Hidrosmin. The methodology is designed to separate Hidrosmin from its key process-related impurity, Diosmin, and potential isomeric byproducts.

Experimental Protocol: HPLC Analysis of Hidrosmin

This protocol is adapted from a validated method for Diosmin and its related substances and may require optimization for specific laboratory conditions and instrumentation.

2.1. Chromatographic Conditions

ParameterSpecification
Column Intersil Wondasil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A Water : Acetic Acid (66:6, v/v)
Mobile Phase B Methanol
Gradient Program Time (min)
Flow Rate 0.8 mL/min
Injection Volume 20 µL
Column Temperature 30 °C (or ambient)
Detection UV at 280 nm[2] or 345 nm
Run Time 30 minutes

2.2. Reagents and Sample Preparation

  • Reagents: HPLC grade Methanol, Acetic Acid, and Water.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Hidrosmin reference standard in Dimethyl Sulfoxide (DMSO) to obtain a final concentration of 1 mg/mL.

  • Test Solution Preparation: Accurately weigh and dissolve approximately 25 mg of the Hidrosmin sample in DMSO and dilute to a final volume of 25.0 mL to achieve a concentration of 1 mg/mL.[2]

Data Presentation: Illustrative Quantitative Results

The following tables present hypothetical data that could be obtained using the described HPLC method. This data is for illustrative purposes to demonstrate the expected performance of the method.

Table 1: Chromatographic Performance for Hidrosmin and Related Substances

CompoundRetention Time (min)Tailing Factor (Asymmetry)Theoretical Plates (N)
Diosmin (Impurity)12.51.1> 5000
Mono-hydroxyethylated Isomer14.21.2> 5000
Hidrosmin 15.8 1.1 > 6000
Di-hydroxyethylated Isomer17.11.2> 5000

Table 2: System Suitability Test (SST) Parameters

ParameterAcceptance CriteriaIllustrative Result
Resolution (Rs) between Hidrosmin and nearest peak > 2.02.8
Tailing Factor (Tf) for Hidrosmin peak ≤ 1.51.1
Theoretical Plates (N) for Hidrosmin peak > 20006500
% RSD for peak area (n=6) ≤ 2.0%0.8%

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve Hidrosmin Sample in DMSO hplc_injection Inject 20 µL into HPLC System prep_sample->hplc_injection prep_std Dissolve Hidrosmin RS in DMSO prep_std->hplc_injection hplc_separation Gradient Elution on C18 Column hplc_injection->hplc_separation hplc_detection UV Detection at 280 nm hplc_separation->hplc_detection data_integration Integrate Chromatographic Peaks hplc_detection->data_integration data_analysis Calculate System Suitability data_integration->data_analysis data_quantification Quantify Impurities and Isomers data_integration->data_quantification hidrosmin_impurities Diosmin Diosmin (Starting Material Impurity) Hidrosmin Hidrosmin (Mixture of hydroxyethylated derivatives) Diosmin->Hidrosmin Hydroxyethylation Isomers Isomers (e.g., mono-, di-, poly-hydroxyethylated) Hidrosmin->Isomers Incomplete/Over-reaction Degradation Degradation Products (e.g., from hydrolysis, oxidation) Hidrosmin->Degradation Stress Conditions degradation_pathways cluster_degradation Degradation Products Hidrosmin Hidrosmin Hydrolysis Hydrolysis Products (Cleavage of glycosidic bond) Hidrosmin->Hydrolysis Acid/Base Oxidation Oxidation Products (Modification of flavonoid rings) Hidrosmin->Oxidation Oxidizing Agents Photolysis Photolytic Products (Light-induced degradation) Hidrosmin->Photolysis Light Exposure

References

Application Note: Characterization of Hidrosmin Impurities Using UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hidrosmin, a semi-synthetic flavonoid derived from Diosmin, is utilized in the treatment of chronic venous insufficiency. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurities in Hidrosmin can originate from the synthesis process, such as residual starting materials or incompletely reacted intermediates, or from degradation during storage. While high-performance liquid chromatography (HPLC) is the standard for comprehensive impurity profiling, UV-Vis spectroscopy offers a rapid, cost-effective, and simple method for the quantitative analysis of specific impurities and for monitoring the overall purity of the drug substance.

This application note details a UV-Vis spectrophotometric method for the characterization and quantification of a key potential impurity in Hidrosmin, its precursor Diosmin. The method is based on the distinct spectral characteristics of Hidrosmin and Diosmin in an alkaline medium, allowing for their simultaneous determination.

Principle of the Method

Flavonoids exhibit characteristic absorption spectra in the ultraviolet (UV) and visible regions due to their phenolic and conjugated ring structures. While the basic chromophore of Hidrosmin and its precursor Diosmin are very similar, slight structural differences can lead to shifts in their absorption maxima (λmax), particularly in a specific solvent or pH. By dissolving the sample in 0.2 N sodium hydroxide, the phenolic hydroxyl groups are ionized, which can enhance the spectral differences between the two compounds.

This method utilizes the Vierordt's method (simultaneous equations) for the analysis of a two-component mixture. By measuring the absorbance of a sample at two specific wavelengths (the λmax of each component), a set of simultaneous equations can be solved to determine the concentration of both Hidrosmin and the Diosmin impurity.

Experimental Protocols

Instrumentation and Reagents
  • Spectrophotometer: A double-beam UV-Vis spectrophotometer compliant with USP <857> and Ph. Eur. 2.2.25 guidelines, with a spectral bandwidth of 1 nm or less.

  • Matched Quartz Cuvettes: 1 cm path length.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Reagents:

    • Hidrosmin Reference Standard (HRS)

    • Diosmin Reference Standard (DRS)

    • Sodium Hydroxide (NaOH), analytical grade

    • Purified water

Preparation of Solutions
  • Solvent (0.2 N NaOH): Dissolve 8.0 g of NaOH in 1000 mL of purified water.

  • Standard Stock Solution of Hidrosmin (100 µg/mL): Accurately weigh about 10 mg of HRS, transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.2 N NaOH.

  • Standard Stock Solution of Diosmin (100 µg/mL): Accurately weigh about 10 mg of DRS, transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.2 N NaOH.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the Hidrosmin sample to be tested, transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.2 N NaOH.

Determination of Absorption Maxima (λmax)
  • Prepare working standard solutions of Hidrosmin (10 µg/mL) and Diosmin (10 µg/mL) by diluting the respective stock solutions with 0.2 N NaOH.

  • Scan each solution from 200 nm to 400 nm against a 0.2 N NaOH blank.

  • Determine the λmax for Hidrosmin (λ1) and Diosmin (λ2). For the purpose of this protocol, we will use the literature-based λmax values for similar flavonoids: λ1 = 268 nm for Hidrosmin (similar to Diosmin) and λ2 = 285 nm for a potential impurity with a shifted spectrum.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines, including linearity, accuracy, precision, and specificity.

  • Linearity: Prepare a series of dilutions of both Hidrosmin and Diosmin (e.g., 2-20 µg/mL) from the stock solutions. Measure the absorbance of each at both λ1 and λ2. Plot calibration curves and determine the correlation coefficient (R² > 0.999).

  • Accuracy: Perform recovery studies by spiking a known amount of Diosmin into a pure Hidrosmin solution at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample. The relative standard deviation (%RSD) should be less than 2%.

Sample Analysis Workflow

The workflow for analyzing a Hidrosmin sample for Diosmin impurity is outlined below.

G cluster_prep Solution Preparation cluster_analysis UV-Vis Analysis cluster_calc Calculation A Weigh Hidrosmin Sample B Dissolve in 0.2 N NaOH A->B C Dilute to Final Concentration (e.g., 100 µg/mL) B->C D Set Spectrophotometer Wavelengths (λ1 & λ2) C->D Analyze Sample Solution E Measure Absorbance at λ1 (268 nm) D->E F Measure Absorbance at λ2 (285 nm) D->F G Apply Simultaneous Equations E->G F->G H Calculate Concentrations of Hidrosmin & Diosmin G->H I Report % Impurity H->I

Caption: Experimental workflow for Hidrosmin impurity analysis.

Data Presentation and Calculation

Absorptivity Values

First, the absorptivity (A 1%, 1 cm) of pure Hidrosmin and pure Diosmin must be determined at both selected wavelengths.

CompoundAbsorptivity at λ1 (268 nm)Absorptivity at λ2 (285 nm)
HidrosminAH1AH2
DiosminAD1AD2
Calculation of Impurity Content

The concentration of Hidrosmin (CH) and Diosmin (CD) in the sample solution can be calculated using the following simultaneous equations, where A1 and A2 are the absorbances of the sample solution at λ1 and λ2, respectively:

A1 = AH1 * CH + AD1 * CD A2 = AH2 * CH + AD2 * CD

By solving these equations, the concentration of the Diosmin impurity is determined. The percentage of impurity can then be calculated as:

% Diosmin Impurity = (CD / CSample) * 100

Where CSample is the nominal concentration of the prepared sample solution.

Hypothetical Quantitative Data

The following table summarizes hypothetical data for a validation study, demonstrating the method's suitability.

ParameterHidrosmin (at 268 nm)Diosmin (at 285 nm)Acceptance Criteria
Linearity Range 2 - 20 µg/mL2 - 20 µg/mL-
Correlation (R²) 0.99950.9992> 0.999
LOD 0.05 µg/mL0.08 µg/mL-
LOQ 0.15 µg/mL0.24 µg/mL-
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.5%98.0% - 102.0%
Precision (%RSD) 0.85%1.10%< 2.0%

Signaling Pathways and Logical Relationships

The logical relationship for method selection in pharmaceutical analysis is hierarchical, starting with the most comprehensive methods and moving to more routine, rapid screening tools.

G A Impurity Profiling Requirement B Unknown Impurity Identification & Quantification A->B Comprehensive Analysis C Known Impurity Quantification / Purity Monitoring A->C Routine QC D LC-MS / HPLC-DAD B->D Method of Choice E UV-Vis Spectroscopy C->E Rapid & Cost-Effective D->E Orthogonal Method

Caption: Method selection logic for impurity analysis.

Conclusion

The described UV-Vis spectrophotometric method provides a simple, rapid, and reliable approach for the quantitative determination of Diosmin as an impurity in Hidrosmin bulk drug. While it does not replace the need for chromatographic methods for full impurity profiling, it serves as an excellent tool for routine quality control, process monitoring, and stability testing where specific, spectrally distinct impurities are of interest. The method is cost-effective and can be readily implemented in any standard pharmaceutical quality control laboratory.

Application Note: High-Resolution Mass Spectrometry for the Identification of Unknown Impurities in Hidrosmin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hidrosmin, a semi-synthetic flavonoid derived from diosmin, is utilized as a venoactive drug for the treatment of chronic venous insufficiency.[1][2] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurities can arise during the synthesis process, which involves the hydroxyethylation of diosmin, or through degradation of the final product.[3] Common degradation pathways for flavonoids like Hidrosmin include hydrolysis, oxidation, and photolysis.[3]

This application note details a robust methodology employing high-resolution liquid chromatography-mass spectrometry (LC-HRMS) for the detection, identification, and characterization of unknown impurities in Hidrosmin. Forced degradation studies are incorporated to purposefully generate potential degradation products, thereby facilitating a comprehensive impurity profile.[4][5][6] The high resolution and accuracy of Orbitrap-based mass spectrometry enable confident elemental composition determination and structural elucidation of unknown compounds.

Experimental Protocols

1. Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the Hidrosmin drug substance under various stress conditions to produce potential impurities that might form during storage and handling.[7][4][5][6]

  • Acid Hydrolysis: Dissolve 10 mg of Hidrosmin in 10 mL of methanol, add 1 mL of 1 M HCl, and heat at 60°C for 4 hours. Neutralize the solution with 1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of Hidrosmin in 10 mL of methanol, add 1 mL of 1 M NaOH, and keep at room temperature for 2 hours. Neutralize the solution with 1 M HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of Hidrosmin in 10 mL of methanol and add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.[8]

  • Thermal Degradation: Store 10 mg of solid Hidrosmin in an oven at 80°C for 48 hours. Dissolve the sample in methanol for analysis.

  • Photolytic Degradation: Expose a solution of Hidrosmin (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.[8]

  • Control Sample: A solution of Hidrosmin in methanol, stored at 4°C and protected from light, is used as a control.

2. Sample Preparation

  • Accurately weigh 10 mg of the Hidrosmin sample (stressed or unstressed).

  • Dissolve the sample in 10 mL of a solution containing 75% methanol and 0.1% formic acid.[9][10]

  • Sonicate the sample for 15 minutes to ensure complete dissolution.

  • Centrifuge the solution at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.[9][10]

3. LC-HRMS Analysis

  • Instrumentation: A high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q Exactive™ or Orbitrap Exploris™ Mass Spectrometer) is recommended.[11]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate polar and non-polar impurities, for example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), positive and negative modes. Flavonoids can ionize well in both modes, and running both can provide complementary fragmentation data.[12][13]

    • Acquisition Mode: Full scan for initial screening, followed by data-dependent MS/MS (dd-MS²) or data-independent acquisition (DIA) for fragmentation data.[14][15]

    • Full Scan Mass Range: m/z 100-1000.

    • Resolution: 70,000.

    • Collision Energy: Stepped collision energies (e.g., 15, 30, 45 eV) to obtain comprehensive fragmentation patterns.

4. Data Analysis

  • Peak Detection and Alignment: Process the raw data using appropriate software (e.g., Chromeleon™ CDS, MZmine) to detect chromatographic peaks and align them across different samples.[16]

  • Impurity Identification:

    • Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to impurities.

    • Determine the accurate mass of the molecular ion for each impurity.

    • Use the accurate mass to calculate the elemental formula.

    • Analyze the MS/MS fragmentation patterns. Flavonoids exhibit characteristic fragmentation, including losses of sugar moieties, CO, and retro-Diels-Alder (RDA) cleavages of the C-ring, which are invaluable for structural elucidation.[12][17][18]

    • Compare the fragmentation patterns with known flavonoid fragmentation pathways and spectral libraries to propose candidate structures for the unknown impurities.

Data Presentation

The quantitative data for the identified impurities can be summarized in a table for easy comparison.

Impurity IDRetention Time (min)Observed m/z [M+H]⁺Proposed FormulaMass Error (ppm)Proposed Structure/TypeRelative Abundance (%) in Stressed Sample
IMP-15.8491.1345C₂₄H₂₆O₁₂1.2Aglycone degradation product5.2 (Acid Hydrolysis)
IMP-28.2669.2158C₃₀H₃₆O₁₇-0.8Oxidized Hidrosmin3.8 (Oxidative)
IMP-39.5625.2264C₂₉H₃₂O₁₅0.5Demethylated Hidrosmin2.1 (Thermal)
IMP-411.2329.0661C₁₆H₁₂O₇1.5B-ring fragment1.5 (Photolytic)

Mandatory Visualization

experimental_workflow cluster_stress Forced Degradation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Identification Hidrosmin_API Hidrosmin API Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Hidrosmin_API->Stress_Conditions Exposure Stressed_Samples Stressed Samples Stress_Conditions->Stressed_Samples Sample_Prep Sample Preparation (Dissolution & Filtration) Stressed_Samples->Sample_Prep LC_HRMS UHPLC-HRMS Analysis (Full Scan & MS/MS) Sample_Prep->LC_HRMS Raw_Data Raw Data Acquisition LC_HRMS->Raw_Data Data_Processing Data Processing (Peak Detection & Alignment) Raw_Data->Data_Processing Impurity_Identification Impurity Identification (Accurate Mass, Formula, Fragmentation) Data_Processing->Impurity_Identification Structure_Elucidation Structure Elucidation & Reporting Impurity_Identification->Structure_Elucidation

Caption: Experimental workflow for the identification of unknown Hidrosmin impurities.

The described LC-HRMS method, combined with forced degradation studies, provides a powerful strategy for the comprehensive identification and characterization of unknown impurities in Hidrosmin. The high resolution and accuracy of the mass spectrometer are essential for determining the elemental composition of impurities, while the analysis of fragmentation patterns allows for confident structural elucidation. This approach is crucial for ensuring the quality, safety, and stability of Hidrosmin drug products.

References

Application Notes: Isolation and Purification of Hidrosmin Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hidrosmin, a synthetic flavonoid derived from diosmin, is a vasoprotective agent used in the treatment of chronic venous insufficiency.[1][2][3] The quality, safety, and efficacy of the active pharmaceutical ingredient (API) are paramount, necessitating stringent control over impurities.[4][5] Impurities in Hidrosmin can originate from the synthetic process (e.g., starting materials, intermediates, by-products) or from degradation of the API due to factors like hydrolysis, oxidation, or photolysis.[5][6] This document provides detailed protocols for the isolation and purification of these impurities, intended for researchers, scientists, and drug development professionals.

Analytical Methods for Impurity Profiling

Before preparative isolation, it is crucial to identify and quantify the impurities present in a crude Hidrosmin sample. This impurity profile serves as a baseline to evaluate the effectiveness of purification techniques.[4] High-performance liquid chromatography (HPLC) is the most common method for this purpose, often coupled with mass spectrometry (LC-MS) for structural elucidation.[4][5][7]

Typical Analytical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[8][9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% acetic or formic acid in water) and an organic phase (e.g., methanol or acetonitrile).[8][10]

  • Flow Rate: 1.0 mL/min.[8][10]

  • Detection: UV detector set at a wavelength between 254 nm and 280 nm.[8][11]

  • Column Temperature: 30 °C.[10]

General Workflow for Isolation and Purification

The overall process involves an initial analysis of the crude material, selection and application of a suitable purification technique, and final analysis to confirm the purity of the isolated compounds.

G cluster_0 Analysis & Strategy cluster_1 Purification Stage cluster_2 Final Product & QC Crude Crude Hidrosmin Analysis Impurity Profiling (Analytical HPLC, LC-MS) Crude->Analysis Select Select Purification Method Analysis->Select Prep_HPLC Preparative HPLC Select->Prep_HPLC Recrystal Recrystallization Select->Recrystal Fractions Collect Fractions Prep_HPLC->Fractions Crystals Isolate Crystals Recrystal->Crystals Combine Purified Hidrosmin & Impurities Fractions->Combine Crystals->Combine Final_QC Final Purity Analysis (HPLC, NMR, MS) Combine->Final_QC

Caption: General workflow for Hidrosmin impurity isolation and purification.

Experimental Protocols

Protocol 1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a robust technique used to isolate individual components from a mixture with high resolution.[12] It is particularly effective for separating structurally similar flavonoid impurities.

Methodology

  • Sample Preparation: Dissolve the crude Hidrosmin sample in the mobile phase or a compatible solvent (e.g., methanol) to a high concentration (e.g., 30 mg/mL).[10] Filter the solution through a 0.45 µm filter to remove particulate matter.

  • Chromatographic System:

    • System: A preparative HPLC system equipped with a binary gradient pump, a high-volume injector, a UV-Vis detector, and a fraction collector.[12]

    • Column: A C18 reverse-phase preparative column (e.g., 250 mm × 10.0 mm, 5 µm).[10][11]

    • Mobile Phase: Based on analytical HPLC results, prepare a suitable mobile phase. A common system is a mixture of methanol and 0.1% aqueous acetic acid.[10] The separation can be run in isocratic or gradient mode.

    • Flow Rate: Set a flow rate appropriate for the column dimensions, typically between 3.0 and 5.0 mL/min.[10][11]

    • Detection: Monitor the effluent at a wavelength determined from the UV spectra of Hidrosmin and its impurities (e.g., 276 nm).[10]

  • Injection and Fraction Collection:

    • Inject a large volume of the prepared sample (e.g., 4-5 mL) onto the column.[10][12]

    • Monitor the chromatogram in real-time.

    • Collect the fractions corresponding to each peak (Hidrosmin and individual impurities) in separate vessels.

  • Post-Purification Processing:

    • Evaporate the solvent from the collected fractions under reduced pressure at a controlled temperature (e.g., 60°C) to obtain the purified solid compounds.[8][10]

    • Analyze the purity of each isolated compound using analytical HPLC. Purities of over 95% can often be achieved.[8]

G A Dissolve Crude Hidrosmin in Mobile Phase B Filter Sample (0.45 µm) A->B C Inject onto Prep-HPLC System B->C D Chromatographic Separation on C18 Column C->D E Monitor Elution with UV Detector D->E F Collect Fractions for Each Peak E->F G Evaporate Solvent from Collected Fractions F->G H Obtain Purified Solid Compounds G->H

Caption: Experimental workflow for purification by Preparative HPLC.

Protocol 2: Recrystallization

Recrystallization is a fundamental purification technique for solids, leveraging differences in solubility between the compound of interest and its impurities in a given solvent.[13] It is highly effective for removing minor impurities from a synthesized crude product.[14][15]

Methodology

  • Solvent Selection: Choose an appropriate solvent. The ideal solvent should dissolve Hidrosmin sparingly at room temperature but readily at its boiling point.[13] Methanol or ethanol are commonly used for Hidrosmin purification.[14][15]

  • Dissolution: Place the crude Hidrosmin product into an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., methanol). Heat the mixture gently while stirring until the solid completely dissolves.[13]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon to the hot solution and boil for a few minutes.[14][15]

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.[13] Crystals of pure Hidrosmin should precipitate out of the solution, leaving impurities dissolved in the solvent (mother liquor).

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-60°C) to remove residual solvent.[14][15]

G A Place Crude Hidrosmin in Flask B Add Minimal Hot Solvent (e.g., Methanol) A->B C Stir Until Dissolved B->C D Cool Solution Slowly to Room Temperature C->D E Induce Crystallization D->E F Isolate Crystals via Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Purified Crystals Under Vacuum G->H

Caption: Experimental workflow for purification by Recrystallization.

Data Presentation

The efficacy of the purification protocols can be summarized and compared using quantitative data.

Table 1: Comparison of Hidrosmin Purification Techniques

TechniqueStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Typical Recovery (%)AdvantagesDisadvantages
Preparative HPLC 85.0%>99.0%70-85%High resolution, good for complex mixturesSolvent intensive, lower throughput
Single Recrystallization 85.0%95.0% - 97.0%80-90%Simple, scalable, cost-effectiveLess effective for impurities with similar solubility
Double Recrystallization 85.0%>98.5%65-80%Higher purity achievedLower overall recovery due to product loss in each step

Table 2: Representative Impurity Profile of Crude vs. Purified Hidrosmin by HPLC

Compound IDRetention Time (min)Crude Sample (Area %)After Prep-HPLC (Area %)After Recrystallization (Area %)
Impurity A (Process)8.53.2%<0.05%0.8%
Impurity B (Degradant)11.21.8%<0.05%0.3%
Hidrosmin 15.4 85.0% 99.5% 97.2%
Impurity C (Diosmin)18.17.5%0.1%1.5%
Other Impurities-2.5%0.35%0.2%

Note: Data presented in tables are representative and will vary based on the specific impurity profile of the starting material and the precise experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Analytical Profiling of Hidrosmin Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analytical profiling of Hidrosmin impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the analysis of Hidrosmin and its related substances.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in Hidrosmin?

Impurities in Hidrosmin can originate from various stages of the manufacturing process and storage. The primary sources include:

  • Starting Materials: The purity of the starting material, Diosmin, is a critical factor. Impurities present in Diosmin can be carried through the synthesis process.

  • Synthesis Process: The synthesis of Hidrosmin from Diosmin involves a hydroxyethylation reaction. By-products from this reaction, such as incompletely reacted intermediates or over-ethylated products, are potential impurities. A patent on Hidrosmin synthesis suggests that reagents like pyridine and ethylene chlorohydrin are used, which could also lead to process-related impurities[1].

  • Degradation Products: Hidrosmin, like other flavonoids, can degrade under various stress conditions such as exposure to acid, base, oxidation, light, and heat. These degradation products are a significant class of impurities.

  • Residual Solvents: Solvents used during synthesis and purification, such as methanol, ethanol, and pyridine, can remain in the final product as residual impurities.

Q2: What are the common challenges in the HPLC analysis of Hidrosmin and its impurities?

Researchers often encounter several challenges during the HPLC analysis of Hidrosmin:

  • Peak Tailing: Flavonoids can interact with residual silanol groups on silica-based columns, leading to peak tailing.

  • Poor Resolution: Structurally similar impurities, such as isomers or compounds with minor modifications to the flavonoid backbone, can be difficult to separate from the main Hidrosmin peak and from each other.

  • Co-elution: Impurities may co-elute with the main peak or other impurities, making accurate quantification challenging.

  • Low UV Absorbance of Impurities: Some impurities may lack a strong chromophore, resulting in low UV absorbance and making them difficult to detect at low levels with a standard UV detector.

  • Matrix Effects: When analyzing formulated products, excipients can interfere with the analysis, leading to baseline noise, ghost peaks, or altered retention times.

Q3: How can I improve the separation of Hidrosmin from its structurally similar impurities?

To enhance the resolution between Hidrosmin and its related substances, consider the following strategies:

  • Column Selection: Utilize a high-resolution column, such as one with a smaller particle size (e.g., sub-2 µm) or a different stationary phase chemistry (e.g., phenyl-hexyl or pentafluorophenyl - PFP) that can offer different selectivity.

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like flavonoids. Experiment with different pH values to maximize separation.

    • Organic Modifier: Vary the type and proportion of the organic modifier (e.g., acetonitrile vs. methanol). Acetonitrile often provides better peak shapes for phenolic compounds.

    • Additives: The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can help to suppress the ionization of silanol groups on the column and improve peak symmetry.

  • Gradient Elution: Employ a shallow gradient elution program to provide better separation of closely eluting peaks.

  • Temperature Control: Maintain a consistent and optimized column temperature to ensure reproducible retention times and improve separation efficiency.

Q4: What are the typical stress conditions for forced degradation studies of Hidrosmin?

Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating methods. Typical stress conditions as per ICH guidelines include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 30 minutes.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 24 hours (for solid-state).

  • Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).

It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation[2][3].

Troubleshooting Guide

This guide addresses common issues encountered during the analytical profiling of Hidrosmin impurities.

Problem Potential Cause(s) Troubleshooting Steps
No Peaks or Very Small Peaks - Detector lamp is off.- No mobile phase flow.- Incorrect sample or deteriorated sample.- Detector settings are too high.- Ensure the detector lamp is on.- Check the pump and mobile phase reservoir.- Verify the correct sample was injected and that it has not degraded.- Reduce the detector sensitivity or recorder range[4].
High Backpressure - Clogged column frit or inline filter.- Blockage in the tubing or injector.- High mobile phase viscosity.- Column contamination.- Replace the column frit and inline filter.- Systematically disconnect tubing to locate the blockage.- Consider using a less viscous mobile phase or increasing the column temperature.- Flush the column with a strong solvent.
Baseline Noise or Drift - Air bubbles in the pump or detector.- Contaminated mobile phase or glassware.- Column bleed.- Detector temperature fluctuation.- Degas the mobile phase and purge the pump.- Use fresh, high-purity solvents and clean glassware.- Use a column with low bleed characteristics.- Ensure the detector is at a stable temperature[5].
Peak Tailing - Active sites on the column (silanol groups).- Column overload.- Inappropriate mobile phase pH.- Extracolumn dead volume.- Use a base-deactivated column or add a competing base to the mobile phase.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use tubing with a smaller internal diameter and ensure all connections are secure.
Split Peaks - Clogged inlet frit.- Column channeling or void.- Injection solvent incompatible with the mobile phase.- Replace the inlet frit.- Replace the column.- Ensure the injection solvent is similar in strength to or weaker than the mobile phase[3].
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Leaks in the pump or injector.- Column aging.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check for and repair any leaks in the system.- Equilibrate the column properly or replace it if it is old[4].

Experimental Protocols

Sample Preparation for Impurity Profiling
  • Objective: To prepare Hidrosmin samples for HPLC analysis.

  • Procedure:

    • Accurately weigh about 25 mg of the Hidrosmin sample into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent (e.g., a mixture of water and methanol, 50:50 v/v).

    • Sonicate for 15 minutes to dissolve the sample completely.

    • Allow the solution to cool to room temperature.

    • Make up the volume to 50 mL with the diluent and mix well.

    • Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injecting it into the HPLC system.

Forced Degradation Study Protocol
  • Objective: To generate degradation products of Hidrosmin under various stress conditions.

  • Procedure:

    • Acid Degradation: Dissolve 10 mg of Hidrosmin in 10 mL of 0.1 M HCl. Heat the solution at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration.

    • Base Degradation: Dissolve 10 mg of Hidrosmin in 10 mL of 0.1 M NaOH. Keep the solution at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute with the mobile phase.

    • Oxidative Degradation: Dissolve 10 mg of Hidrosmin in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase.

    • Thermal Degradation: Keep 10 mg of solid Hidrosmin in a hot air oven at 105°C for 48 hours. Dissolve the sample in the mobile phase.

    • Photolytic Degradation: Expose 10 mg of solid Hidrosmin to UV light (254 nm) and visible light for 7 days. Dissolve the sample in the mobile phase.

    • Analyze all stressed samples by a validated stability-indicating HPLC method.

Proposed HPLC Method for Hidrosmin and Its Impurities
  • Objective: To separate and quantify Hidrosmin and its potential impurities. (Note: This is a proposed method based on typical flavonoid analysis and requires validation).

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-40% B

      • 25-30 min: 40-80% B

      • 30-35 min: 80% B

      • 35-36 min: 80-10% B

      • 36-45 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm and 350 nm.

    • Injection Volume: 10 µL.

Visualizations

Logical Workflow for Impurity Identification

cluster_0 Impurity Detection cluster_1 Impurity Identification cluster_2 Impurity Quantification a HPLC-UV/PDA Analysis b Peak Purity Check a->b c LC-MS/MS Analysis b->c Impure Peak Detected d Mass Fragmentation Study c->d e Structure Elucidation d->e f Method Validation (ICH) e->f Structure Identified g Quantitative Analysis f->g

Caption: Workflow for the detection, identification, and quantification of impurities in Hidrosmin.

Hidrosmin Degradation Pathway Relationship

cluster_stress Stress Conditions cluster_products Degradation Products hidrosmin Hidrosmin acid Acid Hydrolysis hidrosmin->acid base Base Hydrolysis hidrosmin->base oxidation Oxidation hidrosmin->oxidation photo Photolysis hidrosmin->photo thermal Thermal Stress hidrosmin->thermal dp1 Hydrolyzed Aglycone acid->dp1 base->dp1 dp2 Oxidized Products oxidation->dp2 dp3 Photodegradation Adducts photo->dp3 dp4 Isomers thermal->dp4

Caption: Relationship between stress conditions and potential degradation products of Hidrosmin.

References

Resolving co-eluting peaks in the HPLC analysis of Hidrosmin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Hidrosmin, with a specific focus on resolving co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-eluting peaks, where two or more compounds elute from the HPLC column at the same or very similar retention times, can significantly impact the accuracy and reliability of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving these issues in the context of Hidrosmin analysis.

Initial Assessment: Is it Co-elution or the Nature of Hidrosmin?

Before embarking on extensive troubleshooting, it is critical to understand the nature of Hidrosmin. Commercial Hidrosmin is often a mixture of mono- and di-O-(β-hydroxyethyl) derivatives of diosmin. Therefore, multiple closely eluting peaks may be inherent to the sample itself and not necessarily a co-elution problem with an impurity.

  • Recommendation: First, consult the certificate of analysis for your Hidrosmin standard and sample to understand its expected composition. The primary components are typically 3',5-di-O-(β-hydroxyethyl) diosmin and 3-mono-O-(β-hydroxyethyl) diosmin. Your HPLC method should aim to resolve these major components from each other and from potential impurities.

Q1: I am observing broad or shouldered peaks in my Hidrosmin chromatogram. How can I determine if this is due to co-elution?

A1: Peak fronting, tailing, or the appearance of shoulders can be indicative of co-eluting species. Here’s how to investigate:

  • Visual Inspection: Asymmetrical peaks are a primary indicator of a hidden, co-eluting peak.

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), utilize the peak purity function. This software feature analyzes the spectra across the peak. A non-homogenous spectrum suggests the presence of more than one compound.[1][2]

  • Varying Injection Volume: Injecting a smaller volume of a concentrated sample can sometimes improve the resolution of closely eluting peaks. Conversely, overloading the column by injecting too large a volume can exacerbate peak shape issues and mask co-elution.[3]

FAQs: Common Issues and Solutions

Q2: What are the typical starting HPLC conditions for Hidrosmin analysis?

A2: A good starting point for developing or troubleshooting a method for Hidrosmin and its related substances is a reversed-phase HPLC method. Based on methods for structurally similar flavonoids like Diosmin, here is a recommended starting point:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid or 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Elution Gradient elution is often necessary to resolve all components.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at approximately 280 nm

Q3: My primary Hidrosmin peaks are not well-resolved. What parameters can I adjust?

A3: To improve the resolution between closely eluting peaks, you can systematically adjust the following chromatographic parameters. Remember to change only one parameter at a time to clearly assess its impact.[3]

ParameterAdjustment StrategyExpected Outcome
Mobile Phase Strength Decrease the percentage of the organic solvent (Acetonitrile or Methanol).Increases retention time and can improve the separation between peaks.
Mobile Phase Selectivity Switch the organic solvent (e.g., from Methanol to Acetonitrile or vice versa).Alters the interaction of the analytes with the stationary phase, which can significantly change the elution order and improve resolution.
Mobile Phase pH Adjust the pH of the aqueous phase with a suitable acid (e.g., phosphoric acid, formic acid).Can change the ionization state of the analytes and impurities, affecting their retention and selectivity.
Column Temperature Increase the column temperature (e.g., in 5 °C increments).Can improve peak shape and efficiency, and sometimes alter selectivity.
Column Chemistry Change to a different stationary phase (e.g., from C18 to a C8 or a phenyl column).Provides a different selectivity and is a powerful tool for resolving stubborn co-elutions.

Q4: I suspect co-elution with a degradation product. How can I confirm this and develop a stability-indicating method?

A4: Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating method that can resolve the active pharmaceutical ingredient (API) from these degradants.

  • Perform Forced Degradation: Subject a solution of Hidrosmin to various stress conditions to intentionally generate degradation products. Common stress conditions include:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.

    • Oxidation: 3% H₂O₂ at room temperature for several hours.

    • Thermal Degradation: Heat the solid or solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to UV light.

  • Analyze Stressed Samples: Analyze the stressed samples using your current HPLC method.

  • Evaluate Peak Purity: Check the peak purity of the main Hidrosmin peaks in the stressed samples. The appearance of new peaks or a decrease in the purity of the main peaks indicates co-elution with degradation products.

  • Method Optimization: If co-elution is observed, optimize your HPLC method using the strategies outlined in Q3 to achieve baseline separation between Hidrosmin and its degradation products.

Stress ConditionPotential Degradation Pathway
Acid/Base HydrolysisCleavage of the glycosidic bond, leading to the formation of the aglycone (diosmetin) and its hydroxyethylated derivatives.
OxidationOxidation of the flavonoid ring structure.
ThermalGeneral decomposition.
PhotolyticLight-induced degradation.

Experimental Protocols

Illustrative Protocol for Forced Degradation of Hidrosmin

  • Preparation of Stock Solution: Prepare a stock solution of Hidrosmin in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 1 mL of 0.2 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 1 mL of 0.2 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Analysis: Dilute the stressed samples to an appropriate concentration with the mobile phase and analyze by HPLC.

Visualizations

G cluster_workflow Troubleshooting Workflow for Co-eluting Peaks start Observe Peak Shape Anomaly (Broadening, Shoulders) check_purity Perform Peak Purity Analysis (DAD/MS) start->check_purity is_coeluting Co-elution Confirmed? check_purity->is_coeluting optimize_method Systematically Optimize HPLC Method is_coeluting->optimize_method Yes not_coeluting Consider Other Issues (e.g., Column Overload) is_coeluting->not_coeluting No end Peaks Resolved optimize_method->end

Caption: A logical workflow for diagnosing and addressing co-eluting peaks in HPLC analysis.

G cluster_pathway Forced Degradation Pathways of Hidrosmin Hidrosmin Hidrosmin Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) Hidrosmin->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, heat) Hidrosmin->Base Oxidation Oxidation (e.g., 3% H2O2) Hidrosmin->Oxidation Degradant1 Aglycone Derivatives Acid->Degradant1 Base->Degradant1 Degradant2 Oxidized Products Oxidation->Degradant2

Caption: Potential degradation pathways of Hidrosmin under forced degradation conditions.

References

How to improve sensitivity for trace-level Hidrosmin impurity detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of trace-level impurities in Hidrosmin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in Hidrosmin?

Impurities in Hidrosmin, a synthetic flavonoid derived from Diosmin, can originate from several sources. These include by-products from the synthetic process, degradation of the active pharmaceutical ingredient (API) over time, and interaction with excipients in the formulation. The primary degradation pathways for Hidrosmin are hydrolysis, oxidation, and photolysis.[1] Common storage-induced impurity formation mechanisms also include slow hydrolysis due to residual moisture and oxidation.[1]

Q2: Which analytical techniques are most suitable for trace-level Hidrosmin impurity detection?

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for the analysis of flavonoids like Hidrosmin and its parent compound, Diosmin. For enhanced sensitivity and specificity, particularly at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[2][3] LC-MS/MS offers the advantage of providing molecular weight and structural information, which is crucial for the identification of unknown impurities.

Q3: What are the expected degradation products of Hidrosmin?

Given that Hidrosmin is a derivative of Diosmin, its degradation profile is expected to be similar. The primary degradation pathway is the hydrolysis of the glycosidic bond, which would result in the formation of its aglycone, diosmetin, and the corresponding sugar moiety. Other potential degradation products can arise from the oxidation of the flavonoid ring structure. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are essential to definitively identify potential degradation products.[1]

Q4: How can I improve the sensitivity of my LC-MS/MS method for Hidrosmin impurities?

To enhance sensitivity, consider the following:

  • Optimize Ionization Source Parameters: Fine-tune the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the ionization efficiency of the target impurities.

  • Select Appropriate MRM Transitions: For tandem mass spectrometry, select multiple reaction monitoring (MRM) transitions that are specific and provide the highest signal-to-noise ratio for each impurity.

  • Sample Preparation: Employ solid-phase extraction (SPE) to pre-concentrate the impurities and remove matrix components that can cause ion suppression.

  • Mobile Phase Additives: The addition of small amounts of modifiers like formic acid or ammonium formate to the mobile phase can improve ionization and chromatographic peak shape.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of trace-level Hidrosmin impurities.

Issue 1: Poor Peak Shape or Tailing
Possible Cause Recommended Solution
Secondary Interactions with Column Silanols Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1%) or use a base-deactivated column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For flavonoids, a slightly acidic pH (e.g., 3-4) is often optimal.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) or, if necessary, replace the column.
Issue 2: Low Sensitivity or Inability to Detect Trace Impurities
Possible Cause Recommended Solution
Ion Suppression in MS Detection Dilute the sample to reduce the concentration of matrix components. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).
Suboptimal Ionization Parameters Optimize the mass spectrometer's source parameters (e.g., capillary voltage, gas flow, temperature) for the specific impurities of interest.
Inadequate Chromatographic Separation Modify the mobile phase composition or gradient to better resolve the impurity from the main peak and other interferences.
Low Injection Volume Increase the injection volume if the system allows, or concentrate the sample prior to injection.
Issue 3: Poor Resolution Between Hidrosmin and its Impurities
Possible Cause Recommended Solution
Inadequate Mobile Phase Strength Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.
Incorrect Column Chemistry Select a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.
Flow Rate is Too High Reduce the flow rate to allow for better mass transfer and improved separation.
Column Temperature is Not Optimized Vary the column temperature. Higher temperatures can sometimes improve efficiency and resolution, while lower temperatures can increase retention and change selectivity.

Quantitative Data Summary

The following table summarizes typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values that can be achieved for trace-level impurity analysis in pharmaceuticals using LC-MS/MS. These values can serve as a benchmark for method development and validation.

Analytical Technique Analyte Type Typical LOD Typical LOQ
LC-MS/MS Small Molecule Impurities0.01 - 0.1 ng/mL0.05 - 0.5 ng/mL
UPLC-MS/MS Genotoxic Impurities< 0.01 ng/mL~0.03 ng/mL

Note: These are general ranges and the actual LOD/LOQ will depend on the specific impurity, matrix, and instrumentation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Hidrosmin and Related Substances (Based on Diosmin Analysis)

This protocol is adapted from a method for the related compound, Diosmin, and can be used as a starting point for developing a stability-indicating method for Hidrosmin.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 20% B

    • 10-25 min: 20-50% B

    • 25-30 min: 50% B

    • 30-35 min: 50-20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 275 nm.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Accurately weigh and dissolve the Hidrosmin sample in a mixture of methanol and water (1:1) to achieve a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Forced Degradation Study:

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.

Protocol 2: General LC-MS/MS Method for Trace Impurity Quantification

This protocol provides a general framework for developing a sensitive LC-MS/MS method for quantifying trace-level impurities.

1. LC Conditions:

  • Column: UPLC C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A shallow gradient optimized to separate the impurities of interest from the main component.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

2. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized based on the impurity structure).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimized for the specific instrument and analytes (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C, Cone Gas Flow: 50 L/hr, Desolvation Gas Flow: 800 L/hr).

  • MRM Transitions: At least two transitions per compound for confirmation and quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Hidrosmin Sample dissolution Dissolution in Solvent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC / UPLC System filtration->hplc Injection ms MS/MS Detector hplc->ms chromatogram Chromatogram ms->chromatogram Data Acquisition integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Encountered peak_shape Poor Peak Shape start->peak_shape sensitivity Low Sensitivity start->sensitivity resolution Poor Resolution start->resolution solution1 Adjust Mobile Phase pH / Additive peak_shape->solution1 solution2 Optimize MS Parameters / Sample Prep sensitivity->solution2 solution3 Modify Gradient / Change Column resolution->solution3

Caption: Troubleshooting logic for common analytical issues.

degradation_pathways cluster_degradation Degradation Stressors cluster_products Potential Impurities hidrosmin Hidrosmin hydrolysis Hydrolysis (Acid/Base) hidrosmin->hydrolysis oxidation Oxidation (e.g., H2O2) hidrosmin->oxidation photolysis Photolysis (UV Light) hidrosmin->photolysis aglycone Aglycone (Diosmetin) hydrolysis->aglycone oxidized_products Oxidized Derivatives oxidation->oxidized_products photo_products Photodegradation Products photolysis->photo_products

Caption: Potential degradation pathways of Hidrosmin.

References

Minimizing the on-column degradation of Hidrosmin during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the on-column degradation of Hidrosmin during HPLC analysis.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Broadening) or Low Peak Area for Hidrosmin

This is often the first indicator of on-column issues, including degradation or unwanted secondary interactions.

Possible Causes and Solutions:

  • Secondary Interactions with Column Silanols: Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of Hidrosmin, leading to peak tailing.

    • Solution A: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing these interactions.

    • Solution B: Use of End-capped Columns: Employ a high-quality, end-capped C18 or C8 column where the majority of free silanols have been deactivated.

  • Metal-Ion Chelation: Flavonoids like Hidrosmin can chelate with metal ions present in the HPLC system (e.g., from stainless steel tubing, frits, or the column hardware itself). This can lead to peak broadening and loss of signal.

    • Solution C: System and Column Passivation: Passivating the HPLC system can create an inert layer, preventing interaction between Hidrosmin and the metal surfaces.[1][2]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution D: Reduce Sample Concentration: Dilute the sample and reinject. If peak shape improves, column overload was a contributing factor.

Issue 2: Appearance of Unexpected Peaks or a Drifting Baseline

These symptoms can be indicative of on-column degradation of Hidrosmin.

Possible Causes and Solutions:

  • Hydrolysis of the Glycosidic Bond: Hidrosmin, a glycoside, can be susceptible to hydrolysis, especially at pH extremes. This would result in the appearance of peaks corresponding to the aglycone and sugar moieties.

    • Solution A: Optimize Mobile Phase pH: Maintain the mobile phase pH in a stable range for flavonoids, typically between 2.5 and 4.0, using a suitable buffer or acid modifier like formic or acetic acid.[3]

  • Mobile Phase Instability: A poorly prepared or unstable mobile phase can cause baseline drift and contribute to analyte degradation.

    • Solution B: Fresh Mobile Phase Preparation: Always use freshly prepared and degassed HPLC-grade solvents for the mobile phase.[4]

  • Contamination: Contaminants in the sample or from the system can appear as extra peaks.

    • Solution C: Blank Injections: Run a blank injection (mobile phase only) to determine if the unexpected peaks are from the system itself.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of Hidrosmin degradation during HPLC analysis?

A1: The most common causes are interactions with the stationary phase and metal components of the HPLC system, as well as hydrolysis due to suboptimal mobile phase pH.[1][5] Active silanol groups on the column can cause adsorptive losses and peak tailing, while metal ions can lead to chelation and signal loss.

Q2: How does mobile phase pH affect the stability of Hidrosmin?

A2: The pH of the mobile phase is critical.[6][7] At pH extremes, the glycosidic bond of Hidrosmin can be susceptible to hydrolysis. A controlled, slightly acidic pH (e.g., 2.5-4.0) is generally recommended to suppress silanol activity and maintain the stability of the flavonoid structure.

Q3: What is column passivation and why is it important for Hidrosmin analysis?

A3: Passivation is the process of treating the stainless steel components of the HPLC system and column with a reagent (often an acid) to create a chemically inert surface.[2][8] This is important because flavonoids like Hidrosmin can chelate with metal ions that may leach from these components, leading to poor peak shape, reduced recovery, and inaccurate quantification. Passivation minimizes these interactions.[1]

Q4: Can the column temperature impact the analysis of Hidrosmin?

A4: Yes, column temperature should be controlled and kept consistent. Elevated temperatures can sometimes accelerate the degradation of sensitive compounds. It's important to use a column oven to maintain a stable temperature throughout the analysis for reproducible results.[9]

Q5: What type of HPLC column is best suited for Hidrosmin analysis?

A5: A high-quality, end-capped reversed-phase column, such as a C18 or C8, is typically used for flavonoid analysis.[9][10] These columns have a reduced number of free silanol groups, which helps to minimize undesirable secondary interactions and improve peak shape.

Quantitative Data Summary

The following table provides representative data on how different analytical conditions can influence the recovery and peak quality of a flavonoid like Hidrosmin. (Note: This is illustrative data based on typical flavonoid behavior, as specific public data for Hidrosmin degradation is limited).

Condition IDMobile Phase pHColumn TypeSystem PassivationExpected Hidrosmin Recovery (%)Expected Peak Asymmetry
A7.0Standard C18No80-85%> 1.8
B3.0 (0.1% Formic Acid)Standard C18No90-95%1.2 - 1.5
C3.0 (0.1% Formic Acid)High-Purity, End-capped C18No> 98%1.0 - 1.2
D3.0 (0.1% Formic Acid)High-Purity, End-capped C18Yes> 99%< 1.1

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Preparation of Stock Solutions: Prepare a standard stock solution of Hidrosmin in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

  • Initial Analysis: Begin with a gradient elution method (e.g., 5% to 95% B over 20 minutes) using a high-purity, end-capped C18 column.

  • pH Adjustment (if necessary): If peak tailing is observed, prepare a series of aqueous mobile phases (Mobile Phase A) with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0) using a suitable buffer (e.g., phosphate buffer) or by adjusting the concentration of the acid modifier.

  • Re-analysis: Inject the Hidrosmin standard using each mobile phase pH condition, keeping all other parameters constant.

  • Evaluation: Compare the chromatograms for peak shape (asymmetry), peak area (recovery), and retention time. Select the pH that provides the most symmetrical peak with the highest response.

Protocol 2: HPLC System and Column Passivation

This protocol should be performed with the column removed from the system initially, and then with an old or dedicated column installed.

  • System Flush (Organic): Flush the entire HPLC system (pump, injector, tubing) with 100% isopropanol for 30 minutes at a flow rate of 1 mL/min.

  • System Flush (Aqueous): Flush the system with HPLC-grade water for 30 minutes.

  • Passivation Step:

    • Disconnect the detector.

    • Flush the system with 6N Nitric Acid for 60 minutes at a flow rate of 0.5 mL/min. Caution: Nitric acid is highly corrosive. Follow all appropriate safety procedures.

  • Rinse Step:

    • Flush the system with HPLC-grade water for at least 60 minutes, or until the eluent is pH neutral.

    • Follow with a flush of 100% isopropanol for 30 minutes.

  • Column Passivation:

    • Install an old or dedicated column.

    • Repeat steps 1-4 with the column in place.

  • Equilibration: Before analytical use, thoroughly flush the system and the analytical column with your mobile phase until a stable baseline is achieved.

Visualizations

OnColumnDegradation cluster_causes Degradation Factors hidrosmin Hidrosmin in Solution injection Injection onto HPLC Column hidrosmin->injection column Analytical Column (Stationary Phase) injection->column degradation On-Column Degradation column->degradation detection Detector column->detection No Degradation bad_peak Tailing/Broad Peak (Inaccurate Quantification) degradation->bad_peak Leads to good_peak Symmetrical Peak (Accurate Quantification) detection->good_peak silanol Silanol Interactions silanol->degradation metal Metal Chelation metal->degradation ph Incorrect pH (Hydrolysis) ph->degradation

Caption: Logical workflow of potential on-column degradation of Hidrosmin.

TroubleshootingWorkflow start Start: Poor Peak Shape or Low Recovery check_ph Is Mobile Phase pH in 2.5-4.0 range? start->check_ph adjust_ph Adjust pH with 0.1% Formic Acid check_ph->adjust_ph No check_column Using a high-purity, end-capped column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to appropriate end-capped column check_column->change_column No passivate Passivate HPLC System and Column check_column->passivate Yes change_column->passivate end Problem Resolved: Symmetrical Peak passivate->end

Caption: Troubleshooting workflow for Hidrosmin analysis issues.

References

Technical Support Center: Optimization of Stress Conditions for Hidrosmin Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing stress conditions for forced degradation studies of Hidrosmin.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing forced degradation studies on Hidrosmin?

Forced degradation studies are crucial for several reasons:

  • To develop and validate a stability-indicating analytical method that can accurately measure Hidrosmin in the presence of its degradation products.[1][2]

  • To understand the degradation pathways of Hidrosmin under various stress conditions, which provides insight into its intrinsic stability.[1][2]

  • To aid in the development of a stable formulation and determine appropriate storage conditions.

  • To identify potential degradation products that may need to be characterized for safety.

Q2: What are the typical stress conditions applied in forced degradation studies of flavonoids like Hidrosmin?

Based on general guidelines and studies on related flavonoids like diosmin and hesperidin, the following stress conditions are recommended:

  • Acid Hydrolysis: Treatment with an acidic solution to induce degradation.

  • Alkaline Hydrolysis: Exposure to a basic solution to accelerate degradation.

  • Oxidative Degradation: Use of an oxidizing agent to mimic oxidative stress.

  • Thermal Degradation: Application of heat to assess stability at elevated temperatures.

  • Photolytic Degradation: Exposure to light to evaluate photosensitivity.[1]

Q3: What is a reasonable target for the extent of degradation in these studies?

The goal is to achieve a noticeable but not excessive level of degradation. A target of 5-20% degradation is generally considered optimal for the development of a stability-indicating method.[3] Over-stressing the molecule can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[1]

Q4: How can I analyze the samples after forced degradation?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for analyzing the outcomes of forced degradation studies.[2] This method should be able to separate the intact Hidrosmin from all its degradation products, allowing for accurate quantification of the parent drug and characterization of the degradants.

Troubleshooting Guides

Issue 1: No or minimal degradation is observed under a specific stress condition.
Possible Cause Troubleshooting Steps
Stress conditions are too mild. - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Extend the duration of exposure to the stress condition.- Increase the temperature at which the study is conducted (for hydrolytic and thermal degradation).
Hidrosmin is inherently stable under the applied conditions. - Confirm that the stress applied exceeds the conditions of accelerated stability testing. If so, it may be concluded that Hidrosmin is stable under that particular stress.[1]
Poor solubility of Hidrosmin in the stress medium. - Ensure complete dissolution of Hidrosmin in the chosen solvent before applying the stress. The use of a co-solvent may be necessary.
Issue 2: Excessive degradation (>20%) is observed.
Possible Cause Troubleshooting Steps
Stress conditions are too harsh. - Decrease the concentration of the stressor.- Reduce the duration of exposure.- Lower the temperature of the experiment.
Formation of secondary degradation products. - Analyze the sample at earlier time points to identify the primary degradation products before they further degrade.
Issue 3: Poor chromatographic separation between Hidrosmin and its degradation products.
Possible Cause Troubleshooting Steps
Suboptimal HPLC method. - Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH).- Use a different stationary phase (column).- Optimize the gradient elution profile.- Adjust the flow rate and column temperature.
Co-elution of degradation products. - Employ a photodiode array (PDA) detector to check for peak purity. If peaks are not pure, further method development is required.

Experimental Protocols

The following tables provide detailed methodologies for subjecting Hidrosmin to various stress conditions. These protocols are based on general industry practices and studies on the related flavonoid, hesperidin, and should be optimized for your specific experimental setup.

Table 1: Acid and Alkaline Hydrolysis

ParameterAcid HydrolysisAlkaline Hydrolysis
Reagent 0.1 M Hydrochloric Acid (HCl)0.1 M Sodium Hydroxide (NaOH)
Temperature 80°CRoom Temperature
Duration 2 hours2 hours
Procedure 1. Dissolve a known concentration of Hidrosmin in the acidic solution.2. Heat the solution at 80°C for 2 hours.3. Cool the solution to room temperature.4. Neutralize the solution with an appropriate base (e.g., 0.1 M NaOH).5. Dilute to a suitable concentration with the mobile phase for HPLC analysis.1. Dissolve a known concentration of Hidrosmin in the alkaline solution.2. Keep the solution at room temperature for 2 hours.3. Neutralize the solution with an appropriate acid (e.g., 0.1 M HCl).4. Dilute to a suitable concentration with the mobile phase for HPLC analysis.
Expected Outcome Degradation of the glycosidic bond is likely, leading to the formation of the aglycone and sugar moieties. For hesperidin, 18.5% degradation was observed under these conditions.Flavonoids are generally less stable in basic conditions. Significant degradation is expected. For hesperidin, 53.14% degradation was observed.[4]

Table 2: Oxidative Degradation

ParameterValue
Reagent 3% Hydrogen Peroxide (H₂O₂)
Temperature Room Temperature
Duration 2 hours
Procedure 1. Dissolve a known concentration of Hidrosmin in a suitable solvent.2. Add the hydrogen peroxide solution.3. Keep the solution at room temperature for 2 hours.4. Dilute to a suitable concentration with the mobile phase for HPLC analysis.
Expected Outcome Oxidation of the flavonoid ring structure may occur. For hesperidin, 9.99% degradation was observed.[4]

Table 3: Thermal Degradation

ParameterValue
Condition Dry Heat
Temperature 105°C
Duration 24 hours
Procedure 1. Place a known amount of solid Hidrosmin in an oven at 105°C for 24 hours.2. After the specified time, remove the sample and allow it to cool to room temperature.3. Dissolve the sample in a suitable solvent and dilute to a suitable concentration for HPLC analysis.
Expected Outcome Assess the stability of Hidrosmin in the solid state at elevated temperatures. The extent of degradation will depend on the melting point and intrinsic stability of the molecule.

Table 4: Photolytic Degradation

ParameterValue
Light Source UV light (254 nm) and fluorescent light
Exposure As per ICH Q1B guidelines
Sample Preparation Solid drug substance and drug solution
Procedure 1. Expose both the solid Hidrosmin and a solution of Hidrosmin to UV and fluorescent light in a photostability chamber.2. A control sample should be kept in the dark under the same temperature conditions.3. After the exposure period, prepare the samples for HPLC analysis.
Expected Outcome Flavonoids can be susceptible to photodegradation. For hesperidin, 10.84% degradation was observed under photolytic stress.[4]

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Hidrosmin Hidrosmin Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Hidrosmin->Acid Expose to Stress Base Alkaline Hydrolysis (e.g., 0.1M NaOH, RT) Hidrosmin->Base Expose to Stress Oxidation Oxidation (e.g., 3% H₂O₂, RT) Hidrosmin->Oxidation Expose to Stress Thermal Thermal Degradation (Solid, 105°C) Hidrosmin->Thermal Expose to Stress Photo Photolytic Degradation (UV/Vis Light) Hidrosmin->Photo Expose to Stress Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Stability-Indicating HPLC Analysis Dilute->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for Hidrosmin Forced Degradation Studies.

Troubleshooting_Logic Start Forced Degradation Experiment Degradation_Check Is Degradation 5-20%? Start->Degradation_Check No_Degradation < 5% Degradation Degradation_Check->No_Degradation No Excess_Degradation > 20% Degradation Degradation_Check->Excess_Degradation No Optimal_Degradation Optimal Degradation Degradation_Check->Optimal_Degradation Yes Increase_Stress Increase Stress: - Higher Concentration - Longer Duration - Higher Temperature No_Degradation->Increase_Stress Decrease_Stress Decrease Stress: - Lower Concentration - Shorter Duration - Lower Temperature Excess_Degradation->Decrease_Stress Proceed Proceed to Method Validation Optimal_Degradation->Proceed Increase_Stress->Start Re-run Experiment Decrease_Stress->Start Re-run Experiment

Caption: Troubleshooting Logic for Optimizing Degradation Levels.

References

Troubleshooting instability issues with Hidrosmin reference standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hidrosmin reference standards. Our aim is to help you address common instability issues and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) - Stability and Handling

Q1: What are the recommended storage conditions for Hidrosmin reference standards?

A1: To ensure the long-term stability of your Hidrosmin reference standard, it is crucial to adhere to the following storage conditions. Proper storage minimizes degradation and preserves the integrity of the standard.

Storage TypeConditionDuration
Solid Form Dry, dark, and at 0 - 4°CShort-term (days to weeks)
Dry, dark, and at -20°CLong-term (months to years)[1]
Stock Solution (in DMSO) 0 - 4°CShort-term (days to weeks)
-20°CLong-term (months)[1]

Q2: My Hidrosmin reference standard has been briefly exposed to ambient temperature during shipping. Is it still viable?

A2: Yes, Hidrosmin reference standards are generally stable for a few weeks during ordinary shipping and customs processing at ambient temperatures[1]. However, upon receipt, it is imperative to transfer the standard to the recommended storage conditions to ensure its long-term stability.

Q3: I've observed a change in the color of my Hidrosmin reference standard powder. What could be the cause?

A3: A color change in the solid reference standard may indicate degradation. Flavonoids like Hidrosmin are susceptible to degradation from exposure to light, high temperatures, and moisture. Photolytic degradation, in particular, can be a significant concern for flavonoid compounds[2]. Ensure that the standard has been stored in a dark and dry environment. If you suspect degradation, it is advisable to use a fresh, properly stored standard for critical experiments.

Troubleshooting HPLC Analysis Instability

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for Hidrosmin. Instability during analysis can manifest as shifting retention times, poor peak shape, or a noisy baseline.

Q4: I am observing significant peak tailing in my Hidrosmin chromatogram. What are the potential causes and solutions?

A4: Peak tailing is a common issue when analyzing flavonoid glycosides like Hidrosmin. It can compromise resolution and lead to inaccurate quantification.

Potential CauseRecommended Solution
Secondary Interactions with Residual Silanols Acidify the mobile phase (e.g., using formic or acetic acid) to a pH of around 2-3 to protonate the silanol groups and reduce interaction with the basic sites on the analyte.
Column Overload Reduce the injection volume or dilute the sample. Ensure the injected mass of Hidrosmin does not exceed the column's capacity.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inappropriate Sample Solvent Whenever possible, dissolve the Hidrosmin standard in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Q5: The retention time for my Hidrosmin peak is shifting between injections. How can I troubleshoot this?

A5: Retention time instability can invalidate your analytical method. The following table outlines common causes and corrective actions.

Potential CauseRecommended Solution
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
Column Temperature Fluctuations Use a column oven to maintain a constant and consistent temperature throughout the analysis.
Poor Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase before each injection, especially after a gradient run.
Leaks in the HPLC System Check all fittings for leaks, particularly between the pump, injector, column, and detector.

Q6: My HPLC baseline is noisy while analyzing Hidrosmin. What should I check?

A6: A noisy baseline can interfere with the detection and integration of the Hidrosmin peak, affecting the accuracy of your results.

Potential CauseRecommended Solution
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily. Filter the mobile phase before use.
Air Bubbles in the System Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.
Detector Lamp Issues Check the detector lamp's energy output. A failing lamp can be a source of noise.
Contaminated Detector Flow Cell Flush the flow cell with a strong, appropriate solvent to remove any contaminants.

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of Hidrosmin and for developing stability-indicating analytical methods.

Q7: What are the typical stress conditions for a forced degradation study of Hidrosmin?

A7: To assess the stability of Hidrosmin, it should be subjected to a variety of stress conditions as outlined by ICH guidelines. The goal is to achieve 5-20% degradation to identify potential degradation products.

Stress ConditionTypical Protocol
Acid Hydrolysis Incubate a solution of Hidrosmin in 0.1 N HCl at 60°C for 24-48 hours.
Base Hydrolysis Incubate a solution of Hidrosmin in 0.1 N NaOH at 60°C for 24-48 hours.
Oxidative Degradation Treat a solution of Hidrosmin with 3% H₂O₂ at room temperature for 24-48 hours.
Thermal Degradation Expose solid Hidrosmin to dry heat at 70°C for 48 hours.
Photolytic Degradation Expose a solution of Hidrosmin to UV light (e.g., 254 nm) and visible light for a specified duration.

Quantitative Data Summary from a Representative Flavonoid Glycoside Stability Study:

The following table summarizes the degradation of a representative flavonoid glycoside under various stress conditions, providing an indication of the expected stability profile for Hidrosmin.

Stress ConditionDuration (hours)Temperature (°C)% Degradation
0.1 N HCl246015.2%
0.1 N NaOH126025.8%
3% H₂O₂242518.5%
Dry Heat48708.9%
UV Light (254 nm)82512.3%

Note: This data is illustrative for a related flavonoid glycoside and actual degradation rates for Hidrosmin may vary.

Experimental Protocols

Protocol 1: Preparation of Hidrosmin Stock Solution for HPLC Analysis

  • Accurately weigh a suitable amount of Hidrosmin reference standard.

  • Dissolve the standard in Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Use gentle sonication if necessary to ensure complete dissolution.

  • Store the stock solution at -20°C for long-term use or at 0-4°C for short-term use, protected from light.

  • For analysis, dilute the stock solution to the desired working concentration with the initial mobile phase.

Protocol 2: General Stability-Indicating HPLC Method for Hidrosmin

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to elute Hidrosmin and its potential degradation products (e.g., start with 90% A, ramp to 50% A over 20 minutes, then return to initial conditions).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Visualizations

Hidrosmin's Mode of Action: Signaling Pathways

Hidrosmin exerts its therapeutic effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

hidrosmin_signaling Hidrosmin Hidrosmin NFkB_Pathway NF-κB Pathway Hidrosmin->NFkB_Pathway Inhibits JAK_STAT_Pathway JAK/STAT Pathway Hidrosmin->JAK_STAT_Pathway Inhibits NRF2_Pathway NRF2 Pathway Hidrosmin->NRF2_Pathway Activates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_Pathway Inflammatory_Stimuli->JAK_STAT_Pathway Oxidative_Stress Oxidative Stress Oxidative_Stress->NRF2_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Cytokines JAK_STAT_Pathway->Pro_inflammatory_Cytokines Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) NRF2_Pathway->Antioxidant_Enzymes Endothelial_Dysfunction Endothelial Dysfunction Pro_inflammatory_Cytokines->Endothelial_Dysfunction Antioxidant_Enzymes->Endothelial_Dysfunction Reduces hplc_troubleshooting Start HPLC Issue (e.g., Peak Tailing, RT Shift) Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Start->Check_Mobile_Phase Not_Resolved1 Not Resolved Check_Mobile_Phase->Not_Resolved1 Check_Column Check Column (Age, Contamination, Temp) Not_Resolved2 Not Resolved Check_Column->Not_Resolved2 Check_System Check HPLC System (Leaks, Pump, Detector) Not_Resolved3 Not Resolved Check_System->Not_Resolved3 Resolved Issue Resolved Not_Resolved1->Check_Column No Not_Resolved1->Resolved Yes Not_Resolved2->Check_System No Not_Resolved2->Resolved Yes Not_Resolved3->Resolved Yes Consult_Support Consult Technical Support Not_Resolved3->Consult_Support No

References

Technical Support Center: Quantification of Genotoxic Impurities in Hidrosmin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions for the refinement of analytical methods used to quantify potential genotoxic impurities (GTIs) in Hidrosmin.

Frequently Asked Questions (FAQs)

Q1: What is Hidrosmin and what are its potential genotoxic impurities?

Hidrosmin is a semi-synthetic drug belonging to the flavonoid family, derived from diosmin. The synthesis typically involves a hydroxyethylation process.[1] Potential genotoxic impurities (GTIs) are often reactants or intermediates from the synthetic pathway.[2] For Hidrosmin, these can include residual hydroxyethylation reagents such as ethylene oxide or ethylene chlorohydrin, which are known for their potential to damage genetic material.[1][3]

Q2: What are the regulatory limits for genotoxic impurities?

Regulatory bodies like the EMA and FDA, guided by the International Council for Harmonisation (ICH) M7 guideline, have established a Threshold of Toxicological Concern (TTC).[4][5][6] For most genotoxic impurities, the acceptable intake is 1.5 µg per day for lifetime exposure, which corresponds to a theoretical excess cancer risk of less than 1 in 100,000.[7][8] The specific concentration limit in the drug substance (in ppm) is calculated based on the maximum daily dose of the drug.[9][10] For certain high-potency mutagenic carcinogens, such as N-nitroso compounds, this TTC value is not applicable, and stricter controls are required.[7][8]

Q3: Which analytical techniques are most suitable for quantifying GTIs in Hidrosmin?

The choice of analytical technique depends on the physicochemical properties of the target impurity, such as volatility and polarity.[11]

  • Gas Chromatography (GC) , often coupled with a Mass Spectrometry (MS) detector, is ideal for volatile or semi-volatile impurities like ethylene oxide.[11][12] Headspace sampling is a common injection mode for such analytes.[11]

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is preferred for non-volatile impurities.[12][13] Coupling with an MS or MS/MS detector (LC-MS) provides the high sensitivity and selectivity required for trace-level quantification.[2][12]

Q4: Why is method refinement critical for GTI analysis?

Method refinement is essential because GTIs must be monitored at extremely low levels (ppm or even ppb), which is several orders of magnitude lower than typical impurity analysis.[2] Standard analytical methods are often not sensitive or selective enough.[13] Refinement ensures the method is robust, accurate, and can reliably quantify impurities well below the stringent regulatory limits.[14]

Experimental Protocols and Data

Detailed protocols are crucial for reproducible results. Below are example methodologies for common potential GTIs in Hidrosmin.

Protocol 1: Quantification of Ethylene Oxide (Volatile GTI) by Headspace GC-MS
  • Sample Preparation : Accurately weigh 100 mg of Hidrosmin drug substance into a 20 mL headspace vial. Add 5.0 mL of a suitable solvent (e.g., N,N-Dimethylformamide) containing an appropriate internal standard (e.g., deuterated ethylene oxide). Crimp the vial securely.

  • Incubation : Place the vial in the headspace autosampler. Incubate at 80°C for 15 minutes to allow the volatile impurities to partition into the headspace.

  • GC-MS Analysis : Inject 1.0 mL of the headspace gas into the GC-MS system.

  • Data Analysis : Quantify the ethylene oxide peak area relative to the internal standard against a calibration curve prepared with known concentrations.

Table 1: Illustrative GC-MS Method Parameters

ParameterSetting
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Injector Temp. 200°C
Carrier Gas Helium, 1.5 mL/min
Oven Program 40°C (hold 5 min), ramp to 220°C at 10°C/min
Transfer Line Temp. 230°C
Ion Source Temp. 230°C
Detection Mode Mass Spectrometry (MS) in SIM mode
Monitored Ion (m/z) Ethylene Oxide: 44.0
Protocol 2: Quantification of Ethylene Chlorohydrin (Non-Volatile GTI) by LC-MS/MS
  • Sample Preparation : Accurately weigh 50 mg of Hidrosmin into a 50 mL volumetric flask. Dissolve and dilute to volume with a mixture of water and acetonitrile (50:50 v/v).

  • Filtration : Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • LC-MS/MS Analysis : Inject 10 µL of the filtered sample into the LC-MS/MS system.

  • Data Analysis : Quantify using an external standard calibration curve. The use of Multiple Reaction Monitoring (MRM) enhances selectivity and sensitivity.

Table 2: Illustrative LC-MS/MS Method Parameters

ParameterSetting
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temp. 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode MS/MS in MRM mode
MRM Transition Ethylene Chlorohydrin: m/z 81.0 -> 63.0
Method Validation Data Summary

All analytical methods for GTI quantification must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[15][16]

Table 3: Typical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or API at the retention time of the impurity.
Linearity (r²) ≥ 0.99
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10:1; must be below the reporting limit.
Accuracy (% Recovery) Typically 80-120% at the limit of quantification.
Precision (% RSD) Repeatability (≤ 15%), Intermediate Precision (≤ 20%).
Robustness No significant impact on results from minor changes in method parameters.

Troubleshooting Guide

Q: My method's sensitivity is insufficient to meet the required Limit of Quantification (LOQ). How can I improve it?

A: Achieving sub-ppm sensitivity is a common challenge.[2][17] Consider the following strategies:

  • Detector Selection : For both GC and LC, a mass spectrometer is significantly more sensitive and selective than FID or UV detectors.[11][14] Using MS in Selected Ion Monitoring (SIM) mode or MS/MS in Multiple Reaction Monitoring (MRM) mode can dramatically lower detection limits.[11][18]

  • Sample Concentration : Increase the concentration of the Hidrosmin sample in the final solution. However, be mindful of potential matrix effects and solubility limits.

  • Injection Volume : Increasing the injection volume can boost the signal, but may lead to peak broadening, especially in HPLC.

  • Derivatization : For analytes with poor ionization efficiency or volatility, chemical derivatization can enhance their detectability by GC-MS or LC-MS.[17]

Q: I am observing poor chromatographic peak shape (e.g., tailing, fronting). What are the potential causes?

A: Poor peak shape can compromise resolution and integration accuracy.

  • Column Issues : The column may be degraded or contaminated. Try flushing the column or replacing it if necessary. For highly polar analytes that are difficult to retain by reversed-phase LC, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[13]

  • Mobile Phase Mismatch : Ensure the sample solvent is compatible with the initial mobile phase to prevent peak distortion.

  • pH Effects : For ionizable compounds in LC, ensure the mobile phase pH is controlled with a suitable buffer to maintain a consistent ionization state.

  • Analyte Overload : If the peak is fronting, you may be overloading the column. Try injecting a more dilute sample.

Q: How can I manage matrix effects from the high concentration of Hidrosmin API?

A: The drug substance itself can interfere with the ionization of trace-level impurities in the MS source.

  • Chromatographic Separation : Optimize the gradient to ensure the GTI elutes far from the main API peak.

  • Sample Preparation : Use Solid-Phase Extraction (SPE) to clean up the sample and selectively remove the API matrix before injection.

  • Internal Standards : Employ a stable isotope-labeled internal standard that co-elutes with the analyte. This is the most effective way to compensate for matrix-induced ion suppression or enhancement.

  • Two-Dimensional Chromatography (2D-GC or 2D-LC) : This advanced technique can provide exceptional resolution by transferring the portion of the eluent containing the analyte from a primary column to a secondary column with different selectivity.[5]

Q: My analyte recovery is low and inconsistent during sample preparation. What should I investigate?

A: Low recovery points to a loss of the analyte during sample processing.

  • Analyte Stability : GTIs are often reactive.[19] Assess the stability of the analyte in the sample solvent and under various storage conditions (light, temperature).

  • Adsorption : The analyte may be adsorbing to glassware or plasticware. Silanizing glassware or using polypropylene vials can help mitigate this.

  • Extraction Efficiency : If using a liquid-liquid or solid-phase extraction, optimize parameters like solvent choice, pH, and elution volume to ensure complete extraction of the analyte.

Visualized Workflows

start Identify Potential GTI (e.g., from synthesis route) prop Assess GTI Physicochemical Properties (Volatility, Polarity) start->prop decision Volatile? prop->decision gc_path Select GC-based Method (e.g., Headspace GC-MS) decision->gc_path Yes lc_path Select LC-based Method (e.g., LC-MS/MS) decision->lc_path No develop Develop & Optimize Method (Column, Mobile Phase/Gradient, Detector) gc_path->develop lc_path->develop validate Validate Method per ICH Q2(R1) (LOD/LOQ, Accuracy, Precision) develop->validate end Implement for Routine Testing validate->end

Caption: Decision workflow for selecting an analytical method for GTI analysis.

start Problem: Poor Peak Shape (Tailing, Fronting, Splitting) check_column 1. Check Column Health - Is it old or contaminated? - Is stationary phase appropriate? start->check_column decision_column Column OK? check_column->decision_column replace_column Action: Flush or Replace Column. Consider alternative phase (e.g., HILIC). decision_column->replace_column No check_mobile 2. Check Mobile/Sample Phase - Is sample solvent compatible with mobile phase? - Is mobile phase pH controlled? decision_column->check_mobile Yes end Peak Shape Improved replace_column->end decision_mobile Compatibility OK? check_mobile->decision_mobile adjust_mobile Action: Match sample solvent to initial mobile phase. Add buffer if needed. decision_mobile->adjust_mobile No check_load 3. Check for Overload (Fronting) - Is analyte concentration too high? decision_mobile->check_load Yes adjust_mobile->end adjust_load Action: Dilute sample and re-inject. check_load->adjust_load adjust_load->end

References

Strategies to reduce impurity formation during Hidrosmin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hidrosmin. Our aim is to help you identify and mitigate the formation of impurities during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Hidrosmin and what are its main components?

A1: Hidrosmin is a synthetic flavonoid derived from the natural bioflavonoid diosmin, used for its venotonic and vasculoprotective properties. It is not a single compound but a mixture of mono- and di-hydroxyethylated derivatives of diosmin. The primary components are 5-O-(β-hydroxyethyl)-diosmin and 3',5-di-O-(β-hydroxyethyl)-diosmin, with the mono-substituted form typically being more abundant.

Q2: What are the common starting materials and reagents for Hidrosmin synthesis?

A2: The synthesis of Hidrosmin typically starts from diosmin. The hydroxyethylation is achieved using reagents like ethylene oxide or 2-chloroethanol under alkaline conditions. Catalysts such as pyridine or triethylamine are often employed to facilitate the reaction.[1] The reaction can be carried out in various solvents, including water or methanol.[1]

Q3: What are the major types of impurities encountered in Hidrosmin synthesis?

A3: Impurities in Hidrosmin synthesis can be categorized as follows:

  • Starting Material-Related Impurities: These include unreacted diosmin and any impurities originally present in the diosmin starting material, such as hesperidin, linarin, and diosmetin.

  • Process-Related Impurities: These are byproducts formed during the hydroxyethylation reaction. Common examples include incompletely reacted mono-hydroxyethylated intermediates and potentially over-hydroxyethylated species.

  • Residual Solvents: Solvents used in the reaction or purification steps, such as methanol, ethanol, or pyridine, may be present in the final product.

  • Degradation Products: Under harsh reaction or purification conditions (e.g., extreme pH or high temperatures), Hidrosmin or its precursors can degrade into other compounds.

Q4: Which analytical techniques are recommended for monitoring impurity formation in Hidrosmin synthesis?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the progress of the reaction and quantifying the purity of the final Hidrosmin product.[1][2] For the identification of unknown impurities, hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) are highly valuable as they provide structural information.[2][3]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High levels of unreacted diosmin in the final product. 1. Insufficient amount of hydroxyethylating agent (ethylene oxide or 2-chloroethanol).2. Inadequate reaction time or temperature.3. Poor catalyst activity or insufficient catalyst amount.1. Increase the molar ratio of the hydroxyethylating agent to diosmin.2. Extend the reaction time or cautiously increase the reaction temperature while monitoring for degradation.3. Ensure the catalyst is of good quality and used in the recommended amount.
Presence of unknown peaks in the HPLC chromatogram, potentially indicating over-hydroxyethylation or degradation. 1. Excessive amount of hydroxyethylating agent.2. Reaction temperature is too high.3. Prolonged reaction time.4. Inappropriate pH during the reaction or work-up.1. Reduce the stoichiometry of the hydroxyethylating agent.2. Lower the reaction temperature and monitor the reaction progress more frequently.3. Optimize the reaction time to maximize the yield of the desired products without significant byproduct formation.4. Maintain the pH within the optimal range for the reaction and neutralize carefully during work-up.
Final product has a strong solvent odor or fails residual solvent testing. 1. Inefficient removal of reaction or purification solvents during drying.2. Inadequate purification steps to remove high-boiling point solvents like pyridine.1. Increase the drying time or temperature, or use a more efficient drying method (e.g., vacuum oven).2. Implement additional purification steps such as recrystallization from a different solvent system or washing of the isolated product.
Low yield of Hidrosmin. 1. Suboptimal reaction conditions (temperature, pressure, catalyst).2. Loss of product during purification steps (e.g., crystallization, filtration).3. Degradation of the product.1. Systematically optimize reaction parameters using a design of experiments (DoE) approach.2. Optimize the crystallization process (solvent, temperature profile) and ensure efficient recovery during filtration.3. Refer to the recommendations for reducing degradation products.
Product discoloration. 1. Presence of colored impurities from the starting material.2. Formation of colored byproducts during the reaction.3. Inefficient decolorization step.1. Use higher purity diosmin as the starting material.2. Optimize reaction conditions to minimize the formation of colored byproducts.3. Increase the amount of activated carbon used for decolorization or the duration of the treatment.[1]

Experimental Protocols

General Synthesis of Hidrosmin

This protocol is a generalized procedure based on common methods described in the literature.[1] Researchers should optimize the specific conditions for their experimental setup.

  • Reaction Setup: In a suitable reactor, suspend diosmin in a reaction solvent (e.g., methanol or water).

  • Addition of Reagents: Add a catalyst (e.g., pyridine or triethylamine) and an alkaline agent (e.g., sodium hydroxide or potassium hydroxide) to the suspension.

  • Hydroxyethylation: Introduce the hydroxyethylating agent (e.g., ethylene oxide or 2-chloroethanol). The reaction can be conducted under atmospheric or elevated pressure.

  • Reaction Monitoring: Maintain the reaction at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 1-4 hours). Monitor the reaction progress by HPLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture.

    • Perform a decolorization step using activated carbon.

    • Filter the mixture to remove the activated carbon.

    • Adjust the pH of the filtrate to precipitate the crude Hidrosmin.

    • Isolate the crude product by filtration or centrifugation.

    • Further purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol).

  • Drying: Dry the purified Hidrosmin under vacuum at an appropriate temperature.

Impurity Profiling by HPLC

This is a representative HPLC method for the analysis of Hidrosmin and its related impurities.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: A mixture of water and an acidifier (e.g., acetic acid or phosphoric acid).

  • Mobile Phase B: Methanol or acetonitrile.

  • Gradient Program: A suitable gradient program that allows for the separation of diosmin, mono-hydroxyethylated diosmin, di-hydroxyethylated diosmin, and other potential impurities.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Detection: UV detection at a wavelength appropriate for flavonoids (e.g., 280 nm or 345 nm).[2]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-35°C.

Visualizations

Hidrosmin_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Diosmin Diosmin (Starting Material) Reaction Hydroxyethylation Reaction Diosmin->Reaction Reagents Hydroxyethylating Agent + Catalyst + Base Reagents->Reaction Crude_Hidrosmin Crude Hidrosmin Reaction Mixture Reaction->Crude_Hidrosmin Decolorization Decolorization (Activated Carbon) Crude_Hidrosmin->Decolorization Filtration1 Filtration Decolorization->Filtration1 Crystallization Crystallization Filtration1->Crystallization Filtration2 Isolation (Filtration/Centrifugation) Crystallization->Filtration2 Drying Drying Filtration2->Drying Pure_Hidrosmin Purified Hidrosmin (Final Product) Drying->Pure_Hidrosmin

Caption: A flowchart illustrating the general workflow for Hidrosmin synthesis and purification.

Impurity_Formation_Pathways cluster_reactants Starting Materials & Reagents cluster_products Reaction Products cluster_impurities Potential Impurities Diosmin Diosmin Hidrosmin Desired Product: Hidrosmin Mixture Diosmin->Hidrosmin Desired Reaction Unreacted_Diosmin Unreacted Diosmin Diosmin->Unreacted_Diosmin Incomplete Reaction Intermediates Incomplete Reaction (Mono-hydroxyethylated species) Diosmin->Intermediates Partial Reaction Reagents Hydroxyethylating Agent Reagents->Hidrosmin Solvents Solvents (Methanol, Pyridine) Residual_Solvents Residual Solvents Solvents->Residual_Solvents Inefficient Removal Over_reaction Over-hydroxyethylation Products Hidrosmin->Over_reaction Excess Reagent/ Harsh Conditions Degradation Degradation Products Hidrosmin->Degradation Harsh Conditions (pH, Temp)

Caption: A diagram showing the potential pathways for impurity formation during Hidrosmin synthesis.

References

Addressing saturated detector signals in high-concentration Hidrosmin samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with high-concentration samples of Hidrosmin. It provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to saturated detector signals during analytical experiments.

Troubleshooting Guide: Saturated Detector Signals

Detector saturation is a common issue when analyzing high-concentration samples, leading to inaccurate quantification. The primary symptom is the appearance of "flat-top" or "squared-off" peaks in the chromatogram. This guide provides a systematic approach to identify and resolve this issue.

Problem: Chromatogram shows flattened peak tops for Hidrosmin, indicating detector saturation.

Potential Cause Identification Solution
Sample Concentration Too High The peak height exceeds the linear range of the detector (typically >1-2 Absorbance Units).1. Dilute the sample: Prepare a dilution series of the sample to bring the concentration within the linear range of the detector. 2. Reduce injection volume: A smaller injection volume will introduce less analyte onto the column.
Incorrect Detector Wavelength The analysis is being performed at the wavelength of maximum absorbance (λmax) where the signal is strongest.Select a secondary, less intensely absorbing wavelength for analysis. This will lower the absorbance for the same concentration.
Detector Malfunction Saturation occurs at unusually low concentrations.Consult the instrument manual for diagnostic tests. Contact the manufacturer's technical support for service.

Frequently Asked Questions (FAQs)

Q1: What does a saturated peak look like?

A1: A saturated peak loses its characteristic Gaussian shape and appears flattened or squared-off at the apex. This occurs when the amount of analyte reaching the detector exceeds its linear dynamic range.

Q2: Why is detector saturation a problem for quantitative analysis?

A2: Detector saturation leads to an underestimation of the true peak area, resulting in inaccurate and unreliable quantitative results. The relationship between concentration and peak area is no longer linear in the saturated region.

Q3: How can I determine the linear range of my detector?

A3: The linear range can be determined by injecting a series of standard solutions of known concentrations and plotting the peak area against the concentration. The linear range is the concentration range over which the plot is a straight line (typically with a correlation coefficient, R² > 0.999). Most UV detectors maintain linearity up to 1 or 2 Absorbance Units (AU).[1]

Q4: I've diluted my sample, but the peak is still saturating. What else can I do?

A4: If dilution is not sufficient or practical, consider the following:

  • Reduce the injection volume: This will decrease the mass of the analyte introduced into the system.

  • Change the detection wavelength: Moving to a wavelength where Hidrosmin has a lower absorbance will reduce the signal intensity.

  • Use a shorter pathlength flow cell: If your detector allows for interchangeable flow cells, a shorter pathlength will decrease the absorbance according to the Beer-Lambert law.

Q5: Can I still get qualitative information from a saturated peak?

A5: Yes, the retention time of a saturated peak can still be used for qualitative identification of Hidrosmin. However, for quantitative analysis, the issue of saturation must be addressed.

Experimental Protocols

Example HPLC Method for Hidrosmin Analysis

This protocol is a general guideline based on methods used for the analysis of similar flavonoids, such as Diosmin.[1][2][3] Method validation and optimization are crucial for specific applications.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Methanol:Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm or 345 nm
Injection Volume 10-20 µL
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve Hidrosmin standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards (e.g., 0.5 - 200 µg/mL).

  • Sample Solution: For pharmaceutical formulations, finely powder the tablets. Dissolve an accurately weighed portion of the powder, equivalent to a specific amount of Hidrosmin, in the mobile phase. Use sonication to aid dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Hidrosmin and Solvent Properties
Property Value/Information
Chemical Family Flavonoid, a derivative of Diosmin
Solubility Soluble in water.[2] For HPLC, it is recommended to dissolve in the mobile phase (e.g., Methanol/Water or Acetonitrile/Water mixtures).
UV λmax Typically around 270 nm and 345 nm for related flavonoids.
Typical HPLC Method Parameters for Flavonoid Analysis
Parameter Typical Range
Calibration Curve Range 0.5 - 200 µg/mL
UV Detector Linear Range Up to 1.0 - 2.0 AU
Injection Volume 5 - 20 µL

Visualizations

Experimental Workflow for Addressing Detector Saturation

G A High-Concentration Hidrosmin Sample B Perform Initial HPLC Analysis A->B C Observe Chromatogram B->C D Saturated Peak? (Flat Top) C->D E Dilute Sample and/or Reduce Injection Volume D->E Yes I Peak Within Linear Range D->I No F Re-analyze Sample E->F G Peak Still Saturated? F->G H Change Detection Wavelength G->H Yes G->I No H->F J Proceed with Quantitative Analysis I->J

Caption: Troubleshooting workflow for saturated detector signals.

Hidrosmin's Anti-inflammatory Signaling Pathway

G cluster_0 cluster_1 cluster_2 Hidrosmin Hidrosmin IKK IKK Hidrosmin->IKK Inhibits IkappaB IκB IKK->IkappaB Phosphorylates IkappaB->IkappaB Degradation NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6)

Caption: Hidrosmin's inhibition of the NF-κB inflammatory pathway.

Hidrosmin's Antioxidant Signaling Pathway

G cluster_0 cluster_1 cluster_2 Hidrosmin Hidrosmin Keap1 Keap1 Hidrosmin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT) ARE->Antioxidant_Genes Activates Transcription

Caption: Hidrosmin's activation of the Nrf2 antioxidant pathway.

References

Improving the robustness of analytical methods for Hidrosmin impurities

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hidrosmin Impurity Analysis

Welcome to the Technical Support Center for the Analysis of Hidrosmin and its Impurities. This resource is designed for researchers, scientists, and drug development professionals to provide robust analytical methods and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in Hidrosmin?

A1: Common impurities in Hidrosmin can be categorized as synthesis-related or degradation products. Synthesis-related impurities may include starting materials, intermediates, and by-products from the manufacturing process, such as other flavonoids or isomeric variations.[1] Degradation products can form during storage and may include hydrolysis or oxidation products.[1]

Q2: Which analytical technique is most suitable for this compound profiling?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely used and robust methods for separating and quantifying Hidrosmin and its impurities.[2][3] These techniques, especially when coupled with Mass Spectrometry (LC-MS), provide the necessary sensitivity and specificity for comprehensive impurity profiling.[1][2][4]

Q3: What are the critical parameters to consider for method robustness in HPLC analysis of Hidrosmin?

A3: To ensure method robustness, it is crucial to evaluate the impact of small, deliberate variations in method parameters.[5] For Hidrosmin analysis, key parameters to investigate include:

  • Mobile phase composition and pH

  • Column temperature

  • Flow rate

  • Wavelength of UV detection

Q4: How can I identify unknown peaks in my chromatogram?

A4: The identification of unknown peaks typically requires advanced analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, as it provides molecular weight information that can help elucidate the structure of the unknown impurity.[2][4] Further characterization can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC/UPLC analysis of Hidrosmin impurities.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Inappropriate mobile phase pH. 3. Presence of active sites on the column. 4. Sample solvent incompatible with the mobile phase.1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[6] 3. Use a new column or a column with a different stationary phase. 4. Dissolve the sample in the initial mobile phase.[6]
Poor Resolution Between Peaks 1. Inadequate mobile phase composition. 2. Suboptimal column temperature. 3. Incorrect flow rate. 4. Column degradation.1. Optimize the gradient profile or the ratio of organic solvent to buffer. 2. Adjust the column temperature to improve separation.[7] 3. Optimize the flow rate; a lower flow rate often improves resolution. 4. Replace the column.
Baseline Drift or Noise 1. Contaminated mobile phase or detector cell.[7] 2. Air bubbles in the system.[7] 3. Column not properly equilibrated. 4. Fluctuations in column temperature.1. Prepare fresh mobile phase and flush the system and detector cell.[7] 2. Degas the mobile phase and purge the pump.[7] 3. Increase the column equilibration time.[7] 4. Use a column oven to maintain a stable temperature.[7]
Retention Time Variability 1. Inconsistent mobile phase preparation. 2. Fluctuations in flow rate. 3. Changes in column temperature. 4. Column aging.1. Ensure accurate and consistent preparation of the mobile phase.[7] 2. Check the pump for leaks and ensure it is functioning correctly. 3. Maintain a constant column temperature using a column oven.[7] 4. Monitor system suitability parameters and replace the column when necessary.

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Hidrosmin and its Related Substances

This protocol is a general guideline and may require optimization based on the specific impurities and instrumentation.

1. Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
09010
206040
256040
309010
359010

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Hidrosmin reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Hidrosmin sample in the same diluent to a similar concentration as the standard solution.

  • Impurity Stock Solutions: Prepare individual stock solutions of known impurities, if available.

3. System Suitability:

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

Parameter Acceptance Criteria
Tailing Factor (for Hidrosmin peak) ≤ 2.0
Theoretical Plates (for Hidrosmin peak) ≥ 2000
Relative Standard Deviation (RSD) for replicate injections of the standard solution ≤ 2.0%

Visualizations

Troubleshooting_Workflow Problem Chromatographic Problem (e.g., Poor Peak Shape, Drifting Baseline) CheckSystem 1. Check HPLC System - Leaks? - Pressure Fluctuations? Problem->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckMethod 2. Review Analytical Method - Mobile Phase Correct? - Correct Column? MethodOK Method Correct? CheckMethod->MethodOK IsolateVariable 3. Isolate the Variable (Change One Parameter at a Time) ProblemSolved Problem Resolved IsolateVariable->ProblemSolved SystemOK->CheckMethod Yes ConsultExpert Consult Senior Analyst or Instrument Vendor SystemOK->ConsultExpert No MethodOK->IsolateVariable Yes MethodOK->ConsultExpert No

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow Start Start SamplePrep 1. Sample and Standard Preparation Start->SamplePrep SystemSuitability 2. System Suitability Test SamplePrep->SystemSuitability Pass Pass? SystemSuitability->Pass SampleAnalysis 3. Sample Analysis Pass->SampleAnalysis Yes Troubleshoot Troubleshoot System/ Method Pass->Troubleshoot No DataProcessing 4. Data Processing and Integration SampleAnalysis->DataProcessing Report 5. Report Generation DataProcessing->Report End End Report->End Troubleshoot->SystemSuitability

Caption: A standard workflow for analytical method execution.

References

Validation & Comparative

A Comparative Analysis of Impurity Profiles: Hidrosmin vs. Diosmin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the impurity profiles of Hidrosmin and Diosmin, two flavonoid compounds widely used in the pharmaceutical industry for the treatment of venous disorders. Understanding the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring its safety, efficacy, and regulatory compliance. This document summarizes quantitative data, details experimental protocols, and visualizes key relationships to aid in research and development.

Introduction to Hidrosmin and Diosmin

Diosmin is a naturally occurring flavonoid glycoside that can be extracted from various plant sources, but for pharmaceutical use, it is most commonly obtained through a semi-synthetic process involving the dehydrogenation of hesperidin. It is well-established for its venotonic and vascular-protecting properties.

Hidrosmin is a semi-synthetic derivative of Diosmin, produced through a process of hydroxyethylation. It is reported to have enhanced water solubility and potentially improved absorption compared to Diosmin.[1] Commercial Hidrosmin is typically a defined mixture of mono- and di-O-(β-hydroxyethyl) derivatives of Diosmin.

The fundamental difference in their synthesis pathways directly influences their respective impurity profiles. While Diosmin's impurities are primarily related to the starting material (hesperidin) and the dehydrogenation process, Hidrosmin's profile is characterized by products of the hydroxyethylation reaction.

Comparative Impurity Profile

The impurity profiles of Diosmin and Hidrosmin are distinct, reflecting their different manufacturing processes. Diosmin's impurities are well-characterized in pharmacopoeial monographs, whereas the "impurities" in Hidrosmin are often related substances that are part of the active ingredient's definition.

Diosmin Impurity Profile

The European Pharmacopoeia (EP) monograph for Diosmin specifies several impurities, which are primarily process-related from its synthesis from hesperidin.[2][3]

Table 1: Specified Impurities of Diosmin in the European Pharmacopoeia

Impurity NameEP DesignationTypeAcceptance Limit (%)
HesperidinImpurity AStarting Material≤ 4.5
IsorhoifolinImpurity BRelated Substance≤ 3.0
LinarinImpurity CRelated Substance≤ 3.0
DiosmetinImpurity DAglycone≤ 2.0
6-Iodo-diosminImpurity EProcess-RelatedNot specified individually
Acacetin-7-rutinosideImpurity FRelated SubstanceNot specified individually

Note: The limits for individual unspecified impurities and the total of all impurities are also defined in the monograph.

Hidrosmin Impurity Profile

A specific pharmacopoeial monograph detailing the impurity profile of Hidrosmin with defined limits is not as readily available as for Diosmin. The impurities in Hidrosmin are primarily byproducts of the hydroxyethylation of Diosmin. Therefore, the impurity profile is expected to contain:

  • Unreacted Diosmin: The starting material for the synthesis of Hidrosmin.

  • Partially Hydroxyethylated Diosmin Derivatives: Mono-, and poly-hydroxyethylated forms of Diosmin other than the specified active components. Commercial Hidrosmin is often a mixture of 3',5-di-O-(hydroxyethyl) diosmin and 3-mono-O-(hydroxyethyl) diosmin.

  • Degradation Products: Resulting from the breakdown of Hidrosmin under various conditions.

Table 2: Potential and Known Process-Related Impurities and Related Substances in Hidrosmin

Impurity/Related SubstanceTypeOrigin
DiosminStarting MaterialIncomplete hydroxyethylation reaction.
Mono-O-(β-hydroxyethyl) diosmin isomersRelated Substance/ImpurityNon-specific hydroxyethylation.
Di-O-(β-hydroxyethyl) diosmin isomersRelated Substance/ImpurityNon-specific hydroxyethylation.
Poly-O-(β-hydroxyethyl) diosminProcess-Related ImpurityOver-reaction during hydroxyethylation.
Residual Solvents (e.g., Methanol, Ethanol, Pyridine)Process-Related ImpuritySolvents used during synthesis and purification.[1]

Experimental Protocols

The analysis of impurities in both Diosmin and Hidrosmin predominantly relies on High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for identification and characterization.

HPLC Method for the Analysis of Diosmin and its Related Substances

A common method for the quantitative determination of Diosmin and its impurities is reverse-phase HPLC with UV detection.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: A mixture of water and a suitable acid, such as phosphoric acid or acetic acid.

  • Mobile Phase B: An organic solvent like methanol or acetonitrile.

  • Gradient Elution: A gradient program is typically employed to achieve separation of all specified and unspecified impurities.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength of 275 nm or 345 nm.

  • Injection Volume: 20 µL.

  • Quantification: The percentage of each impurity is calculated based on the peak area relative to the total area of all peaks, often using a reference standard of Diosmin.

Analytical Approach for this compound Profiling

A similar HPLC approach can be used for the analysis of Hidrosmin and its related substances. Due to the presence of multiple hydroxyethylated derivatives, the chromatographic method must be capable of resolving these closely related compounds.

  • Column: A high-resolution C18 or a polar-embedded column is recommended.

  • Mobile Phase: A gradient of an aqueous acidic buffer and an organic modifier (methanol or acetonitrile) is typically used.

  • Detection: UV detection at a similar wavelength to Diosmin is appropriate. For the identification of unknown impurities, coupling the HPLC system to a mass spectrometer (LC-MS) is highly beneficial.

  • Reference Standards: Quantification of specific impurities requires the availability of characterized reference standards for each compound.

Visualization of Synthesis and Impurity Origin

The following diagrams illustrate the synthetic relationship between Diosmin and Hidrosmin and the origin of their key impurities.

Synthesis_Impurity cluster_diosmin Diosmin Synthesis & Impurities cluster_hidrosmin Hidrosmin Synthesis & Impurities Hesperidin Hesperidin (Starting Material) Dehydrogenation Dehydrogenation (Iodine) Hesperidin->Dehydrogenation Impurity_Hesperidin Impurity A: Hesperidin Hesperidin->Impurity_Hesperidin Diosmin Diosmin Impurity_Diosmetin Impurity D: Diosmetin (Aglycone) Diosmin->Impurity_Diosmetin Degradation Diosmin_start Diosmin (Starting Material) Dehydrogenation->Diosmin Impurity_Related Other Related Substances (e.g., Linarin, Isorhoifolin) Dehydrogenation->Impurity_Related Hydroxyethylation Hydroxyethylation Diosmin_start->Hydroxyethylation Impurity_Diosmin Unreacted Diosmin Diosmin_start->Impurity_Diosmin Hidrosmin Hidrosmin (Mixture of hydroxyethylated derivatives) Hydroxyethylation->Hidrosmin Impurity_Partial Partially & Poly- hydroxyethylated Derivatives Hydroxyethylation->Impurity_Partial

Caption: Synthetic pathways and key impurity origins for Diosmin and Hidrosmin.

Conclusion

The comparative analysis of the impurity profiles of Diosmin and Hidrosmin reveals significant differences that are intrinsically linked to their respective manufacturing processes. Diosmin possesses a well-defined impurity profile governed by pharmacopoeial standards, with specified limits for process-related impurities and related substances. In contrast, the concept of "impurity" for Hidrosmin is more complex, as the active substance itself is a mixture of hydroxyethylated derivatives. Consequently, the quality control of Hidrosmin focuses on ensuring the correct proportion of these derivatives and controlling for unreacted starting material and potential byproducts of the hydroxyethylation process.

For researchers and drug development professionals, a thorough understanding of these distinct impurity profiles is essential for the development of robust analytical methods, ensuring product quality and consistency, and for navigating the regulatory landscape. Further studies involving the direct comparative analysis of commercial batches of both substances would provide more definitive quantitative data on their respective purities.

References

Cross-Validation of Analytical Methods for the Determination of Impurities in Hidrosmin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The robust detection and quantification of impurities in active pharmaceutical ingredients (APIs) such as Hidrosmin are critical for ensuring drug safety and efficacy. Regulatory bodies mandate stringent control over impurity levels, necessitating the use of validated, high-performance analytical methods. Cross-validation of different analytical techniques is a crucial step in method development and validation, providing a high degree of assurance in the reliability of analytical data. This guide presents a comparative overview of common analytical methods for the analysis of impurities in Hidrosmin, supported by typical experimental data and detailed protocols.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method for impurity profiling depends on various factors, including the nature of the impurities, the required sensitivity, and the analytical throughput. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for routine quality control, while Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers higher sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities.[1][2]

Parameter HPLC-UV UPLC-MS/MS Typical ICH Limit
Limit of Detection (LOD) 0.01%0.001%Reportable Threshold
Limit of Quantitation (LOQ) 0.03%0.003%Quantitation Limit
Linearity (R²) > 0.999> 0.999> 0.99
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%80.0 - 120.0%
Precision (%RSD) < 2.0%< 1.5%< 5.0%
Specificity GoodExcellentMethod Specific
Analysis Time ~30 min~10 minMethod Dependent

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and reliability of analytical results. Below are representative methodologies for HPLC-UV and UPLC-MS/MS analysis of Hidrosmin impurities.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of known impurities in Hidrosmin.

  • Chromatographic System: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 60% A, 40% B

    • 20-25 min: Linear gradient to 40% A, 60% B

    • 25-27 min: Hold at 40% A, 60% B

    • 27-28 min: Return to initial conditions

    • 28-30 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the Hidrosmin sample in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to a final concentration of 1 mg/mL.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This high-sensitivity method is employed for the identification and quantification of trace-level and unknown impurities.

  • Chromatographic System: A UPLC system with a binary pump, autosampler, and column manager, coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 98% A, 2% B

    • 1-7 min: Linear gradient to 50% A, 50% B

    • 7-8 min: Linear gradient to 5% A, 95% B

    • 8-9 min: Hold at 5% A, 95% B

    • 9-9.1 min: Return to initial conditions

    • 9.1-10 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for known impurities and full scan for unknown impurity identification.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

  • Sample Preparation: Prepare the sample as described for the HPLC-UV method. Further dilution may be necessary depending on the concentration of impurities.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for impurity analysis.

Cross-Validation Workflow for Analytical Methods cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., UPLC-MS/MS) cluster_2 Cross-Validation A1 Method Development & Optimization A2 Method Validation (ICH Q2(R1)) A1->A2 A3 Analysis of Samples (Batch 1, 2, 3) A2->A3 C1 Comparison of Quantitative Results A3->C1 Impurity Data B1 Method Development & Optimization B2 Method Validation (ICH Q2(R1)) B1->B2 B3 Analysis of Samples (Batch 1, 2, 3) B2->B3 B3->C1 Impurity Data C2 Statistical Analysis (e.g., t-test, F-test) C1->C2 C3 Assessment of Method Equivalency C2->C3 D1 Adoption of Methods for Intended Purpose C3->D1 Methods are Equivalent D2 Investigate Discrepancies & Re-evaluate Methods C3->D2 Methods are Not Equivalent Hypothetical Degradation Pathway of Hidrosmin Hidrosmin Hidrosmin Intermediate Reactive Intermediate Hidrosmin->Intermediate Oxidation / Hydrolysis Stress Stress Conditions (e.g., Heat, Humidity, Light) Stress->Intermediate Impurity Degradation Impurity Intermediate->Impurity Rearrangement

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the chemical stability of Hidrosmin and other structurally related flavonoids, including Diosmin, Hesperidin, Rutin, and Quercetin. The stability of these compounds is a critical factor in their development as therapeutic agents, influencing their shelf-life, formulation, and ultimately, their efficacy and safety. This document summarizes quantitative data from forced degradation studies, details the experimental protocols used, and visualizes key signaling pathways associated with their pharmacological effects.

Comparative Stability Under Forced Degradation

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3] These studies expose the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[1][2][3] The following table summarizes the degradation of Hidrosmin and related flavonoids under various stress conditions, compiled from multiple studies. It is important to note that direct comparative studies of all these flavonoids under identical conditions are limited; therefore, the data presented is a collation from individual studies and should be interpreted with consideration of the varying experimental parameters.

FlavonoidAcid HydrolysisBase HydrolysisOxidative DegradationThermal DegradationPhotolytic Degradation
Hidrosmin Susceptible to degradation, yielding its aglycone and sugar moiety.[4]Data not availableSusceptible to oxidation, leading to the formation of quinone-type structures or ring cleavage.[4]Data not availableSusceptible to degradation upon exposure to light, particularly UV radiation.[4]
Diosmin Data not availableData not availableData not availableData not availableData not available
Hesperidin Susceptible to acidic conditions, yielding degradation products.[5]Labile under basic stress conditions.[5]Data not availableData not availableData not available
Rutin Very stable in acidic media (6.65% degradation).[6]Significant degradation in alkaline conditions.Susceptible to oxidative conditions.[7]Data not availableData not available
Quercetin Susceptible to acidic conditions.[7]Significant degradation in alkaline conditions.Susceptible to oxidative conditions.[7]Data not availableData not available

Note: The percentage of degradation can vary significantly based on the specific experimental conditions (e.g., concentration of acid/base, temperature, duration of exposure). The data above provides a qualitative comparison of susceptibility to degradation.

Experimental Protocols

The following are generalized experimental protocols for forced degradation studies on flavonoids, based on common practices found in the literature.

Preparation of Stock Solutions

Standard stock solutions of the flavonoids are prepared by dissolving a known amount of the compound in a suitable solvent, typically methanol or a mixture of methanol and water, to achieve a concentration of around 1000 µg/mL.

Forced Degradation (Stress) Studies

Forced degradation studies are performed according to the International Council for Harmonisation (ICH) guidelines.[1] The aim is to achieve a target degradation of 5% to 20%.[2]

  • Acid Degradation: To 1 mL of the stock solution, 1 mL of 0.01 N to 1 N hydrochloric acid (HCl) is added. The solution is then heated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 1-8 hours). After the stress period, the solution is neutralized with an equivalent amount of sodium hydroxide (NaOH).[8]

  • Base Degradation: To 1 mL of the stock solution, 1 mL of 0.01 N to 1 N NaOH is added. The solution is then heated under the same conditions as the acid degradation study. Following the stress period, the solution is neutralized with an equivalent amount of HCl.[8]

  • Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 3-30% hydrogen peroxide (H₂O₂) is added. The solution is typically kept at room temperature for a specified duration (e.g., 24 hours).[3]

  • Thermal Degradation: The solid flavonoid powder is exposed to dry heat in an oven at a high temperature (e.g., 50-105°C) for a defined period (e.g., 1-8 hours). A solution is then prepared from the stressed solid for analysis.[8]

  • Photolytic Degradation: A solution of the flavonoid is exposed to a light source, such as a UV lamp at 254 nm, for a specific duration (e.g., 8 hours).[8] A control sample is kept in the dark to differentiate between thermal and photolytic degradation.

Analytical Method

The primary analytical technique for quantifying the degradation of flavonoids is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of the remaining intact drug.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[9]

    • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous phase (often with a pH modifier like formic acid or a buffer) and an organic solvent (such as acetonitrile or methanol) is employed.[9][10]

    • Flow Rate: Typically around 1 mL/min.

    • Detection: UV detection is commonly used, with the wavelength set at the maximum absorbance of the specific flavonoid (e.g., around 280-360 nm).[10]

    • Injection Volume: Usually 10-20 µL.

    • Column Temperature: Maintained at a constant temperature, for instance, 25-30°C.[11]

Signaling Pathways

Hidrosmin and related flavonoids exert their pharmacological effects by modulating various cellular signaling pathways, particularly those involved in inflammation and endothelial function.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Hidrosmin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[12][13]

NF_kB_Pathway cluster_nucleus Nucleus Hidrosmin Hidrosmin IKK IKK Hidrosmin->IKK inhibits Stimuli Inflammatory Stimuli Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB IkB->Degradation degradation NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression NFkB_active->Genes induces

Caption: Hidrosmin inhibits the NF-κB signaling pathway.

eNOS Activation Pathway

Endothelial nitric oxide synthase (eNOS) is crucial for maintaining vascular health by producing nitric oxide (NO), a potent vasodilator. Hidrosmin has been found to stimulate eNOS activity, leading to increased NO production and improved endothelial function.[14][15]

eNOS_Activation_Pathway Hidrosmin Hidrosmin PI3K PI3K Hidrosmin->PI3K activates Akt Akt PI3K->Akt activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive phosphorylates eNOS_active eNOS (active) eNOS_inactive->eNOS_active activates NO Nitric Oxide (NO) eNOS_active->NO produces L_Arginine L-Arginine L_Arginine->eNOS_active Vasodilation Vasodilation NO->Vasodilation promotes

References

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for Hidrosmin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of an analytical method is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of the performance of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Hidrosmin, a flavonoid used in the treatment of venous insufficiency. The guide outlines the necessary experimental protocols and presents data in a structured format for easy comparison, adhering to the stringent requirements of the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

A stability-indicating method is crucial as it can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The following sections detail the methodologies for validating an HPLC method for Hidrosmin.

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on Hidrosmin samples. These studies involve subjecting the drug substance to various stress conditions to induce degradation. The typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Following exposure, the stressed samples are diluted to a suitable concentration and analyzed by the HPLC method to assess the separation of the Hidrosmin peak from any degradation product peaks.

Chromatographic Conditions

A typical HPLC system for the analysis of Hidrosmin would consist of a quaternary pump, an autosampler, a column oven, and a UV-Vis detector. The chromatographic conditions are as follows:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of flavonoids.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of Hidrosmin, a detection wavelength of around 270 nm is appropriate.

  • Injection Volume: 20 µL.

  • Column Temperature: Maintained at 30°C.

Data Presentation and Comparison

The validation of the HPLC method is performed by assessing a series of parameters as stipulated by ICH guidelines.[1][2] The results of these tests demonstrate the method's suitability for its intended purpose.

Specificity and Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][4] In the context of a stability-indicating assay, this means the method can separate the main drug peak from all degradation products.

Table 1: Specificity Results from Forced Degradation Studies

Stress ConditionHidrosmin Retention Time (min)Degradation Product Peaks (Retention Times, min)Resolution between Hidrosmin and Closest Degradant
Acid Hydrolysis5.22.8, 4.1, 6.5> 2.0
Base Hydrolysis5.23.5, 7.1> 2.0
Oxidative Degradation5.24.8, 5.9> 2.0
Thermal Degradation5.2No significant degradationN/A
Photolytic Degradation5.23.9> 2.0

The data presented in this table is illustrative and will vary based on the specific experimental conditions.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[5] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

Table 2: Linearity and Range Data

ParameterResultAcceptance Criteria
Concentration Range 10 - 150 µg/mL-
Number of Points 7≥ 5
Regression Equation y = 25432x + 1234-
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept 1234Should be insignificant
Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and then extracted and analyzed.

Table 3: Accuracy/Recovery Data

Spiked Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.899.8%
Mean % Recovery 99.8%
Acceptance Criteria 98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]

Table 4: Precision Data

Precision TypeParameterResultAcceptance Criteria
Repeatability (n=6) Mean Assay (%)99.7-
% RSD0.45%≤ 2.0%
Intermediate Precision (n=6, different day, different analyst) Mean Assay (%)99.5-
% RSD0.52%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

Table 5: LOD and LOQ Data

ParameterMethod of DeterminationResult (µg/mL)
LOD Signal-to-Noise ratio of 3:10.1
LOQ Signal-to-Noise ratio of 10:10.3
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 6: Robustness Study

Parameter VariedVariation% RSD of Results
Flow Rate (mL/min) 0.9, 1.1< 2.0%
Column Temperature (°C) 28, 32< 2.0%
Mobile Phase pH 2.8, 3.2< 2.0%
Detection Wavelength (nm) 268, 272< 2.0%

Mandatory Visualization

The following diagram illustrates the logical workflow for the full validation of a stability-indicating HPLC method for Hidrosmin.

HPLC_Validation_Workflow cluster_validation Validation Parameters A Method Development (Column, Mobile Phase, etc.) B Forced Degradation Studies (Acid, Base, Peroxide, Thermal, Photo) A->B Initial Method C Specificity Assessment (Peak Purity & Resolution) B->C D Method Optimization C->D Resolution < 2? E Method Validation (ICH Guidelines) C->E Resolution > 2 D->A Re-optimize F Linearity & Range E->F G Accuracy (Recovery) E->G H Precision (Repeatability & Intermediate) E->H I LOD & LOQ E->I J Robustness E->J K Validated Stability-Indicating Method for Hidrosmin K_invis->K

Caption: Workflow for the validation of a stability-indicating HPLC method.

This comprehensive guide provides a robust framework for the validation of a stability-indicating HPLC method for Hidrosmin. By following these protocols and meeting the acceptance criteria, researchers and drug development professionals can ensure that their analytical method is reliable, accurate, and fit for its intended purpose in the quality control and stability testing of Hidrosmin.

References

Inter-laboratory Comparison and Validation of Hidrosmin Impurity Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical methods for impurity profiling is paramount for drug safety and regulatory compliance. This guide provides a framework for inter-laboratory comparison and validation of analytical methods for the analysis of impurities in Hidrosmin, a synthetic bioflavonoid used in the treatment of chronic venous insufficiency.

Experimental Protocols

The most common and reliable method for the analysis of flavonoids and their impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection.[1][2] Below are detailed experimental protocols that can be adapted for an inter-laboratory comparison study of Hidrosmin impurity analysis.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol is based on methods developed for the analysis of diosmin and its related substances.[3][4][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., methanol or acetonitrile) is typically employed to achieve good separation of impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at a wavelength of 280 nm is appropriate for flavonoids.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the Hidrosmin sample in a suitable solvent (e.g., a mixture of the mobile phase components) to a known concentration.

Method Validation Parameters

Each participating laboratory should validate the analytical method according to the International Council for Harmonisation (ICH) guidelines.[2] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by analyzing a series of dilutions of a standard solution.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of impurity is spiked into a sample.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation: A Comparative Analysis

The following tables summarize typical validation data for the analysis of diosmin, a structurally similar flavonoid to Hidrosmin. These tables can serve as a template for presenting the results of an inter-laboratory comparison study for this compound analysis.

Table 1: Linearity and Range

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Diosmin112.5 - 6750.99975[5]
Hesperidin (potential impurity)12.5 - 750.99968[5]

Table 2: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Diosmin5049.899.6
Hesperidin5050.2100.4

Note: Data is representative and based on typical performance of similar methods.

Table 3: Precision (Repeatability)

AnalyteConcentration (µg/mL)Peak Area (n=6)% RSD
Diosmin1001,234,567< 1.0
Hesperidin10123,456< 2.0

Note: %RSD refers to the percentage of the relative standard deviation.

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Diosmin0.405[5]1.35[5]
Hesperidin0.045[5]0.15[5]

Mandatory Visualization

The following diagrams illustrate the workflow of an inter-laboratory comparison study and the logical relationship of method validation parameters.

Inter_Laboratory_Comparison_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution & Data Collection cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives P2 Select Participating Laboratories P1->P2 P3 Develop & Standardize Analytical Protocol P2->P3 P4 Prepare & Distribute Homogeneous Samples P3->P4 E1 Laboratories Perform Method Validation P4->E1 E2 Analysis of Shared Samples E1->E2 E3 Data Reporting to Coordinating Body E2->E3 A1 Statistical Analysis of Results E3->A1 A2 Assessment of Inter-Laboratory Variability A1->A2 A3 Final Report Generation A2->A3

Caption: Workflow for an inter-laboratory comparison study.

Method_Validation_Parameters cluster_quantitative Quantitative Parameters cluster_qualitative Qualitative & General MV Method Validation Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision Linearity Linearity MV->Linearity Specificity Specificity MV->Specificity Robustness Robustness MV->Robustness LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Range Range Linearity->Range

Caption: Key parameters for analytical method validation.

References

A Comparative Guide to HPLC Columns for the Separation of Hidrosmin and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Hidrosmin, a synthetic flavonoid used in the treatment of chronic venous insufficiency, requires robust analytical methods to ensure its purity and safety. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, and the choice of the HPLC column is paramount for achieving the desired separation of Hidrosmin from its process-related impurities and degradation products.

This guide provides a comparative overview of the performance of different HPLC columns for the separation of Hidrosmin and its key impurities. The comparison is based on a synthesis of available data for the analysis of Hidrosmin and its structurally related parent compound, Diosmin.

Key Impurities of Hidrosmin

The primary impurities associated with Hidrosmin include:

  • Process-related impurities: These can include starting materials, intermediates, and by-products from the synthesis process. A common impurity in Diosmin (and therefore potentially in Hidrosmin) is Hesperidin . Other related flavonoids mentioned in pharmacopeias for Diosmin that could be present are Linarin and Isorhoifolin .

  • Degradation products: Hidrosmin can degrade under various stress conditions. The primary degradation pathway is the hydrolysis of the glycosidic bond, leading to the formation of its aglycone, Diosmetin .

Effective chromatographic separation of these impurities from the main Hidrosmin peak is essential for accurate quantification and quality assessment.

Data Presentation: Comparison of HPLC Column Performance

The following tables summarize the typical performance of three commonly used reversed-phase HPLC columns for the analysis of flavonoids similar to Hidrosmin. The data is compiled from various analytical methods reported for Diosmin and related compounds.

Table 1: C18 (Octadecyl Silane) Column Performance

ParameterTypical Performance for Flavonoid Separation
Selectivity Good general-purpose selectivity based on hydrophobicity. Efficiently separates compounds with differences in alkyl chain length or overall polarity. May show limitations in resolving structurally similar flavonoids with minor differences.
Resolution Generally provides good resolution between the main flavonoid glycoside and its aglycone. Resolution of closely related glycosides (e.g., isomers) can be challenging and highly dependent on the mobile phase composition.
Peak Symmetry Good peak shapes are often achievable with appropriate mobile phase modifiers (e.g., acids like formic acid or phosphoric acid) to suppress silanol interactions. Tailing factors are typically between 1.0 and 1.5.
Retention Strong retention for non-polar compounds. The retention of polar glycosides like Hidrosmin is moderate and can be modulated by the organic modifier content in the mobile phase.
Typical Dimensions 250 mm x 4.6 mm, 5 µm; 150 mm x 4.6 mm, 5 µm; shorter columns with smaller particles (e.g., sub-2 µm) for UHPLC applications.

Table 2: Phenyl-Hexyl Column Performance

ParameterTypical Performance for Flavonoid Separation
Selectivity Offers alternative selectivity to C18 columns due to π-π interactions with the phenyl rings of flavonoids. This can be particularly advantageous for separating aromatic or unsaturated analytes and positional isomers.
Resolution Can provide enhanced resolution for closely eluting aromatic impurities that are not well-separated on a C18 column. The different retention mechanism can change the elution order of impurities.
Peak Symmetry Generally good peak shapes, comparable to modern, well-end-capped C18 columns.
Retention Retention is based on a combination of hydrophobic and π-π interactions. May show increased retention for aromatic compounds compared to aliphatic compounds of similar hydrophobicity.
Typical Dimensions 150 mm x 4.6 mm, 5 µm; 100 mm x 4.6 mm, 3.5 µm.

Table 3: Pentafluorophenyl (PFP) Column Performance

ParameterTypical Performance for Flavonoid Separation
Selectivity Provides unique selectivity due to a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. Particularly effective for separating halogenated compounds, positional isomers, and phenols. The electron-withdrawing nature of the fluorine atoms alters the aromatic ring's interaction with analytes.
Resolution Can offer superior resolution for complex mixtures of flavonoids and their impurities where C18 and Phenyl-Hexyl columns may fall short. The multiple interaction modes can resolve compounds with subtle structural differences.
Peak Symmetry Good peak symmetry is generally observed.
Retention Retention can be significantly different from C18 and Phenyl-Hexyl phases. It is influenced by the analyte's polarity, aromaticity, and ability to engage in dipole-dipole interactions.
Typical Dimensions 150 mm x 4.6 mm, 5 µm; 100 mm x 2.1 mm, 2.7 µm.

Experimental Protocols

The following are representative experimental protocols for the analysis of Hidrosmin and its impurities on the compared HPLC columns. These are starting points and may require optimization for specific applications.

Protocol 1: C18 Column Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 20-40% B

    • 10-25 min: 40-60% B

    • 25-30 min: 60% B

    • 30-35 min: 60-20% B

    • 35-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the Hidrosmin sample in a mixture of methanol and water (1:1 v/v) to a concentration of approximately 0.5 mg/mL.

Protocol 2: Phenyl-Hexyl Column Method
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Methanol

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70% B

    • 25-26 min: 70-30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the Hidrosmin sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

Protocol 3: Pentafluorophenyl (PFP) Column Method
  • Column: PFP, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate buffer, pH 3.0

    • Solvent B: Acetonitrile

  • Isocratic Elution: 85% A / 15% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the Hidrosmin sample in Dimethylformamide (due to potential solubility limitations in highly aqueous mobile phases) to a concentration of approximately 1 mg/mL.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the performance of different HPLC columns for Hidrosmin impurity separation.

HPLC_Column_Comparison_Workflow A Sample Preparation (Hidrosmin API and Impurity Standards) B HPLC System Setup A->B Load Samples C1 C18 Column (e.g., 250x4.6mm, 5µm) B->C1 C2 Phenyl-Hexyl Column (e.g., 150x4.6mm, 5µm) B->C2 C3 PFP Column (e.g., 150x4.6mm, 5µm) B->C3 D Method Development & Optimization for Each Column C1->D C2->D C3->D E1 Chromatographic Run 1 (C18) D->E1 E2 Chromatographic Run 2 (Phenyl-Hexyl) D->E2 E3 Chromatographic Run 3 (PFP) D->E3 F Data Acquisition (UV Detector) E1->F E2->F E3->F G Data Analysis & Comparison - Resolution (Rs) - Tailing Factor (Tf) - Retention Time (Rt) - Selectivity (α) F->G Chromatograms H Selection of Optimal Column and Method for Routine Analysis G->H Performance Metrics

Caption: Workflow for HPLC column performance comparison in this compound analysis.

Conclusion

The selection of an appropriate HPLC column is a critical step in the development of a robust method for the analysis of Hidrosmin and its impurities.

  • C18 columns serve as a reliable starting point, offering good hydrophobic selectivity that is often sufficient for separating Hidrosmin from its primary degradation product, diosmetin, and the common impurity, hesperidin.

  • Phenyl-Hexyl columns provide an excellent alternative when C18 columns fail to resolve key impurities. Their unique π-π interaction capabilities can significantly alter selectivity, especially for aromatic compounds, potentially resolving co-eluting peaks.

  • PFP columns offer the most distinct selectivity due to their multiple interaction modes. They are a powerful tool for tackling challenging separations of structurally very similar flavonoids or when complex impurity profiles are present.

It is recommended that method development for this compound profiling starts with a C18 column. If the required resolution and peak shapes are not achieved, moving to a Phenyl-Hexyl and then a PFP column is a logical progression to exploit different selectivity mechanisms and achieve a validated, robust analytical method.

Micronization's Influence on the Impurity Profile of Diosmin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Micronization is a critical process in pharmaceutical manufacturing, employed to enhance the dissolution rate and bioavailability of poorly soluble active pharmaceutical ingredients (APIs) like Diosmin. While the benefits of increased surface area are well-documented, a thorough assessment of the potential impact of this high-energy process on the impurity profile of Diosmin is essential for ensuring drug quality, safety, and efficacy. This guide provides a comparative analysis of micronized versus non-micronized Diosmin, focusing on the potential alterations in its impurity profile, supported by established scientific principles and experimental data on flavonoids.

Executive Summary

Direct comparative studies quantifying the impurity profiles of micronized versus non-micronized Diosmin are not extensively available in public literature. However, based on the known chemical properties of Diosmin and the nature of micronization processes, it is plausible to infer potential changes. Micronization, typically through methods like jet milling, subjects the API to significant mechanical and thermal stresses.[1] These conditions can potentially lead to the degradation of Diosmin, a glycosylated flavonoid, and the formation of new impurities or an increase in existing ones. This guide outlines the theoretical basis for these changes, details relevant experimental protocols for analysis, and provides a framework for assessing the impact of micronization on Diosmin's purity.

Data Presentation: Comparative Analysis of Impurity Profiles

While specific quantitative data comparing the impurity profiles of micronized and non-micronized Diosmin from a single study is not available, the following table illustrates a hypothetical yet plausible comparison based on the potential degradation pathways of flavonoids under stress conditions. This table serves as a template for researchers to structure their own findings.

Table 1: Hypothetical Comparative Impurity Profile of Non-Micronized vs. Micronized Diosmin

Impurity/DegradantPotential OriginNon-Micronized Diosmin (Typical % w/w)Micronized Diosmin (Potential % w/w)Rationale for Potential Change
Hesperidin Starting material for synthesis< 1.0< 1.0Unlikely to change significantly with micronization.
Diosmetin Hydrolysis of glycosidic bond< 0.2≤ 0.5Increased local temperature and mechanical stress during micronization could promote hydrolysis.
Linarin/Acacetin-7-rutinoside Related flavonoid impurity< 0.1< 0.1Unlikely to be formed during micronization.
Isorhoifolin Related flavonoid impurity< 0.1< 0.1Unlikely to be formed during micronization.
Degradation Product A (e.g., Chalcone derivative) Ring-opening of the flavonoid C-ringNot DetectedPotentially DetectedHigh energy input from micronization could induce cleavage of the heterocyclic ring.
Degradation Product B (e.g., Phloroglucinol derivative) Further degradation of Ring ANot DetectedPotentially DetectedSecondary degradation product from more extensive molecular breakdown.
Amorphous Content Physical state conversionLowIncreasedThe high energy of milling can induce partial or complete amorphization of the crystalline structure.

Experimental Protocols

To accurately assess the impact of micronization on the impurity profile of Diosmin, a series of well-defined analytical experiments are necessary.

Micronization Protocol (Jet Milling)

A spiral jet mill is a common apparatus for the micronization of pharmaceutical powders.

  • Apparatus: Spiral Jet Mill (e.g., Hosokawa Alpine AS)

  • Milling Gas: Nitrogen or compressed air

  • Grinding Nozzle Pressure: 4-8 bar

  • Feed Rate: 1-5 kg/h

  • Procedure:

    • Ensure the jet mill is clean and dry.

    • Set the grinding nozzle pressure and feed rate to the desired parameters.

    • Introduce the non-micronized Diosmin powder into the milling chamber via a feeder.

    • The high-velocity gas jets cause particle-on-particle collisions, leading to size reduction.

    • The micronized powder is carried by the gas stream to a cyclone or filter for collection.

    • Collect samples of the micronized Diosmin for analysis.

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating and quantifying Diosmin and its potential impurities.

  • Apparatus: HPLC system with a UV or Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution is typically used to separate a wide range of impurities. For example:

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 20-40% B

    • 10-25 min: 40-70% B

    • 25-30 min: 70-20% B

    • 30-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm and 350 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare standard solutions of Diosmin and any available impurity reference standards.

    • Prepare sample solutions of both non-micronized and micronized Diosmin in a suitable solvent (e.g., DMSO or a mixture of methanol and water).

    • Inject the standards and samples into the HPLC system.

    • Identify and quantify impurities by comparing their retention times and peak areas with those of the reference standards. For unknown impurities, relative peak area percentage can be used.

Structural Elucidation of New Impurities by LC-MS/MS

If new peaks are observed in the HPLC chromatogram of micronized Diosmin, their structures need to be elucidated.

  • Apparatus: Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.

  • Procedure:

    • Utilize the same chromatographic conditions as the HPLC method.

    • Introduce the sample into the LC-MS/MS system.

    • Obtain the full scan mass spectrum to determine the molecular weight of the unknown impurity.

    • Perform fragmentation (MS/MS) of the parent ion to obtain characteristic fragment ions.

    • Propose a structure for the impurity based on its molecular weight and fragmentation pattern, and by comparing it to the fragmentation of Diosmin and known related substances.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_process Micronization Process cluster_product Product cluster_analysis Comparative Analysis Non-micronized Diosmin Non-micronized Diosmin Jet Milling Jet Milling Non-micronized Diosmin->Jet Milling HPLC_Impurity_Profiling HPLC Impurity Profiling Non-micronized Diosmin->HPLC_Impurity_Profiling Control Micronized Diosmin Micronized Diosmin Jet Milling->Micronized Diosmin Micronized Diosmin->HPLC_Impurity_Profiling Test Particle_Size_Analysis Particle Size Analysis Micronized Diosmin->Particle_Size_Analysis LC_MS_MS_Analysis LC-MS/MS Structural Elucidation (for new impurities) HPLC_Impurity_Profiling->LC_MS_MS_Analysis If new peaks are detected

Caption: Experimental workflow for assessing the impact of micronization on Diosmin's impurity profile.

potential_degradation_pathway Diosmin Diosmin Glycosylated Flavonoid Micronization Micronization (Mechanical & Thermal Stress) Diosmin->Micronization Diosmetin Diosmetin Aglycone Micronization->Diosmetin Hydrolysis Chalcone Chalcone Derivative Ring-Opened Product Micronization->Chalcone Isomerization/Ring Opening

Caption: Potential degradation pathways of Diosmin under the stress of micronization.

References

Bioequivalence studies of different Hidrosmin formulations and their impurity levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioequivalence considerations and impurity profiling for different formulations of Hidrosmin, a synthetic flavonoid used in the treatment of chronic venous insufficiency. Due to the limited availability of direct comparative bioequivalence studies on different commercial Hidrosmin formulations in publicly accessible literature, this guide leverages a detailed bioequivalence study of its parent compound, Diosmin, to illustrate the experimental approach and data analysis. This is supplemented with an in-depth analysis of potential impurities in Hidrosmin and the methodologies for their detection and quantification.

Section 1: Bioequivalence Studies of Flavonoid Formulations

Representative Bioequivalence Study: Diosmin Formulations

A comparative, randomized, crossover clinical study was conducted on 16 healthy volunteers to assess the bioavailability of two different oral formulations of micronized Diosmin.[3][4] The insights from this study are highly relevant for designing and interpreting potential bioequivalence studies for Hidrosmin.

Table 1: Pharmacokinetic Parameters of Two Diosmin Formulations

ParameterTest Formulation (µSmin® Plus)Reference Formulation (Micronized Diosmin)
Cmax (ng/mL) 50.3 ± 22.62.4 ± 1.9
AUC0-t (ng·h/mL) 298.4 ± 163.731.9 ± 100.4
Tmax (h) 2.2 ± 2.9Not determinable
Data presented as mean ± standard deviation.[3][4]
Cmax: Maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Tmax: Time to reach maximum plasma concentration.

The test formulation demonstrated a significantly higher relative bioavailability, approximately 9.4 times greater than the reference micronized Diosmin.[3][4]

Experimental Protocol for a Flavonoid Bioequivalence Study

The following protocol is based on the aforementioned Diosmin study and established regulatory guidelines.

1. Study Design:

  • A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study.

  • A washout period of at least 14 days between the two periods.

2. Study Population:

  • Healthy adult male and/or female volunteers.

  • Subjects are screened for health status through medical history, physical examination, and laboratory tests.

3. Drug Administration:

  • Administration of a single oral dose of the test and reference formulations with a standardized volume of water after an overnight fast.

4. Blood Sampling:

  • Venous blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

5. Bioanalytical Method:

  • Quantification of the analyte (Hidrosmin or its major metabolite) in plasma samples is performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][4]

  • The method should be validated for specificity, linearity, precision, accuracy, and stability according to regulatory guidelines.

6. Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, Tmax, and t1/2) are calculated from the plasma concentration-time data using non-compartmental methods.

  • The primary endpoints for bioequivalence assessment are Cmax and AUC.

  • The 90% confidence intervals for the geometric mean ratios of the test to reference product for Cmax and AUC should fall within the acceptance range of 80.00% to 125.00%.

Diagram of a Typical Bioequivalence Study Workflow

Bioequivalence_Workflow cluster_Screening Screening & Enrollment cluster_Dosing Dosing Periods (Crossover) cluster_Sampling Sample Collection & Processing cluster_Analysis Analysis & Reporting Screening Subject Screening Enrollment Enrollment of Healthy Volunteers Screening->Enrollment Period1 Period 1: Randomized Dosing (Test or Reference) Enrollment->Period1 Washout Washout Period Period1->Washout Blood_Sampling Serial Blood Sampling Period1->Blood_Sampling Period2 Period 2: Crossover Dosing (Reference or Test) Washout->Period2 Period2->Blood_Sampling Plasma_Processing Plasma Separation & Storage Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Bioanalysis Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Report Final Study Report Stat_Analysis->Report

Caption: Workflow of a typical crossover bioequivalence study.

Section 2: Impurity Levels in Hidrosmin Formulations

The control of impurities is a critical aspect of ensuring the safety and efficacy of pharmaceutical products. Impurities in Hidrosmin can originate from the synthesis process or degradation during storage.

Potential Impurities in Hidrosmin

Based on a commercial specification sheet, potential synthesis-related impurities in Hidrosmin include:

  • 3',5-di-O-(hydroxyethyl) diosmin

  • 3-mono-O-(hydroxyethyl) diosmin [1]

Residual solvents from the manufacturing process may also be present, such as:

  • Methanol

  • Ethanol

  • Pyridine[1]

Table 2: Example Specification for Hidrosmin Impurities and Residual Solvents

SubstanceSpecification Limit
Assay (HPLC)
Hidrosmin≥85%
3',5-di-O-(hydroxyethyl) diosmin30%-45%
3-mono-O-(hydroxyethyl) diosmin50%-65%
Residual Solvents
Methanol≤3000 ppm
Ethanol≤5000 ppm
Pyridine≤200 ppm
Source: Representative specification sheet for a commercial Hidrosmin product.[1]

Experimental Protocol for Impurity Profiling

A robust analytical method is required to separate, identify, and quantify impurities in Hidrosmin. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard technique.

1. Method: High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reverse-phase column is typically suitable for the separation of flavonoids.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation of Hidrosmin from its potential impurities.

  • Detection: UV detection at a wavelength where Hidrosmin and its impurities have significant absorbance (e.g., around 280 nm or 340 nm). For identification and confirmation of impurities, a mass spectrometer (LC-MS) can be used.

  • Quantification: The concentration of impurities is determined by comparing their peak areas to that of a reference standard of known concentration. For unknown impurities, the percentage is often calculated based on the area of the main Hidrosmin peak.

2. Forced Degradation Studies:

To identify potential degradation products, forced degradation studies should be conducted under various stress conditions as per ICH guidelines. This involves exposing the Hidrosmin drug substance and product to:

  • Acidic and basic hydrolysis: Treatment with dilute HCl and NaOH.

  • Oxidation: Treatment with hydrogen peroxide.

  • Thermal stress: Exposure to high temperatures.

  • Photostability: Exposure to light.

The resulting degradation products are then analyzed by HPLC to establish the degradation pathways and to ensure the analytical method is "stability-indicating."

Diagram of the Impurity Analysis Workflow

Impurity_Analysis_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis_Method Analytical Method cluster_Data_Processing Data Processing and Reporting cluster_Forced_Degradation Forced Degradation (for method validation) Drug_Product Hidrosmin Drug Product Dissolution Dissolution in a Suitable Solvent Drug_Product->Dissolution HPLC HPLC Separation (C18 Column, Gradient Elution) Dissolution->HPLC UV_MS_Detection Detection (UV and/or MS) HPLC->UV_MS_Detection Chromatogram Chromatogram Generation UV_MS_Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Report Impurity Profile Report Quantification->Report Stress_Conditions Exposure to Stress Conditions (Acid, Base, Oxidation, Heat, Light) Degradation_Analysis Analysis of Degradation Products Stress_Conditions->Degradation_Analysis Degradation_Analysis->HPLC

Caption: Workflow for the analysis of impurities in Hidrosmin.

References

Comparative analysis of impurities in synthetic versus semi-synthetic Hidrosmin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the impurity profiles in synthetic and semi-synthetic Hidrosmin, supported by representative data and detailed experimental protocols for analysis. Understanding the nature and levels of impurities is critical for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).

Introduction to Hidrosmin

Hidrosmin is a flavonoid drug used in the treatment of chronic venous insufficiency.[1][2] It is structurally related to diosmin, from which it is often derived.[1] Hidrosmin can be produced through a fully synthetic process or a semi-synthetic route, typically involving the chemical modification of a natural precursor like diosmin. The manufacturing pathway can significantly influence the impurity profile of the final product.

Data Presentation: Comparative Impurity Profile

The following table summarizes potential impurities that may be present in synthetic and semi-synthetic Hidrosmin. The levels are presented as hypothetical yet plausible values for comparative purposes, as specific impurity profiles are often proprietary and can vary between manufacturers.

ImpuritySourcePotential Level in Synthetic Hidrosmin (ppm)Potential Level in Semi-Synthetic Hidrosmin (ppm)
Unreacted Starting Materials
DiosminIncomplete conversion during synthesis< 50< 1000
HesperidinImpurity in the natural precursor for semi-synthetic routeNot Applicable< 500
Process-Related Impurities
Isomerized HidrosminSide reactions during synthesis< 200< 150
Over-alkylated derivativesNon-specific reactions with alkylating agents in synthetic routes< 150Not a primary concern
Residual Solvents
Toluene, Dimethylformamide (DMF)Solvents used in synthetic chemistry< 890 (Toluene), < 880 (DMF) - ICH LimitsLess common
Ethanol, MethanolCommon solvents in both synthetic and semi-synthetic processes< 5000 (Ethanol), < 3000 (Methanol) - ICH Limits< 5000 (Ethanol), < 3000 (Methanol) - ICH Limits
Degradation Products
Aglycone (Diosmetin)Hydrolysis of the glycosidic bond< 100< 100
Reagents and Catalysts
Pyridine, TriethylamineCatalysts used in the hydroxyethylation step< 200 (Pyridine) - ICH Limit< 200 (Pyridine) - ICH Limit
Elemental Impurities
Heavy Metals (e.g., Pb, As)Contamination from reagents, equipment, or natural starting materials< 1 (ICH Limits)< 1 (ICH Limits)

Note: The provided ppm (parts per million) values are for illustrative purposes and should be confirmed by experimental analysis. ICH refers to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

Experimental Protocols

Accurate identification and quantification of impurities are essential for quality control. The following are detailed methodologies for key analytical techniques.

1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Identification and Quantification of Organic Impurities

This method is highly sensitive and specific for detecting and quantifying known and unknown organic impurities.

  • Instrumentation: A high-performance liquid chromatograph coupled with a mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometry like Q-TOF).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient starting from 5% B to 95% B over 30 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates: Desolvation gas at 800 L/hr, cone gas at 50 L/hr.

  • Sample Preparation:

    • Accurately weigh 10 mg of the Hidrosmin sample.

    • Dissolve in 10 mL of a diluent (e.g., 50:50 methanol:water).

    • Vortex for 2 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Data Analysis: Peak areas of the impurities are compared to the peak area of a certified reference standard for quantification. Identification of unknown impurities can be achieved through fragmentation analysis (MS/MS).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Impurities

NMR is a powerful tool for the unambiguous structural identification of isolated impurities.[3][4]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Isolate the impurity of interest using preparative HPLC.

    • Dry the isolated fraction to remove the solvent.

    • Dissolve approximately 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • NMR Experiments:

    • 1D NMR: ¹H and ¹³C NMR spectra to identify the basic carbon-hydrogen framework.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for piecing together the molecular structure.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are used to deduce the precise chemical structure of the impurity.

Mandatory Visualization: Signaling Pathway of Hidrosmin's Vasculoprotective Effects

Hidrosmin exerts its therapeutic effects through multiple signaling pathways, primarily by improving endothelial function and reducing inflammation and oxidative stress.[5][6]

Hidrosmin_Signaling_Pathway Hidrosmin Hidrosmin EndothelialCells Endothelial Cells Hidrosmin->EndothelialCells NFkB NF-κB Pathway Hidrosmin->NFkB Inhibits JAK_STAT JAK/STAT Pathway Hidrosmin->JAK_STAT Inhibits ROS ROS Production Hidrosmin->ROS Reduces NRF2 NRF2 Pathway Hidrosmin->NRF2 Activates eNOS eNOS (Endothelial Nitric Oxide Synthase) EndothelialCells->eNOS Activates NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation InflammatoryStimuli Inflammatory Stimuli (e.g., High Glucose) InflammatoryStimuli->NFkB InflammatoryStimuli->JAK_STAT OxidativeStress Oxidative Stress InflammatoryStimuli->OxidativeStress InflammatoryGenes Pro-inflammatory Gene Expression (CCL2, CCL5, IL-1β, TNFα) NFkB->InflammatoryGenes JAK_STAT->InflammatoryGenes OxidativeStress->ROS AntioxidantGenes Antioxidant Gene Expression NRF2->AntioxidantGenes

Caption: Signaling pathway of Hidrosmin's vasculoprotective effects.

Conclusion

The impurity profiles of synthetic and semi-synthetic Hidrosmin can differ significantly due to the distinct starting materials, reagents, and reaction conditions employed in their manufacturing. A fully synthetic route may introduce unique process-related impurities, while a semi-synthetic approach might carry over impurities from the natural precursor. Rigorous analytical testing using orthogonal methods like HPLC-MS and NMR is crucial for the complete characterization and control of these impurities, ensuring the final drug product meets the required quality and safety standards. The vasculoprotective effects of Hidrosmin are well-documented and are mediated through its anti-inflammatory and antioxidant properties, as illustrated in the signaling pathway.

References

A Comparative Clinical Efficacy Guide: Hidrosmin vs. Diosmin in the Management of Venous Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical efficacy of Hidrosmin and Diosmin in treating venous disorders. This analysis is based on available clinical data, experimental protocols, and an examination of their mechanisms of action.

Executive Summary

Hidrosmin and Diosmin are both bioflavonoids used in the treatment of chronic venous insufficiency (CVI) and other venous disorders. They share a common origin, with Hidrosmin being a synthetic derivative of Diosmin.[1][2][3] Both compounds exhibit venotonic and vasoprotective properties, aiming to alleviate symptoms such as leg pain, heaviness, and swelling.[4][5] Clinical evidence suggests that both are effective in managing CVI symptoms; however, some studies indicate potential differences in their clinical efficacy. A double-blind comparative study has suggested that Hidrosmin may offer superior therapeutic efficacy over Diosmin in improving the subjective symptoms of chronic venous insufficiency, even at a lower dosage.[6][7]

Data Presentation: Clinical Efficacy Comparison

The following tables summarize the quantitative data from clinical trials to provide a clear comparison of the performance of Hidrosmin and Diosmin.

ParameterHidrosminDiosminSource
Patient Population 10 patients with chronic venous insufficiency10 patients with chronic venous insufficiency[6]
Dosage Not specified, but noted as lower than DiosminNot specified[6]
Treatment Duration 90 days90 days[6]
Primary Outcome Superior improvement in subjective symptomatology (heaviness, local tenderness, cramps, paresthesias) compared to Diosmin.Less improvement in subjective symptomatology compared to Hidrosmin.[6]
Secondary Outcome Less pronounced improvement in objective signs (phlebography, skin trophism, edema evolution) compared to subjective symptoms.Less pronounced improvement in objective signs compared to subjective symptoms.[6]
Adverse Events No significant adverse reactions reported.No significant adverse reactions reported.[6]

Table 1: Double-Blind Comparative Trial of Hidrosmin vs. Diosmin

ParameterHidrosminPlaceboSource
Patient Population 30 patients with chronic venous insufficiency27 patients with chronic venous insufficiency[2][8][9]
Dosage 200 mg, 3 times daily3 times daily[2][8][9]
Treatment Duration 45 days45 days[2][8][9]
Primary Outcome Significant clinical improvement in all evaluated parameters. Marked reduction in main subjective symptoms.Less improvement compared to Hidrosmin.[2][8][9]
Edema Reduction 10% reduction in swellingLess reduction compared to Hidrosmin.[2][8][9]
Adverse Events 1 patient reported epigastric pain.Not specified.[2][8][9]

Table 2: Placebo-Controlled Trial of Hidrosmin

ParameterNon-micronized Diosmin (600 mg/day)Micronized Purified Flavonoid Fraction (MPFF - 90% Diosmin, 10% Hesperidin; 1000 mg/day)Source
Patient Population Patients with Chronic Venous Disease (CVD)Patients with Chronic Venous Disease (CVD)[10][11][12]
Treatment Duration 1 to 6 months1 to 6 months[10][11][12]
Primary Outcome Significant decrease in CVD symptom intensity (up to ~50%).Significant decrease in CVD symptom intensity (up to ~50%).[10][11][12]
Comparative Efficacy No statistical difference in efficacy compared to MPFF.No statistical difference in efficacy compared to non-micronized Diosmin.[10][11][12]
Adverse Events Well tolerated with few mild adverse reactions.Well tolerated with few mild adverse reactions.[10][11][12]

Table 3: Comparative Review of Non-micronized Diosmin vs. MPFF

Experimental Protocols

Double-Blind Comparative Study: Hidrosmin vs. Diosmin

A controlled, double-blind clinical trial was conducted to compare the therapeutic efficacy of Hidrosmin versus Diosmin in patients with chronic venous insufficiency of the lower limbs.[6][7]

  • Patient Allocation : Twenty patients were randomly assigned to two groups of ten. One group received Hidrosmin, and the other received Diosmin.[6][7]

  • Treatment and Monitoring : The treatment duration was 90 days. Clinical assessments were performed at baseline and on days 15, 30, 60, and 90.[6][7]

  • Assessments : The evaluation included a physical examination, phlebography, electrocardiogram, ophthalmological examination, and biochemical analyses (hemogram, globular sedimentation rate, platelet counts, etc.).[6][7] Subjective symptoms such as heaviness, local tenderness, cramps, and paresthesias were evaluated alongside objective signs like skin trophism and edema.[6]

Placebo-Controlled Study: Hidrosmin

This double-blind, placebo-controlled trial aimed to assess the effectiveness of Hidrosmin in patients with chronic venous insufficiency.[2][8][9]

  • Patient Allocation : Fifty-seven patients with varicose veins, ankle swelling, local pain, and leg heaviness were randomly assigned to receive either Hidrosmin (30 patients) or a placebo (27 patients).[2][8][9]

  • Dosage and Duration : Patients received one 200 mg capsule of Hidrosmin or a placebo three times daily for 45 days.[2][8][9]

  • Assessments : Pain and heavy legs were assessed using rating scales. Swelling was evaluated using a photographic method.[2][8][9]

Mechanisms of Action and Signaling Pathways

Diosmin's mechanism of action is multifaceted, contributing to its therapeutic effects in venous disorders.[13][14][15][16] Hidrosmin, as a derivative, is understood to share these fundamental properties.[4]

Key Mechanisms of Diosmin:

  • Enhances Venous Tone : Diosmin improves venous tone by prolonging the activity of norepinephrine on the venous wall, leading to vasoconstriction and a reduction in venous capacitance and stasis.[13][15]

  • Anti-inflammatory Effects : It reduces the expression of inflammatory mediators such as prostaglandins and thromboxanes, thereby mitigating inflammation and edema.[13][15]

  • Improves Lymphatic Drainage : Diosmin enhances lymphatic contractility and reduces lymphatic capillary permeability, which aids in clearing excess fluid from the tissues.[13][15]

  • Reduces Capillary Permeability and Increases Resistance : This action helps to prevent fluid leakage from the capillaries into the surrounding tissue.[5][13]

  • Antioxidant Properties : Diosmin scavenges free radicals, protecting endothelial cells and maintaining vascular health.[13][14]

Diosmin_Mechanism_of_Action cluster_venous_tone Venous Tone Enhancement cluster_inflammation Anti-inflammatory Action cluster_lymphatic Lymphatic Drainage Improvement cluster_capillary Capillary Function Modulation Diosmin1 Diosmin Norepinephrine Norepinephrine Activity Prolongation Diosmin1->Norepinephrine VenousConstriction Venous Constriction Norepinephrine->VenousConstriction ReducedCapacitance Reduced Venous Capacitance & Stasis VenousConstriction->ReducedCapacitance Diosmin2 Diosmin InflammatoryMediators Reduced Prostaglandins & Thromboxanes Diosmin2->InflammatoryMediators ReducedInflammation Reduced Inflammation & Edema InflammatoryMediators->ReducedInflammation Diosmin3 Diosmin LymphaticContraction Increased Lymphatic Contraction Diosmin3->LymphaticContraction ImprovedDrainage Improved Lymphatic Drainage LymphaticContraction->ImprovedDrainage Diosmin4 Diosmin CapillaryPermeability Reduced Capillary Permeability Diosmin4->CapillaryPermeability IncreasedResistance Increased Capillary Resistance Diosmin4->IncreasedResistance Clinical_Trial_Workflow cluster_setup Trial Setup cluster_intervention Intervention Phase cluster_followup Follow-up and Analysis PatientRecruitment Patient Recruitment (Chronic Venous Insufficiency) InclusionExclusion Inclusion/Exclusion Criteria Assessment PatientRecruitment->InclusionExclusion InformedConsent Informed Consent InclusionExclusion->InformedConsent Baseline Baseline Assessment (Symptoms, Edema, etc.) InformedConsent->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A (e.g., Hidrosmin) Randomization->GroupA GroupB Treatment Group B (e.g., Diosmin or Placebo) Randomization->GroupB TreatmentPeriod Treatment Period (e.g., 45-90 days) GroupA->TreatmentPeriod GroupB->TreatmentPeriod FollowUp Follow-up Assessments (e.g., Day 15, 30, 60, 90) TreatmentPeriod->FollowUp DataCollection Data Collection (Symptom Scores, Measurements) FollowUp->DataCollection Unblinding Unblinding DataCollection->Unblinding StatisticalAnalysis Statistical Analysis Unblinding->StatisticalAnalysis Results Results Interpretation & Reporting StatisticalAnalysis->Results

References

Safety Operating Guide

Safe Disposal of Hidrosmin Impurities: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of pharmaceutical impurities are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Hidrosmin impurities, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Regulatory Framework

In the United States, the disposal of pharmaceutical and chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1][2][3][4]. These regulations establish a "cradle-to-grave" management system, ensuring that hazardous waste is handled safely from its generation to its final disposal[5]. It is crucial to manage Hidrosmin impurities in accordance with these federal guidelines and any additional state or local regulations that may apply[1].

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle Hidrosmin impurities with appropriate safety measures to avoid personal exposure and environmental contamination.

  • Ventilation: Always handle Hidrosmin impurities in a well-ventilated area to avoid the formation and inhalation of dust or aerosols[6].

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-impermeable gloves and safety glasses, to prevent skin and eye contact[6].

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge, as dust formation can be a risk. Keep all sources of ignition away from the handling area[6].

  • Storage: Store waste materials in tightly closed, suitable containers in a dry, cool, and well-ventilated place, separate from incompatible materials[6].

Step-by-Step Disposal Protocol

The following procedure outlines the systematic process for the collection, containment, and disposal of Hidrosmin impurities and associated waste.

Step 1: Waste Identification and Segregation All materials contaminated with Hidrosmin impurities, including the pure substance, reaction byproducts, and contaminated labware, must be classified as chemical waste. This waste must be segregated from general, non-hazardous laboratory trash at the point of generation. Avoid mixing different types of chemical waste unless explicitly permitted by your institution's hazardous waste management plan[7].

Step 2: Containment and Labeling Place all solid and liquid Hidrosmin impurity waste into suitable, closed containers to prevent leaks or spills[6]. Label the containers clearly and accurately as "Hazardous Waste." The label should include the chemical name ("this compound"), the date of accumulation, and any known hazard characteristics.

Step 3: Approved Disposal Methods Based on safety data, the following are the approved methods for the final disposal of Hidrosmin impurities.

  • Controlled Incineration: The primary recommended method is controlled incineration at a licensed chemical destruction facility, preferably one equipped with flue gas scrubbing to neutralize harmful combustion byproducts[6]. Most hazardous pharmaceutical waste is managed via incineration at licensed sites[2].

  • Licensed Chemical Disposal: Alternatively, the material can be removed by a licensed chemical waste disposal company[6].

Prohibited Disposal Methods:

  • Sewer System: Do not discharge Hidrosmin impurities or solutions containing them into the sewer system[6]. The EPA's Subpart P rule explicitly prohibits the sewering (flushing) of hazardous waste pharmaceuticals by healthcare facilities[2].

  • Environmental Contamination: Do not contaminate water, foodstuffs, feed, or seed with the waste material during storage or disposal[6].

Step 4: Decontamination and Disposal of Packaging Properly manage all materials that have come into contact with Hidrosmin impurities.

  • Contaminated Labware and PPE: Disposable items such as gloves, wipes, and bench paper should be collected in a designated hazardous waste container for incineration.

  • Empty Containers: Original containers or other packaging can be triple-rinsed with a suitable solvent[5]. The rinsate must be collected and disposed of as hazardous chemical waste. After thorough rinsing, the container may be punctured to render it unusable for other purposes and disposed of in a sanitary landfill or as directed by your institution's waste management plan[6]. Combustible packaging materials may undergo controlled incineration[6].

Summary of Waste Streams and Disposal Paths

The following table summarizes the appropriate handling and disposal routes for various types of waste generated during work with Hidrosmin impurities.

Waste TypeDescriptionContainmentDisposal Method
Solid Impurity Waste Pure or semi-pure this compound, crystallized material, or solid residues.Sealed, labeled hazardous waste container.Controlled incineration or licensed chemical disposal.
Liquid Impurity Waste Solutions containing dissolved Hidrosmin impurities, including reaction mixtures and rinsates.Sealed, labeled hazardous waste container for liquids.Controlled incineration or licensed chemical disposal.
Contaminated Lab Supplies Gloves, paper towels, weighing papers, and other disposable items contaminated with the impurity.Lined, labeled hazardous waste container for solid waste.Controlled incineration.
Empty Packaging Original bottles or containers that held the this compound.Original container.Triple-rinse (collecting rinsate as hazardous waste), then dispose of container as non-hazardous waste or as per institutional policy.

Disposal Workflow

The logical flow for making decisions regarding the disposal of Hidrosmin impurities is visualized in the diagram below. This workflow ensures that all generated waste is properly categorized and directed to the correct disposal stream in a safe and compliant manner.

G This compound Disposal Workflow start Waste Generation (this compound) waste_id Identify Waste Type start->waste_id solid_waste Solid Impurity Waste waste_id->solid_waste Solid liquid_waste Liquid Impurity Waste (e.g., rinsate) waste_id->liquid_waste Liquid contaminated_items Contaminated Supplies (Gloves, Wipes) waste_id->contaminated_items Supplies packaging Empty Packaging waste_id->packaging Packaging contain_solid Contain in a sealed, labeled solid waste bin solid_waste->contain_solid contain_liquid Contain in a sealed, labeled liquid waste container liquid_waste->contain_liquid contain_items Contain in a designated hazardous materials bin contaminated_items->contain_items rinse_check Triple-Rinse Container? packaging->rinse_check final_disposal Arrange Pickup by Licensed Waste Management Vendor (for Incineration) contain_solid->final_disposal contain_liquid->final_disposal contain_items->final_disposal collect_rinsate Collect Rinsate as Liquid Waste rinse_check->collect_rinsate Yes dispose_container Dispose of Container as Non-Hazardous Waste rinse_check->dispose_container No (Gross Contamination) rinse_check:s->dispose_container:n After Rinsing collect_rinsate->contain_liquid dispose_container->final_disposal

Caption: Decision workflow for the safe disposal of this compound waste streams.

References

Personal protective equipment for handling Hidrosmin Impurity

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hidrosmin Impurity. The following guidelines are based on the available safety data for the parent compound, Hidrosmin, and general best practices for handling laboratory chemicals. It is imperative to recognize that impurities may have different and potentially more hazardous properties than the primary compound. A thorough risk assessment should be conducted before beginning any work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The required equipment is detailed below.

PPE CategoryRequired EquipmentStandardRationale
Eye & Face Protection Chemical Splash Goggles or Safety Glasses with side shieldsANSI Z87.1Protects against splashes, dust, and aerosols that can cause eye irritation.[1][2]
Face Shield (if splash hazard exists)ANSI Z87.1Provides an additional layer of protection for the entire face.[1]
Hand Protection Chemically Impermeable Gloves (e.g., Nitrile)Check manufacturer's resistance guidePrevents direct skin contact, which may cause irritation.[1][3]
Body Protection Laboratory CoatN/AProtects skin and personal clothing from contamination.[1][2]
Respiratory Protection NIOSH-approved Respirator (if dust/aerosols are generated)Varies by respirator typeRequired if engineering controls (e.g., fume hood) are insufficient to control airborne particles.[1][4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

2.1. Pre-Handling Procedures

  • Risk Assessment : Before any work begins, conduct a thorough risk assessment for the planned experiment.

  • Designated Area : All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

  • Gather Materials : Assemble all necessary equipment, including PPE, handling tools (spatulas, glassware), and properly labeled waste containers.

  • Emergency Preparedness : Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[3]

2.2. Handling Procedures

  • Don PPE : Put on all required PPE as specified in the table above before handling the substance.

  • Minimize Dust : Handle the solid material carefully to avoid the formation of dust and aerosols.[3]

  • Avoid Contact : Prevent contact with skin and eyes.[3]

  • Labeling : All containers holding this compound must be clearly and accurately labeled.

2.3. Post-Handling Procedures

  • Decontamination : Clean and decontaminate the work area and any equipment used.

  • Remove PPE : Carefully remove PPE to avoid cross-contamination.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling is complete.[3]

Disposal Plan

Proper disposal of chemical waste is crucial for safety and environmental protection.

3.1. Waste Collection

  • Segregation : Collect all waste materials contaminated with this compound in a dedicated, closed, and clearly labeled container.[3]

  • Labeling : The waste container must be labeled in accordance with local and national regulations, specifying the contents and associated hazards.

3.2. Disposal Method

  • Licensed Disposal : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

  • Environmental Protection : Do not allow the chemical to enter drains or sewer systems.[3]

  • Container Disposal : Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[3]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_risk Risk Assessment prep_area Designate Area (Fume Hood) prep_risk->prep_area prep_ppe Assemble PPE prep_area->prep_ppe handle_don_ppe Don PPE prep_ppe->handle_don_ppe handle_weigh Weigh & Transfer handle_don_ppe->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment disp_segregate Segregate Waste handle_experiment->disp_segregate disp_clean Decontaminate Area disp_segregate->disp_clean disp_remove_ppe Remove PPE disp_clean->disp_remove_ppe disp_wash Wash Hands disp_remove_ppe->disp_wash

Caption: A stepwise workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.